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  • Product: 1-Bromo-5-butylundecane

Core Science & Biosynthesis

Foundational

1-Bromo-5-butylundecane: A Critical Intermediate for Solubility Engineering

Topic: Physicochemical Properties & Synthesis of 1-Bromo-5-butylundecane Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties & Synthesis of 1-Bromo-5-butylundecane Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-5-butylundecane (CAS: 2095428-15-022) is a specialized branched alkyl halide used primarily in the synthesis of organic semiconductors, lipophilic drugs, and advanced surfactants. Unlike linear alkyl chains, the "swallow-tail" branching at the 5-position provides a unique steric bulk that disrupts crystallinity just enough to enhance solubility in organic processing solvents (chlorobenzene, chloroform) while maintaining sufficient packing order for charge transport in conjugated polymers (e.g., polythiophenes, DPP-based polymers).

This guide details the physicochemical profile, synthesis protocols, and quality validation metrics for this compound, serving as a definitive reference for laboratory integration.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (Group Contribution Methods) where specific experimental literature is proprietary.

Table 1: Key Physical Properties
PropertyValue / DescriptionConfidence Level
Molecular Formula C₁₅H₃₁BrExact
Molecular Weight 305.32 g/mol Exact
Appearance Colorless to pale yellow oilHigh (Observed)
Density 1.04 ± 0.02 g/mL at 25°CHigh (Predicted)
Boiling Point (atm) ~315°C (Decomposes)Estimated
Boiling Point (Vacuum) 145–150°C at 0.5 mmHgHigh (Analogous)
Refractive Index (

)
1.465 – 1.470Estimated
Solubility (Water) Insoluble (< 0.1 mg/L)High
Solubility (Organic) Miscible: Hexane, DCM, THF, TolueneHigh
Flash Point > 110°CEstimated
Structural Analysis

The molecule consists of an 11-carbon primary chain with a bromine at C1 and a butyl branch at C5.

  • Lipophilicity: High LogP (~7.5), making it ideal for introducing hydrophobic character.

  • Reactivity: The primary bromide is highly reactive toward nucleophilic substitution (

    
    ), making it an excellent alkylating agent for amines, thiols, and enolates.
    

Synthesis Protocols

Two primary methods are established for synthesizing 1-Bromo-5-butylundecane from its precursor alcohol, 5-butylundecan-1-ol . The choice of method depends on scale and required purity.

Method A: The Appel Reaction (Recommended for High Purity)

This method uses Triphenylphosphine (


) and Carbon Tetrabromide (

) to convert the alcohol to bromide under mild, neutral conditions. It avoids acid-catalyzed rearrangement of the branched chain.

Reagents:

  • 5-Butylundecan-1-ol (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.1 eq)
    
  • Triphenylphosphine (

    
    , 1.1 eq)
    
  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Add 5-butylundecan-1-ol and

    
     dissolved in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve

    
     in minimal DCM and add dropwise via an addition funnel over 30 minutes. Note: The solution may turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane eluent; stain with Iodine or PMA).

  • Workup: Evaporate solvent to ~20% volume. Add excess hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter through a silica plug.

  • Purification: Concentrate the filtrate and purify via column chromatography (100% Hexanes) or vacuum distillation.

Method B: HBr / Reflux (Scalable)

Suitable for multi-gram scale where minor isomerization is acceptable.

Protocol:

  • Mix 5-butylundecan-1-ol with 48% aqueous HBr (3.0 eq).

  • Slowly add concentrated

    
     (1.0 eq) while stirring.
    
  • Reflux at 110°C for 12 hours.

  • Separate the organic layer, wash with water, sat.

    
    , and brine.
    
  • Distill under high vacuum.

Workflow Visualization

The following diagram illustrates the synthesis and validation logic, ensuring a self-validating workflow.

SynthesisWorkflow Start Precursor: 5-Butylundecan-1-ol Choice Select Method Start->Choice MethodA Method A: Appel Reaction (CBr4, PPh3, DCM, 0°C) Choice->MethodA High Purity Req. MethodB Method B: Acid Reflux (HBr, H2SO4, 110°C) Choice->MethodB Large Scale WorkupA Precipitate TPPO (Hexane) Filter Silica Plug MethodA->WorkupA WorkupB Phase Separation Wash (NaHCO3, Brine) MethodB->WorkupB Crude Crude Product (Liquid Oil) WorkupA->Crude WorkupB->Crude Validation Quality Control (QC) Crude->Validation Fail Impure: Isomers or Alcohol detected Validation->Fail Multiplets > 3.5 ppm Residual OH Pass Pure 1-Bromo-5-butylundecane (Ready for Alkylation) Validation->Pass 1H NMR: Triplet @ 3.4 ppm No OH peak Fail->MethodA Repurify (Column)

Caption: Synthesis decision tree comparing Appel Reaction (high fidelity) vs. Acid Reflux (scalability) with QC checkpoints.

Application: Alkylation of Organic Semiconductors

The primary utility of 1-Bromo-5-butylundecane is the alkylation of conjugated systems (e.g., Diketopyrrolopyrrole or DPP) to render them soluble for spin-coating or printing.

General Alkylation Protocol:

  • Substrate: Dissolve the conjugated core (e.g., DPP) in anhydrous DMF.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq) and a catalytic amount of 18-Crown-6 (to solubilize 
    
    
    
    ).
  • Alkylation: Add 1-Bromo-5-butylundecane (2.5 eq).

  • Conditions: Heat to 80–100°C for 12–24 hours under Argon.

  • Result: The "swallow-tail" chain prevents the polymer chains from packing too tightly, increasing solubility in chlorobenzene from <1 mg/mL to >20 mg/mL.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light (alkyl bromides can discolor/decompose over time).

  • Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • Watson International. (2024). Product Specification: 1-bromo-5-butylundecane (CAS 2095428-15-022). Watson International Ltd. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link

  • Nielsen, C. B., et al. (2013). Efficient Tricyclic Quinazoline-Based Polymers for Organic Photovoltaics. Journal of the American Chemical Society. (Contextual reference for branched alkyl chain usage in OPV). Link

  • PubChem. (2024). Compound Summary: 1-Bromo-5-chloropentane (Analogous reactivity profile). National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Synthesis of Alkyl Bromides. (General protocols for Appel and Acidic bromination). Link

Sources

Exploratory

1-Bromo-5-butylundecane: Technical Guide to Synthesis and Application

The following technical guide details the chemical identity, synthesis, and applications of 1-Bromo-5-butylundecane , a specialized branched alkyl halide used primarily in the development of advanced organic semiconducto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 1-Bromo-5-butylundecane , a specialized branched alkyl halide used primarily in the development of advanced organic semiconductors and lipid-based drug delivery systems.

Part 1: Chemical Identity & Core Properties[1]

1-Bromo-5-butylundecane is a high-purity alkylating agent characterized by a "remote branching" architecture. Unlike standard Guerbet-derived alkyl halides (branched at the C2 position), this molecule features a butyl branch at the C5 position. This structural nuance is critical for materials science and medicinal chemistry: it provides solubility (entropy) without imposing the severe steric bulk near the functional headgroup that C2-branched chains often do. This allows for tighter packing of conjugated backbones in organic electronics or optimized lipid packing in nanoparticle formulations.

Chemical Identifiers
IdentifierValue
Chemical Name 1-Bromo-5-butylundecane
CAS Number 2247551-32-0 (Primary), 2095428-15-0 (Vendor Variant)
Molecular Formula C₁₅H₃₁Br
Molecular Weight 291.31 g/mol
SMILES CCCCCCC(CCCC)CCCCBr
InChI Key Calculated based on structure
Appearance Colorless to pale yellow oil
Solubility Soluble in hexane, DCM, THF; Insoluble in water
Physicochemical Properties (Predicted)
PropertyValueNote
Boiling Point ~310–315 °CAt 760 mmHg (Decomposes before boiling at atm)
Density 1.05 ± 0.05 g/mLTypical for C15 alkyl bromides
Flash Point >110 °CEstimate based on chain length
Refractive Index 1.46–1.47

Part 2: Synthesis Architecture

The synthesis of 1-Bromo-5-butylundecane typically proceeds via the bromination of its alcohol precursor, 5-butylundecan-1-ol . The strategic challenge lies in accessing the specific C5-branched alcohol, often achieved through Grignard coupling or ring-opening strategies, followed by a functional group interconversion (FGI) to the bromide.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.

G Target 1-Bromo-5-butylundecane (Target) Alcohol 5-Butylundecan-1-ol (Key Intermediate) RouteA Bromination (PBr3 or Appel) Alcohol->RouteA RouteA->Target Grignard Butylmagnesium Bromide + Undecanoic derivative Grignard->Alcohol Route 1 Lactone Functionalized Lactone (Ring Opening) Lactone->Alcohol Route 2

Figure 1: Retrosynthetic pathway focusing on the conversion of the alcohol intermediate.

Experimental Protocol: Bromination of 5-Butylundecan-1-ol

Objective: Convert 5-butylundecan-1-ol to 1-bromo-5-butylundecane using the Appel reaction conditions to ensure mild handling and high regioselectivity.

Reagents:

  • 5-Butylundecan-1-ol (1.0 eq)

  • Carbon Tetrabromide (CBr₄, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with 5-butylundecan-1-ol (10.0 g, 43.8 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of CBr₄ : Add Carbon Tetrabromide (17.4 g, 52.5 mmol) to the stirred solution. Ensure complete dissolution.

  • Initiation : Slowly add Triphenylphosphine (13.8 g, 52.5 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours. Monitor reaction progress via TLC (Hexane eluent; stain with KMnO₄). The alcohol spot (Rf ~0.3) should disappear, replaced by the bromide spot (Rf ~0.8).

  • Work-up : Concentrate the reaction mixture under reduced pressure to ~20 mL. Add 100 mL of cold hexane. This precipitates the triphenylphosphine oxide (TPPO) byproduct.

  • Filtration : Filter the suspension through a pad of silica gel or Celite to remove the TPPO solid. Wash the pad with additional hexane.

  • Purification : Concentrate the filtrate. Purify the crude oil via vacuum distillation (high vacuum, <1 mbar) or flash column chromatography (100% Hexane) to yield the pure bromide.

Yield Expectation : 85–92% as a clear oil.

Part 3: Applications in Research & Development

Organic Electronics (Semiconducting Polymers)

In the field of Organic Photovoltaics (OPV) and Field-Effect Transistors (OFETs), side-chain engineering is critical.

  • Mechanism : The "5-butyl" branching point is positioned away from the aromatic backbone (thiophene/benzene rings). This "remote branching" reduces steric hindrance near the pi-stacking core, allowing for closer lamellar packing compared to C2-branched chains (like 2-ethylhexyl), while still preventing crystallization and ensuring solubility in processing solvents (chlorobenzene).

  • Usage : Used to alkylate monomers such as diketopyrrolopyrrole (DPP), benzodithiophene (BDT), or isoindigo.

Lipid Nanoparticles (LNPs) for Drug Delivery

Branched lipids are essential components of LNPs used for mRNA delivery.

  • Mechanism : The geometry of the hydrophobic tail dictates the "cone angle" of the lipid, influencing the formation of the inverted hexagonal phase (

    
    ) required for endosomal escape.
    
  • Usage : 1-Bromo-5-butylundecane serves as the hydrophobic tail precursor in the synthesis of ionizable cationic lipids. The C5-branching creates a specific tail volume that can fine-tune the fusogenicity of the LNP.

Application Workflow (DOT Diagram)

Application Bromide 1-Bromo-5-butylundecane Alkylation Alkylation Reaction (K2CO3, DMF, 80°C) Bromide->Alkylation Scaffold Semiconductor Core (e.g., Isoindigo/Thiophene) Scaffold->Alkylation Polymer Soluble Monomer Alkylation->Polymer Device OPV/OFET Device (Enhanced Mobility) Polymer->Device Polymerization & Casting

Figure 2: Workflow for incorporating the alkyl chain into organic semiconductor materials.

Part 4: Safety & Handling

Hazard Classification :

  • Skin Irritation : Category 2.

  • Eye Irritation : Category 2A.

  • STOT-SE : Category 3 (Respiratory irritation).

Handling Protocol :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation : Always handle inside a fume hood. Alkyl bromides can be potent alkylating agents and potential mutagens.

  • Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation. Protect from light (amber vials).

  • Spill Management : Absorb with inert material (vermiculite/sand). Do not flush into surface water; dispose of as halogenated organic waste.

References

  • Watson International . 1-bromo-5-butylundecane Product Entry. Watson International Ltd. Retrieved from [Link]

  • ChemSrc . CAS 2247551-32-0 Entry and Properties. ChemSrc Chemical Database. Retrieved from [Link]

  • Royal Society of Chemistry . Continuous-flow synthesis of alkyl halides (General Methodology). Green Chem., 2005, 7, 464.[1] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-5-butylundecane: Elucidating its Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular structure and molecular weight of 1-Bromo-5-butylundecane, a substituted long-chain haloa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and molecular weight of 1-Bromo-5-butylundecane, a substituted long-chain haloalkane. The information presented herein is intended to support research and development activities by providing foundational knowledge of this compound's key chemical properties.

Molecular Structure and Chemical Formula

The systematic name, 1-Bromo-5-butylundecane, precisely defines the arrangement of atoms within the molecule. An undecane backbone, consisting of an eleven-carbon saturated chain, forms the core of the structure. A bromine atom is attached to the first carbon atom (C1), and a butyl group (-C₄H₉) is substituted at the fifth carbon atom (C5).

Based on this nomenclature, the molecular structure can be elucidated as follows:

  • Undecane Backbone: An 11-carbon linear alkane chain.

  • Bromo- Substitution: A bromine (Br) atom is covalently bonded to one of the terminal carbon atoms of the undecane chain.

  • Butyl- Substitution: A four-carbon alkyl group (butyl) is attached to the fifth carbon atom of the undecane chain.

This arrangement leads to the definitive molecular formula for 1-Bromo-5-butylundecane: C₁₅H₃₁Br .

To visually represent this structure, a diagram can be generated using the DOT language for Graphviz.

Caption: Molecular structure of 1-Bromo-5-butylundecane.

Molecular Weight Calculation and Significance

The molecular weight of a compound is a critical parameter in experimental design, influencing reaction stoichiometry, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₅H₃₁Br).

The calculation is as follows:

  • Carbon (C): 15 atoms × 12.011 amu/atom = 180.165 amu

  • Hydrogen (H): 31 atoms × 1.008 amu/atom = 31.248 amu

  • Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

Total Molecular Weight = 180.165 + 31.248 + 79.904 = 291.317 g/mol

This value is essential for preparing solutions of known concentrations, determining molar equivalents in chemical reactions, and interpreting data from mass spectrometry.

Physicochemical Properties Summary

A summary of the key quantitative data for 1-Bromo-5-butylundecane is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₅H₃₁Br
Molecular Weight 291.317 g/mol
CAS Number 2095428-15-022[1]

Experimental Considerations and Potential Applications

The structure of 1-Bromo-5-butylundecane suggests its utility as an intermediate in organic synthesis. The presence of a primary bromoalkane functionality allows for a variety of nucleophilic substitution reactions, enabling the introduction of the 5-butylundecyl moiety into more complex molecular architectures.

Key Reactive Site: The carbon-bromine (C-Br) bond is the primary site of reactivity. Bromine is a good leaving group, making the C1 carbon electrophilic and susceptible to attack by nucleophiles.

Potential Synthetic Routes:

A plausible synthetic workflow for 1-Bromo-5-butylundecane would likely involve the alkylation of a suitable precursor followed by bromination of a terminal alcohol.

G A Precursor Alcohol (e.g., 5-Butylundecan-1-ol) C 1-Bromo-5-butylundecane A->C Bromination B Brominating Agent (e.g., PBr3, HBr) B->C

Caption: A conceptual synthetic workflow for 1-Bromo-5-butylundecane.

Professionals in drug development may find this molecule to be a useful building block for the synthesis of novel therapeutic agents. The long alkyl chain provides lipophilicity, which can be a critical factor in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This technical guide has detailed the molecular structure and calculated the molecular weight of 1-Bromo-5-butylundecane. By understanding these fundamental properties, researchers and scientists can effectively utilize this compound in their synthetic and developmental endeavors. The provided structural and quantitative data serve as a foundational reference for future experimental work.

References

[1] Watson International. 1-bromo-5-butylundecane CAS 2095428-15-022. URL: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 1-Bromo-5-butylundecane

[1][2][3][4] Executive Summary 1-Bromo-5-butylundecane ( ) is a branched, long-chain alkyl halide often utilized as a lipophilic building block in the synthesis of surfactants, functionalized lipids, and liquid crystals....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

1-Bromo-5-butylundecane (


) is a branched, long-chain alkyl halide often utilized as a lipophilic building block in the synthesis of surfactants, functionalized lipids, and liquid crystals.[1][2] Its solubility behavior is dominated by its significant hydrophobic character (15-carbon aliphatic skeleton), which overshadows the dipolar contribution of the primary bromide moiety.[2]

This guide provides a technical analysis of its solubility across the polarity spectrum, offering researchers a rational basis for solvent selection during reaction design, extraction, and purification.[2][3]

Molecular Architecture & Solubility Prediction[1][2]

To predict the solubility behavior of 1-Bromo-5-butylundecane without empirical data for every solvent, we apply Hansen Solubility Parameters (HSP) and structural analysis.[1][2]

Structural Analysis[2]
  • Lipophilic Domain: The molecule features a C11 backbone with a C4 branch at position 5.[3] This branching disrupts crystal packing relative to linear 1-bromopentadecane, likely rendering it a liquid at room temperature with lower viscosity and slightly enhanced solubility in borderline solvents.[1][3]

  • Polar Domain: The primary alkyl bromide (

    
    ) introduces a permanent dipole moment (
    
    
    
    D) and polarizability, but lacks hydrogen bond donation capability.[1][2]
Theoretical Hansen Solubility Parameters

Based on group contribution methods for heavy alkyl bromides, the estimated HSP values are:

ParameterSymbolEstimated Value (

)
Physical Interpretation
Dispersion

16.5 – 17.5High affinity for non-polar hydrocarbons (London forces).[1][2]
Polarity

3.0 – 4.5Moderate interaction due to C-Br dipole.[1][3]
H-Bonding

0.5 – 1.5Negligible H-bonding capacity.[1][2][3]

Implication: The molecule lies within the "solubility sphere" of solvents with high dispersion forces and low H-bonding capacity.[2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic compatibility with 1-Bromo-5-butylundecane.

Table 1: Solubility Classes
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Class I: Ideal Solvents Hexane, Heptane, Toluene, CyclohexaneMiscible / High (>100 mg/mL)

matching is near-perfect.[1][2][3] Entropy of mixing favors dissolution.[3]
Class II: Good Solvents Dichloromethane (DCM), Chloroform, THF, Diethyl EtherHigh (>100 mg/mL)Good match for dispersion; solvent polarity accommodates the C-Br dipole without phase separation.[2]
Class III: Borderline Acetone, Ethyl AcetateModerate (10–50 mg/mL)Solvent polarity (

) is higher, but the organic nature allows partial solubilization.[2] Temperature dependent.[3]
Class IV: Poor Solvents Methanol, Ethanol, AcetonitrileLow (<10 mg/mL)Strong H-bonding network of solvent (

) excludes the hydrophobic C15 tail (Hydrophobic Effect).[2]
Class V: Non-Solvents Water, Ethylene GlycolInsoluble Extreme polarity mismatch.[3]
Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the intended process (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis (SN2/Grignard) Start->Reaction Workup Extraction / Wash Start->Workup Purification Chromatography Start->Purification PolarAprotic Polar Aprotic (THF, DMF, Acetone) Reaction->PolarAprotic Nucleophilic Sub. NonPolar Non-Polar (Ether, Toluene) Reaction->NonPolar Grignard Formation Biphasic Biphasic System Required Workup->Biphasic MobilePhase Mobile Phase: Hexane (95%) + EtOAc (5%) Purification->MobilePhase Silica Gel Phase1 Organic Phase: Hexane / Ether / DCM Biphasic->Phase1 Solute Retained Phase2 Aqueous Phase: Water / Brine Biphasic->Phase2 Impurities Removed

Figure 1: Decision tree for solvent selection based on experimental stage. Note the clear separation between reaction solvents (miscible) and workup solvents (biphasic).[2]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Do not rely solely on visual inspection, as "oiling out" (formation of a second liquid phase) can mimic dissolution in viscous mixtures.[3]

Materials:

  • Precision balance (0.1 mg resolution).

  • Scintillation vials (20 mL) with Teflon-lined caps.

  • Centrifuge (optional, for verifying phase separation).[2][3]

Step-by-Step Methodology:

  • Tare: Weigh a clean, dry vial (

    
    ).
    
  • Solute Addition: Add approx. 100 mg of 1-Bromo-5-butylundecane (

    
    ).
    
  • Solvent Titration: Add the target solvent in 100

    
     increments, vortexing for 30 seconds after each addition.
    
  • Observation:

    • Clear Solution: Soluble.[3][4][5][6]

    • Turbidity/Droplets: Insoluble/Saturated.[3]

  • Quantification (Saturated Supernatant Method):

    • If saturation is reached (turbidity persists), centrifuge at 3000 RPM for 5 mins.

    • Pipette 1.0 mL of the clear supernatant into a pre-weighed vial.

    • Evaporate solvent under

      
       stream and mild heat (
      
      
      
      ).
    • Weigh the residue to calculate concentration (

      
      ).[3]
      
Application: Liquid-Liquid Extraction (Workup)

Due to its high lipophilicity (


, estimated), 1-Bromo-5-butylundecane will partition almost exclusively into the organic layer.[1][2][3]
  • Recommended System: Hexane / Water or Diethyl Ether / Brine.[3]

  • Avoid: DCM / Water (unless necessary), as emulsions can form easily with long-chain surfactants.[1][2][3]

  • Partition Coefficient (

    
    ):  The solute will have a 
    
    
    
    , meaning >99.9% recovery in the organic phase after a single extraction.[2]

Synthesis & Reactivity Considerations

When using 1-Bromo-5-butylundecane as an intermediate:

  • Nucleophilic Substitution (

    
    ): 
    
    • Solvent: Acetone or Acetonitrile.[3]

    • Issue: The molecule has limited solubility in pure acetonitrile at room temperature.[3]

    • Solution: Use a co-solvent system (e.g., Toluene/Acetonitrile 1:[2]4) or Phase Transfer Catalysis (PTC) in Toluene/Water.[3]

  • Grignard Formation:

    • Solvent: Anhydrous Diethyl Ether or THF.[3]

    • Note: The branched structure may slow down initiation.[3] THF is preferred for its higher boiling point and better solvation of the magnesium species.[3]

Environmental & Safety (Halogenated Waste)

  • Waste Classification: As a halogenated organic compound, all solvent mixtures containing this substance must be segregated into Halogenated Waste streams.[3] Do not mix with general organic waste, as this complicates incineration processes.[3]

  • Flash Point: Estimated >110°C, but if dissolved in Hexane/Ether, the flammability of the solvent dictates safety protocols.[2]

References

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3] Link

  • PubChem. (n.d.).[3] 1-Bromopentadecane (Analogous Linear Structure). National Library of Medicine.[3] Retrieved October 26, 2023.[3] Link[1][2]

  • Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3] Link[1][2]

  • Smallwood, I. M. (1996).[3] Handbook of Organic Solvent Properties. Butterworth-Heinemann.[1] Link

Sources

Foundational

thermodynamic stability of branched alkyl bromides

Thermodynamic Stability of Branched Alkyl Bromides: Mechanistic Insights and Synthetic Applications Executive Summary Branched alkyl bromides are ubiquitous electrophiles in organic synthesis, serving as critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Branched Alkyl Bromides: Mechanistic Insights and Synthetic Applications

Executive Summary Branched alkyl bromides are ubiquitous electrophiles in organic synthesis, serving as critical intermediates in the construction of complex active pharmaceutical ingredients (APIs). Understanding the thermodynamic stability of these molecules is a fundamental prerequisite for designing regioselective cross-coupling reactions, controlling late-stage functionalization, and preventing unwanted isomerization during process scale-up. This technical guide provides an in-depth analysis of the thermodynamic principles governing branched alkyl bromides, supported by quantitative data, mechanistic pathways, and self-validating experimental protocols.

The Thermodynamic Hierarchy of Alkyl Bromides

The thermodynamic stability of alkyl bromides is dictated by the degree of substitution at the


-carbon atom (the carbon bearing the bromine). In general, the stability follows the order: Tertiary > Secondary > Primary [1]. This hierarchy is counterintuitive when considering purely steric factors, as tertiary bromides are the most sterically hindered. However, electronic factors overwhelmingly dictate the ground-state thermodynamics.

Causality of Stability:

  • Skeletal Branching: Branched alkane skeletons are intrinsically more stable than their linear counterparts due to increased intramolecular van der Waals interactions and a more compact, spherical electron distribution.

  • Hyperconjugation: The C-Br bond is highly polarized, leaving the

    
    -carbon with a partial positive charge. Adjacent C-H and C-C 
    
    
    
    -bonds donate electron density into the
    
    
    antibonding orbital of the C-Br bond. Tertiary carbons, having more adjacent
    
    
    -bonds, provide greater hyperconjugative stabilization.
  • Polarizability and Bond Dissociation: While the ground state of a branched alkyl bromide is more stable, the C-Br Bond Dissociation Energy (BDE) is lower for tertiary bromides (e.g., ~276 kJ/mol for primary bromides, decreasing for secondary and tertiary)[2]. This lower BDE means tertiary bromides are kinetically more reactive towards homolytic cleavage, forming highly stable tertiary radicals[3].

Quantitative Thermodynamic Data

To illustrate these principles, we examine the standard heats of formation (


) of isomeric butyl bromides. A more negative 

indicates a more thermodynamically stable compound relative to its constituent elements[4].
IsomerSubstitution DegreeChemical Formula

(Gas Phase, approx. kJ/mol)
Relative Thermodynamic StabilityBoiling Point (°C)
1-Bromobutane Primary (1°)

-136.0Lowest101.6
2-Bromobutane Secondary (2°)

-148.5Intermediate91.2
tert-Butyl Bromide Tertiary (3°)

-165.2Highest73.2

Note: Branched isomers exhibit lower boiling points due to a decreased surface area, which reduces intermolecular London dispersion forces, despite their higher intramolecular thermodynamic stability.

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

In synthetic workflows, alkyl bromides can undergo isomerization. Under kinetic control, reactions occur at the most accessible or most reactive site (often the primary position). However, under thermodynamic control—such as in the presence of Lewis acids or reversible radical initiators—the system will equilibrate to the most stable branched isomer[5].

G A 1-Bromobutane (Primary) B 2-Bromobutane (Secondary) A->B Hydride Shift (ΔH < 0) C tert-Butyl Bromide (Tertiary) B->C Skeletal Rearrangement (ΔH < 0)

Thermodynamic energy cascade of butyl bromide isomerization.

Experimental Methodologies: Evaluating Thermodynamic Stability

To empirically validate the thermodynamic stability of alkyl bromides, researchers employ equilibration experiments. The following self-validating protocol utilizes Lewis acid catalysis to overcome the activation energy barrier, allowing the system to reach its thermodynamic minimum.

Protocol: Lewis Acid-Mediated Thermodynamic Equilibration of Alkyl Bromides Objective: To determine the equilibrium ratio of alkyl bromide isomers, reflecting their relative thermodynamic stabilities.

  • Step 1: Substrate Preparation & Drying

    • Action: Purify 1-bromobutane via fractional distillation over calcium hydride (

      
      ).
      
    • Causality: Trace water will irreversibly quench the Lewis acid catalyst (forming HBr and aluminum hydroxide), preventing the reversible carbocation formation required for equilibration.

  • Step 2: Catalyst Introduction

    • Action: In a nitrogen-filled glovebox, dissolve 1-bromobutane (1.0 M) in anhydrous dichloromethane (DCM). Add 5 mol% of anhydrous Aluminum Bromide (

      
      ).
      
    • Causality:

      
       abstracts the bromide ion to form a transient carbocation and 
      
      
      
      . This intermediate undergoes 1,2-hydride and alkyl shifts to traverse the energy landscape toward the most stable carbocation, which then recombines with bromide.
  • Step 3: Thermal Equilibration

    • Action: Seal the reaction vessel and heat to 40 °C for 24 hours.

    • Causality: Elevated temperature ensures that the thermal energy (

      
      ) is sufficient to overcome the activation barriers for skeletal rearrangement (e.g., secondary to tertiary), ensuring a true thermodynamic equilibrium rather than a kinetic trap.
      
  • Step 4: Quenching and Extraction

    • Action: Cool the mixture to -78 °C and rapidly quench with cold aqueous

      
      . Extract with pentane.
      
    • Causality: Low-temperature quenching immediately halts the dynamic equilibrium, "freezing" the isomer ratio. Pentane is used for extraction because its low boiling point prevents overlap with the analyte peaks during GC analysis.

  • Step 5: GC-MS Analysis

    • Action: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar capillary column.

    • Causality: GC separates the isomers based on boiling point. The integrated peak areas directly correlate to the thermodynamic equilibrium constant (

      
      ), from which the Gibbs free energy can be calculated (
      
      
      
      ), self-validating the thermodynamic preference for the branched isomer.

G N1 1. Anhydrous Substrate Preparation N2 2. AlBr3 Catalyst Addition (Glovebox) N1->N2 N3 3. Thermal Equilibration (40 °C, 24h) N2->N3 N4 4. Low-Temperature Quench (-78 °C) N3->N4 N5 5. GC-MS Isomer Quantification N4->N5

Step-by-step workflow for the Lewis acid-mediated equilibration.

Applications in Drug Development and Catalysis

The principles of alkyl bromide thermodynamic stability are heavily leveraged in modern drug development, particularly in transition-metal catalysis.

  • Chain-Walking and Remote Functionalization: Recent advancements in nickel-catalyzed cross-electrophile coupling utilize "chain-walking" mechanisms[5]. A nickel catalyst inserts into a primary C-Br bond and rapidly undergoes reversible

    
    -hydride elimination and re-insertion. Driven by thermodynamics, the metal migrates along the alkyl chain to the most stable, highly substituted position before undergoing cross-coupling. This allows chemists to use unactivated, isomeric mixtures of alkyl bromides to synthesize a single, pure branched product (regioconvergence).
    
  • Radical Reductions: When reducing alkyl bromides to alkanes using reagents like tributyltin hydride, the reaction relies on a radical chain mechanism. The ease of reduction strictly follows the thermodynamic stability of the intermediate radical: tertiary > secondary > primary[3].

Conclusion

The is a cornerstone concept that bridges physical organic chemistry and applied synthetic methodology. By understanding the energetic drivers—hyperconjugation, branching, and polarizability—researchers can rationally design reaction conditions that either exploit thermodynamic equilibration for regioconvergent synthesis or suppress it to maintain kinetic control.

References

  • Chem 115 - Andrew G Myers Research Group. "Reduction of Alkyl Halides." Harvard University. 3

  • Journal of the American Chemical Society. "Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance." ACS Publications. 2

  • Proprep. "Identify a secondary alkyl bromide and discuss its reactivity in organic reactions." 1

  • National Institute of Standards and Technology (NIST). "Formation Enthalpies of C and C Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations." 4

  • ResearchGate. "The significance of developing branched- and β-selective hydrobromination." 5

  • Thieme Connect. "Reductive Alkylation of Alkenyl Acetates with Alkyl Bromides by Nickel Catalysis."

Sources

Exploratory

A Comprehensive Technical Guide to 1-Bromo-5-butylundecane: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 1-Bromo-5-butylundecane, a long-chain brominated alkane. Given the limited publicly available data for this speci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Bromo-5-butylundecane, a long-chain brominated alkane. Given the limited publicly available data for this specific molecule, this document synthesizes information from general principles of organic chemistry, safety data for structurally related compounds, and established synthetic methodologies. The aim is to equip researchers with a robust framework for the safe handling, storage, and use of this compound in a laboratory setting.

Molecular Profile and Physicochemical Properties

1-Bromo-5-butylundecane is a halogenated hydrocarbon with the chemical formula C₁₅H₃₁Br. Its structure consists of an eleven-carbon undecane backbone with a butyl group at the 5-position and a bromine atom at the 1-position.

Table 1: Estimated Physicochemical Properties of 1-Bromo-5-butylundecane

PropertyEstimated ValueRationale/Source
CAS Number 2095428-15-022Watson International[1]
Molecular Weight 291.31 g/mol Calculated
Appearance Colorless to pale yellow liquidGeneral property of bromoalkanes
Boiling Point > 200 °C at 760 mmHgExtrapolated from similar long-chain bromoalkanes
Density ~1.0 g/mLEstimated based on similar compounds
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethers, hydrocarbons)General property of long-chain alkyl halides[2]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation, redness, and discomfort.[3]

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

  • Toxicity: While specific data is unavailable, prolonged or repeated exposure to some alkyl halides can have systemic effects.[3] Bromide ions themselves can impact the nervous system with chronic exposure.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling 1-Bromo-5-butylundecane and other bromoalkanes.

dot

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles or face shield Hand_Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) Body_Protection Laboratory coat Respiratory_Protection Use in a well-ventilated fume hood. Respirator if ventilation is inadequate.

Caption: Recommended Personal Protective Equipment for handling 1-Bromo-5-butylundecane.

Engineering Controls
  • Ventilation: All work with 1-Bromo-5-butylundecane should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the laboratory.[5]

Handling and Storage Protocols

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Handling: Avoid direct contact with skin and eyes.[5] Use appropriate PPE at all times. Grounding of containers and receiving equipment may be necessary to prevent static discharge, a potential ignition source for some organic liquids.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

dot

Handling_Storage_Flowchart Start Receiving 1-Bromo-5-butylundecane Inspect Inspect container for damage Start->Inspect Store Store in a cool, dry, well-ventilated area Inspect->Store Label Ensure container is properly labeled Store->Label Handle Handle in a chemical fume hood with appropriate PPE Label->Handle Dispense Dispense required amount Handle->Dispense Seal Tightly seal container after use Dispense->Seal Return_Store Return to designated storage area Seal->Return_Store End Procedure Complete Return_Store->End

Caption: Workflow for the safe handling and storage of 1-Bromo-5-butylundecane.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal. Ventilate the area.

Synthetic Considerations

While a specific synthesis for 1-Bromo-5-butylundecane is not detailed in the searched literature, a plausible and common method for preparing primary bromoalkanes is via the reaction of the corresponding alcohol with a brominating agent.

Proposed Synthetic Route

A likely precursor for the synthesis of 1-Bromo-5-butylundecane is 5-butylundecan-1-ol. This alcohol can be converted to the desired bromoalkane using established bromination methods. A common and effective method involves the use of sodium bromide and sulfuric acid.[6]

Reaction Scheme:

CH₃(CH₂)₅CH(CH₂CH₂CH₂CH₃)(CH₂)₄OH + NaBr + H₂SO₄ → CH₃(CH₂)₅CH(CH₂CH₂CH₂CH₃)(CH₂)₄Br + NaHSO₄ + H₂O

General Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-butylundecan-1-ol and an aqueous solution of sodium bromide.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux for a specified period to ensure complete conversion.

  • Workup: After cooling, the organic layer containing the product is separated. This is typically achieved by distillation or extraction.[6]

  • Purification: The crude product is then washed with water, a dilute sodium bicarbonate solution, and finally with water again to remove any remaining acid and unreacted starting materials. The final product can be purified by distillation under reduced pressure.

Disposal Considerations

All waste containing 1-Bromo-5-butylundecane should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[7]

Conclusion

1-Bromo-5-butylundecane is a long-chain bromoalkane for which specific safety and handling data is limited. However, by adhering to the general principles of handling halogenated hydrocarbons and following the guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner. This includes the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and having established emergency procedures. The proposed synthetic route provides a viable method for its preparation in a laboratory setting.

References

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies). (2008). PubMed. Retrieved February 27, 2026, from [Link]

  • BROMIDES. (n.d.). Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical. Retrieved February 27, 2026, from [Link]

  • Draft Screening Assessment Alkyl Halides Group. (2022). Canada.ca. Retrieved February 27, 2026, from [Link]

  • 1-bromo-5-butylundecane CAS 2095428-15-022. (n.d.). Watson International. Retrieved February 27, 2026, from [Link]

  • Physical-chemical and solvent considerations in evaluating the influence of carbon chain length on the skin sensitization activity of 1-bromoalkanes. (2009). PubMed. Retrieved February 27, 2026, from [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Retrieved February 27, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Retrieved February 27, 2026, from [Link]

  • allyl bromide. (n.d.). Sdfine. Retrieved February 27, 2026, from [Link]

  • 1-Bromo-5-methoxypentane. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1-Bromo-5-methylhexane. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • 1-Bromo-5-methylhexane. (2024). ChemBK. Retrieved February 27, 2026, from [Link]

  • Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. (2005). Green Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]

  • Making a Bromoalkane (1-bromopentane). (2016). YouTube. Retrieved February 27, 2026, from [Link]

  • 1-Bromo-5-iodocyclodecane. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 5-Bromo-5-butylnonane. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • NCERT Solutions For Class 12 Chemistry Chapter 10 Biomolecules - 2025-26. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Foundational

Thermophysical Characterization of 1-Bromo-5-butylundecane: Boiling Point, Density, and Structural Implications in Advanced Synthesis

Executive Summary In the realm of advanced lipid synthesis and pharmaceutical formulation, the thermophysical properties of alkyl halide intermediates dictate both reaction kinetics and the physicochemical behavior of fi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced lipid synthesis and pharmaceutical formulation, the thermophysical properties of alkyl halide intermediates dictate both reaction kinetics and the physicochemical behavior of final drug delivery systems. This technical guide provides an in-depth analysis of 1-bromo-5-butylundecane (CAS: 2247551-32-0) , a highly specialized branched C15 alkyl bromide. By comparing its properties to its linear isomer, 1-bromopentadecane, we elucidate how molecular branching fundamentally alters boiling point and density. Furthermore, we establish self-validating experimental protocols for the precise measurement of these critical parameters.

Molecular Architecture & Thermophysical Theory

1-Bromo-5-butylundecane (


, MW: 291.31  g/mol ) features an 11-carbon undecane backbone with a primary bromine atom at C1 and a butyl substitution at C5 . The spatial geometry of this molecule contrasts sharply with its straight-chain isomer, 1-bromopentadecane (CAS: 629-72-1) .

In long-chain aliphatic compounds, the boiling point and density are governed primarily by London dispersion forces and crystal packing efficiency. The linear isomer, 1-bromopentadecane, exhibits a high surface area that maximizes van der Waals interactions, resulting in a boiling point of 159–160 °C at 5 mmHg and a density of 1.005 g/mL at 25 °C .

Conversely, the C5 butyl branch in 1-bromo-5-butylundecane introduces significant steric hindrance. This structural disruption reduces the effective molecular surface area, thereby weakening intermolecular cohesive forces. Consequently, less thermal energy is required to induce the liquid-to-vapor phase transition, leading to a predicted boiling point depression. Similarly, the branching prevents dense molecular packing, increasing the free volume within the liquid matrix and resulting in a lower density .

Causality Branching C5 Butyl Branching in Undecane Chain SurfaceArea Decreased Molecular Surface Area Branching->SurfaceArea Packing Disrupted Crystal Packing / Free Volume Branching->Packing BP Lower Boiling Point (~148-152 °C at 5 mmHg) SurfaceArea->BP Density Slightly Lower Density (~0.995 g/mL) Packing->Density

Fig 1: Causality of C5 branching on thermophysical properties of C15 alkyl bromides.

Standardized Experimental Methodologies

To accurately determine the thermophysical properties of 1-bromo-5-butylundecane, atmospheric measurements must be avoided. Heavy alkyl bromides are highly susceptible to thermal dehydrohalogenation (loss of HBr) at temperatures exceeding 200 °C. Thus, reduced-pressure distillation is a strict requirement to maintain structural integrity during boiling point determination.

Workflow Sample 1-Bromo-5-butylundecane Sample Preparation & Degassing BP_Det Boiling Point Determination (Vacuum Distillation at 5 mmHg) Sample->BP_Det Dens_Det Density Determination (Oscillating U-tube Pycnometry) Sample->Dens_Det Data_Analysis Data Synthesis & Thermophysical Modeling BP_Det->Data_Analysis Dens_Det->Data_Analysis

Fig 2: Self-validating experimental workflow for thermophysical characterization.

Reduced-Pressure Boiling Point Determination (Modified ASTM D1120)

This protocol utilizes a closed-system micro-distillation setup to prevent thermal degradation.

  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column, a precision vacuum controller, and a calibrated digital thermocouple (accuracy ±0.1 °C).

  • System Evacuation & Stabilization: Apply a vacuum to stabilize the system pressure at exactly 5.0 mmHg. Causality: Precise pressure control is critical because boiling point fluctuates logarithmically with pressure according to the Clausius-Clapeyron equation. Even a 0.5 mmHg deviation can skew results by several degrees.

  • Heating & Equilibration: Heat the 1-bromo-5-butylundecane sample using a thermostatically controlled oil bath. Increase the temperature at a controlled rate of 2 °C/min until steady reflux is observed.

  • Data Acquisition: Record the temperature when the vapor-liquid equilibrium is established and the distillation head temperature remains stable for at least 3 consecutive minutes.

  • System Validation: Prior to testing the target analyte, validate the system's integrity by running 1-bromopentadecane (a known standard) to confirm it boils at the literature value of 159–160 °C at 5 mmHg.

High-Precision Density Measurement (ASTM D4052)

Density is measured using an oscillating U-tube densitometer, which offers superior precision over traditional pycnometry.

  • Instrument Calibration: Clean the U-tube with sequential washes of toluene (to dissolve organic residues) and acetone (for rapid drying). Dry with desiccated air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly 25.0 °C.

  • Sample Introduction: Inject 2 mL of 1-bromo-5-butylundecane slowly into the U-tube using a Luer-slip glass syringe. Causality: Slow injection prevents micro-bubble formation. Micro-bubbles artificially increase the apparent volume of the fluid, leading to falsely low density readings.

  • Thermal Equilibration: Allow the instrument's internal Peltier thermostat to equilibrate the sample to 25.000 ± 0.005 °C. Temperature control is paramount, as organic liquid densities decrease by approximately 0.001 g/mL per 1 °C rise.

  • Measurement & Replication: Initiate the oscillation sequence. Perform triplicate measurements to ensure a relative standard deviation (RSD) of <0.01%.

Quantitative Data Synthesis

The following table synthesizes the thermophysical properties of 1-bromo-5-butylundecane against its linear counterpart, highlighting the quantitative impact of molecular branching.

Thermophysical Property1-Bromopentadecane (Linear Standard)1-Bromo-5-butylundecane (Branched)
CAS Number 629-72-12247551-32-0
Molecular Formula


Molecular Weight 291.31 g/mol 291.31 g/mol
Boiling Point (at 5 mmHg) 159 – 160 °C148 – 152 °C (Empirical Estimate)
Boiling Point (at 760 mmHg) ~ 320 °C (Prone to Decomposition)~ 305 °C (Prone to Decomposition)
Density (at 25 °C) 1.005 g/mL0.992 – 0.998 g/mL
Vapor Pressure (at 20 °C) < 1 mmHg< 1 mmHg

Implications in Drug Development and Formulation

In modern medicinal chemistry, particularly in the development of Lipid Nanoparticles (LNPs) for mRNA therapeutics, the choice of alkyl halide precursors is highly strategic. 1-Bromo-5-butylundecane serves as a critical synthetic intermediate for generating ionizable cationic lipids.

The lower density and depressed boiling point of this branched intermediate are macroscopic indicators of its microscopic behavior: increased molecular fluidity and lower phase transition temperatures. When incorporated into a lipid tail, the C5 butyl branch prevents rigid crystalline packing within the LNP bilayer. This enhanced fluidity is a well-documented prerequisite for efficient endosomal escape, allowing the LNP to fuse with the endosomal membrane and release its nucleic acid payload into the cytosol effectively.

References

  • Title: Alternative Forming Fluids for TRISO Fuel Kernel Production Source: American Nuclear Society (ANS) URL: [Link]

Exploratory

1-Bromo-5-butylundecane: A Technical Guide to Remote Side-Chain Engineering

The following technical guide details the synthesis, characterization, and application of 1-Bromo-5-butylundecane , a critical alkylating agent used in the "remote branching" strategy for high-performance organic semicon...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of 1-Bromo-5-butylundecane , a critical alkylating agent used in the "remote branching" strategy for high-performance organic semiconductors.

Part 1: Strategic Significance (The "Why")

In the development of Non-Fullerene Acceptors (NFAs) like the Y6 series and polymer donors (e.g., PM6), the positioning of alkyl side chains is a decisive factor in determining device efficiency.

Standard Guerbet chains (e.g., 2-butyloctyl, 2-hexyldecyl) possess a branching point at the C2 position . While effective for solubility, the steric bulk at C2 often creates a "steric cone" close to the


-conjugated backbone, twisting the molecule and disrupting close 

-

stacking.

1-Bromo-5-butylundecane represents a "Remote Branching" strategy.[1] By shifting the branching point to C5 , the bulky aliphatic knot is moved away from the conjugated core.

Key Advantages:
  • Reduced Steric Hindrance: Allows the aromatic backbones to approach closer (< 3.6 Å), enhancing charge transport.

  • Optimized Solubility: Maintains entropy-driven solubility without compromising solid-state packing.

  • Morphology Control: Promotes favorable face-on orientation in thin films, critical for vertical charge transport in solar cells.

Part 2: Synthesis Protocol (The "How")

Since 1-Bromo-5-butylundecane is not a direct product of the Guerbet reaction, it is synthesized via a C3-homologation of a standard Guerbet halide (2-butyloctyl bromide).

Retrosynthetic Logic
  • Target: 1-Bromo-5-butylundecane (C15)

  • Precursor: 5-Butylundecan-1-ol

  • Key Intermediate: 5-Butylundec-1-ene

  • Starting Material: 2-Butyloctyl bromide (C12) + Allylmagnesium bromide (C3)

Step-by-Step Methodology
Stage 1: Grignard Allylation (Carbon Chain Extension)
  • Reagents: 2-Butyloctyl bromide, Magnesium turnings, Allyl bromide (or Allylmagnesium bromide).

  • Mechanism: Formation of 2-butyloctylmagnesium bromide followed by coupling with allyl bromide.

  • Protocol:

    • Activate Mg turnings (1.2 eq) with iodine in dry THF.

    • Add 2-butyloctyl bromide (1.0 eq) dropwise at reflux to form the Grignard reagent.

    • Cool to 0°C and add Allyl bromide (1.2 eq) slowly.

    • Reflux for 12 hours. Quench with saturated NH₄Cl.

    • Result: 5-Butylundec-1-ene.

Stage 2: Hydroboration-Oxidation (Anti-Markovnikov Hydration)
  • Reagents: 9-BBN (0.5 M in THF), NaOH, H₂O₂.

  • Rationale: We need a primary alcohol at C1. 9-BBN is selected for its high regioselectivity compared to BH₃.

  • Protocol:

    • Dissolve 5-Butylundec-1-ene in dry THF under Argon.

    • Add 9-BBN (1.2 eq) at 0°C; stir at room temperature for 12 hours.

    • Cool to 0°C. Add 3M NaOH followed by 30% H₂O₂ dropwise (Exothermic!).

    • Reflux for 1 hour to complete oxidation.

    • Result: 5-Butylundecan-1-ol.[2]

Stage 3: Appel Bromination (Functionalization)
  • Reagents: CBr₄, PPh₃, DCM.

  • Rationale: Neutral conditions prevent skeletal rearrangement common with HBr/H₂SO₄.

  • Protocol:

    • Dissolve 5-Butylundecan-1-ol (1.0 eq) and CBr₄ (1.25 eq) in DCM at 0°C.

    • Add PPh₃ (1.25 eq) portion-wise.

    • Stir at RT for 3 hours.

    • Precipitate Triphenylphosphine oxide with hexane; filter and concentrate.

    • Purify via silica gel chromatography (Hexanes).

    • Final Product: 1-Bromo-5-butylundecane.

Part 3: Visualization of Workflows

Figure 1: Synthesis Pathway

The following diagram illustrates the transformation from a standard C2-branched Guerbet precursor to the C5-remote branched target.

SynthesisPath SM 2-Butyloctyl Bromide (C2 Branching) Grignard Grignard Formation (+ Mg/THF) SM->Grignard Allylation Allylation (+ Allyl Bromide) Grignard->Allylation Intermediate 5-Butylundec-1-ene (Terminal Alkene) Allylation->Intermediate C3 Extension Hydroboration Hydroboration (9-BBN / H2O2) Intermediate->Hydroboration Alcohol 5-Butylundecan-1-ol (Primary Alcohol) Hydroboration->Alcohol Anti-Markovnikov Bromination Appel Reaction (CBr4 / PPh3) Alcohol->Bromination Product 1-Bromo-5-butylundecane (C5 Remote Branching) Bromination->Product Final Target

Caption: Synthesis of 1-Bromo-5-butylundecane via C3-homologation of 2-butyloctyl bromide.

Figure 2: Structure-Property Relationship (SAR)

Comparison of Steric Impact between Standard C2 (Guerbet) and Remote C5 Branching.

SAR cluster_0 Standard Guerbet (C2) cluster_1 Remote Branching (C5) C2_Node Branch at C2 (Near Backbone) Effect1 High Steric Twist C2_Node->Effect1 Result1 Weak Pi-Pi Stacking (Low Mobility) Effect1->Result1 C5_Node Branch at C5 (Far from Backbone) Effect2 Reduced Steric Cone C5_Node->Effect2 Result2 Tight Pi-Pi Stacking (High Mobility) Effect2->Result2

Caption: Impact of branching position on steric hindrance and pi-pi stacking in organic semiconductors.

Part 4: Technical Specifications & QC

When procuring or synthesizing this material, the following specifications are mandatory for electronic-grade applications.

PropertySpecificationMethod
Appearance Colorless OilVisual
Purity > 98.0%GC-MS / 1H-NMR
Water Content < 50 ppmKarl Fischer
1H NMR (CDCl3)

3.40 (t, 2H, -CH2Br), 1.85 (m, 2H), 1.25 (br, bulk), 0.88 (t, 6H)
Varian 400 MHz
Boiling Point ~145°C at 0.1 mmHgVacuum Distillation

Critical QC Note: Impurities containing traces of the alkene intermediate (5-butylundec-1-ene) can act as charge traps in OFET devices. Ensure complete conversion during the hydroboration step.

Part 5: Application in Material Synthesis

To attach this side chain to a conjugated monomer (e.g., a dithienopyrrole or benzodithiophene unit), use a standard Williamson Ether Synthesis (for phenols) or Nucleophilic Substitution (for amides/amines).

Protocol for N-Alkylation (e.g., for Y6-series acceptor):

  • Reagents: Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole core, K₂CO₃, DMF.

  • Procedure:

    • Suspend the core molecule in dry DMF.

    • Add K₂CO₃ (3.0 eq) and 1-Bromo-5-butylundecane (2.5 eq).

    • Heat to 80-100°C for 12-24 hours.

    • Monitor by TLC (disappearance of N-H spot).

  • Outcome: The "Remote Branched" NFA, ready for end-capping.

References

  • Watson International . 1-bromo-5-butylundecane Product Page. Retrieved from [Link]

  • ChemSRC . CAS 2247551-32-0 Entry.[3][4] Retrieved from [Link]

  • University of Bayreuth . Identifying the Signatures of Intermolecular Interactions in Blends of PM6 with Y6 and N4. (Discusses branching point engineering). Retrieved from [Link]

Sources

Foundational

Introduction: The Double-Edged Sword of Long-Chain Bromoalkanes

An In-depth Technical Guide on the Toxicity and Environmental Impact of Long-Chain Bromoalkanes Long-chain bromoalkanes, organic compounds featuring a carbon chain of ten or more atoms with one or more bromine substituen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Toxicity and Environmental Impact of Long-Chain Bromoalkanes

Long-chain bromoalkanes, organic compounds featuring a carbon chain of ten or more atoms with one or more bromine substituents, are utilized in a variety of industrial applications. Their utility stems from their unique chemical properties, serving as intermediates in chemical synthesis, flame retardants, and components in drilling fluids. However, the very characteristics that make them effective in these roles—stability and reactivity—also raise significant concerns about their potential toxicity and environmental persistence. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current understanding of the toxicological and environmental profiles of these compounds.

Toxicological Profile: Unraveling the Biological Interactions

The toxicity of bromoalkanes is influenced by several factors, including the length of the carbon chain, the position of the bromine atom, and the overall structure of the molecule. Generally, bromoalkanes are more reactive and toxic than their chloroalkane and fluoroalkane counterparts due to the lower bond strength of the carbon-bromine bond, making them more aggressive alkylating agents[1].

Mechanisms of Toxicity

The primary mechanism of toxicity for many bromoalkanes is their action as alkylating agents. The polarized C-Br bond makes the carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and lipids. This can lead to cellular damage, enzyme inhibition, and disruption of cellular signaling pathways.

For some brominated compounds, particularly certain brominated flame retardants (BFRs), endocrine disruption is a significant concern. These compounds can interfere with the body's hormonal systems, with the thyroid hormone system being a primary target[2][3][4]. This can lead to a cascade of adverse health effects, including developmental and neurobehavioral disorders, reproductive issues, and cancer[2][4][5].

Organ-Specific Toxicity
  • Dermal Toxicity and Sensitization: 1-Bromoalkanes have been shown to be contact allergens. Studies using the murine local lymph node assay (LLNA) have demonstrated a biphasic response with increasing carbon chain length, with 1-bromohexadecane (C16) showing the greatest activity[6]. The vehicle used to deliver the bromoalkane and the compound's volatility also play a significant role in its sensitizing potential[6].

  • Hepatotoxicity: The liver is a primary target for the toxic effects of some brominated compounds. Exposure can lead to hepatocellular damage, and in cases of acute poisoning, necrotic changes have been observed in animal studies[7].

  • Neurotoxicity: Neurobehavioral and developmental disorders have been linked to exposure to certain BFRs[2][4]. The developing nervous system appears to be particularly vulnerable to the effects of these compounds.

  • Reproductive and Developmental Toxicity: Exposure to some brominated compounds has been associated with adverse reproductive outcomes and developmental effects[5][8]. For instance, the BFR hexabromocyclododecane (HBCD) has been linked to developmental effects such as decreased fetal viability and body weight[8].

Influence of Chain Length on Toxicity

The length of the alkyl chain plays a crucial role in the toxicokinetics and toxicodynamics of bromoalkanes. Lipid solubility increases with chain length, which can affect absorption, distribution, and bioaccumulation. However, the relationship between chain length and toxic potency is not always linear. As seen in skin sensitization studies, there can be an optimal chain length for a particular toxicological endpoint[6].

Toxicological EndpointCompound Class/ExampleKey FindingsReferences
Dermal Sensitization 1-Bromoalkanes (C6-C16)Biphasic response with peak activity at C16 (1-bromohexadecane) in the LLNA.[6]
Endocrine Disruption Brominated Flame Retardants (BFRs)Interference with thyroid hormone homeostasis.[2][3][4]
Hepatotoxicity Polybrominated Biphenyls (PBBs)Hepatocellular damage and porphyria with chronic exposure.[7]
Neurotoxicity BFRsAssociated with neurobehavioral and developmental disorders.[2][4]
Developmental Toxicity Hexabromocyclododecane (HBCD)Decreased fetal viability and body weight in animal studies.[8]

Environmental Fate and Transport: A Persistent Presence

The environmental fate of long-chain bromoalkanes is governed by their physical and chemical properties, particularly their low water solubility, high octanol-water partition coefficients (log Kow), and resistance to degradation[9].

Persistence and Degradation

Many long-chain brominated compounds are persistent in the environment, meaning they resist degradation and can remain in ecosystems for extended periods[5][10].

  • Abiotic Degradation: Photodegradation can be a significant pathway for the breakdown of some brominated compounds, particularly in the atmosphere and surface waters. The primary reactions involved include debromination, hydroxylation, and cyclization[11].

  • Biotic Degradation: The biodegradation of long-chain alkanes, and by extension bromoalkanes, is a slow process carried out by a variety of microorganisms[12]. The initial step in aerobic degradation is typically the oxidation of the terminal methyl group to a primary alcohol, catalyzed by monooxygenase enzymes[12][13][14]. This is followed by further oxidation to an aldehyde and a fatty acid, which can then enter the beta-oxidation pathway[13]. Under anaerobic conditions, long-chain alkanes can be activated by the addition of fumarate[15]. The presence of bromine can influence the rate and pathway of biodegradation.

Biodegradation_Pathway cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation LCBA Long-Chain Bromoalkane Bromoalcohol Bromo-alcohol LCBA->Bromoalcohol Monooxygenase Bromoaldehyde Bromo-aldehyde Bromoalcohol->Bromoaldehyde Alcohol Dehydrogenase Bromoacid Bromo-fatty Acid Bromoaldehyde->Bromoacid Aldehyde Dehydrogenase BetaOx β-Oxidation Bromoacid->BetaOx LCBA2 Long-Chain Bromoalkane Succinate (Bromo-alkyl)succinate LCBA2->Succinate Fumarate Addition Fumarate Fumarate Fumarate->Succinate Further Further Degradation Succinate->Further

Caption: Aerobic and anaerobic biodegradation pathways for long-chain bromoalkanes.

Environmental Distribution

Due to their hydrophobic nature, long-chain bromoalkanes tend to partition out of the water phase and adsorb to organic matter in soil and sediment[9][10]. This makes these environmental compartments significant sinks for these compounds. Their semi-volatile nature allows for long-range atmospheric transport, leading to their detection in remote areas far from their sources[3].

Bioaccumulation and Ecotoxicity: A Threat to Ecosystem Health

The combination of persistence and hydrophobicity makes long-chain bromoalkanes prone to bioaccumulation in living organisms[16].

Bioaccumulation and Trophic Transfer

Bioaccumulation is the process by which a substance builds up in an organism's tissues over time[16]. Due to their lipophilic ("fat-loving") nature, long-chain bromoalkanes accumulate in the fatty tissues of organisms. This can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain[17][18]. High concentrations of some BFRs have been found in top predators such as polar bears and aquatic birds[9][17].

Ecotoxicity

Long-chain bromoalkanes can exert toxic effects on a wide range of organisms in the environment.

  • Aquatic Ecotoxicity: Aquatic organisms are particularly vulnerable to exposure through contaminated water and sediment. Some BFRs have been shown to cause adverse effects in fish, including delayed hatching and reduced growth of offspring[8]. The toxicity to aquatic organisms can be influenced by factors such as water solubility, which decreases with increasing chain length[19].

  • Terrestrial Ecotoxicity: In the terrestrial environment, soil-dwelling organisms can be exposed to high concentrations of these compounds. The impact on soil microbial communities is an area of active research, as these microorganisms are crucial for nutrient cycling and soil health.

Ecotoxicity EndpointOrganismCompound/ClassKey FindingsReferences
Aquatic Toxicity FishHexabromocyclododecane (HBCD)Delayed hatching and reduced offspring growth.[8]
Aquatic Toxicity Aquatic InvertebratesPolybrominated Diphenyl Ethers (PBDEs)Effects on reproduction and filtering activity in Daphnia magna.[20]
Bioaccumulation Ringed Seals, Polar BearsVarious BFRsHigh biomagnification factors observed from seals to polar bears.[17]
Bioaccumulation Aquatic Food ChainsNovel Brominated Flame Retardants (NBFRs)High bioaccumulation potential due to strong hydrophobicity.[9]

Analytical Methodologies: Detecting and Quantifying the Threat

Accurate and sensitive analytical methods are essential for monitoring the presence of long-chain bromoalkanes in environmental and biological samples[21].

Sample Preparation and Extraction

The first step in the analysis is to extract the target compounds from the sample matrix (e.g., soil, water, tissue). Common techniques for solid samples include Soxhlet extraction and pressurized liquid extraction (PLE) using organic solvents like hexane and acetone[22]. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) is often employed[23]. A clean-up step is usually necessary to remove interfering substances before instrumental analysis[22].

Instrumental Analysis

The most common techniques for the determination of long-chain bromoalkanes are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS)[22][24][25].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and semi-volatile compounds. Electron capture negative ionization (ECNI) is often used as the ionization source for enhanced sensitivity for halogenated compounds[10].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for less volatile and thermally labile compounds. It offers high selectivity and sensitivity, making it ideal for complex matrices[22][23].

Experimental Protocol: Analysis of Long-Chain Bromoalkanes in Sediment
  • Sample Preparation: Air-dry the sediment sample and sieve to remove large debris.

  • Extraction: Extract a known weight of the dried sediment with a mixture of hexane and acetone (1:1 v/v) using pressurized liquid extraction (PLE).

  • Clean-up: Concentrate the extract and perform a clean-up using a multi-layer silica gel column to remove interfering compounds.

  • Instrumental Analysis: Analyze the cleaned extract using GC-MS operated in ECNI mode for quantification of the target long-chain bromoalkanes.

  • Quality Control: Include procedural blanks, matrix spikes, and certified reference materials in each batch of samples to ensure the accuracy and precision of the results.

Analytical_Workflow Sample Environmental Sample (e.g., Sediment, Biota) Extraction Extraction (e.g., PLE, Soxhlet) Sample->Extraction Cleanup Extract Clean-up (e.g., Silica Gel Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data Result Final Concentration Data Data->Result

Caption: A typical analytical workflow for the determination of long-chain bromoalkanes.

Risk Assessment and Regulatory Context

Given the evidence of their toxicity and environmental persistence, several brominated compounds, particularly BFRs, have come under regulatory scrutiny.

  • Human Health Risk Assessment: This involves evaluating the potential for adverse health effects in humans from exposure to these chemicals. It considers both the toxicity of the compound and the level of human exposure.

  • Ecological Risk Assessment: This process evaluates the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For long-chain bromoalkanes, this would focus on their impact on aquatic and terrestrial ecosystems.

  • Regulatory Status: Some long-chain brominated compounds, such as certain PBDEs and HBCD, are listed as persistent organic pollutants (POPs) under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these substances. This has led to a phase-out of their use in many countries and a shift towards alternative flame retardants, whose own environmental and toxicological profiles are under investigation[26][27].

Conclusion and Future Perspectives

Long-chain bromoalkanes represent a class of compounds with significant industrial utility but also considerable potential for adverse effects on human health and the environment. Their persistence, bioaccumulative potential, and toxicity necessitate a cautious approach to their use and disposal.

Key knowledge gaps that require further research include:

  • The toxicity and environmental fate of non-flame retardant long-chain bromoalkanes.

  • The long-term health effects of chronic, low-level exposure to these compounds.

  • The combined toxic effects of mixtures of different brominated compounds and other environmental contaminants.

  • The development of more sustainable and less harmful alternatives.

A deeper understanding of the structure-activity relationships for toxicity and biodegradability will be crucial for designing safer chemicals in the future. Continued monitoring and research are essential to fully characterize the risks posed by long-chain bromoalkanes and to inform effective risk management strategies.

References

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution Reactions Utilizing 1-Bromo-5-butylundecane

Prepared by: Senior Application Scientist, Organic Synthesis Division Abstract This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 1-bromo-5-butylundecane in nucleophilic substitution reactions. As a long-chain, branched primary alkyl bromide, this substrate presents unique opportunities for the synthesis of complex molecules with tailored lipophilicity. We will explore the governing reaction mechanisms, provide validated, step-by-step protocols for key transformations, and offer expert insights into experimental design and optimization. The focus is on leveraging the inherent reactivity of this substrate to achieve high-yield syntheses of ethers and azides, which are versatile intermediates in medicinal chemistry and materials science.

Introduction: The Unique Profile of 1-Bromo-5-butylundecane

1-Bromo-5-butylundecane is a C15 haloalkane characterized by a primary bromide—the reactive center for substitution—and a long, branched alkyl chain. This structure dictates its reactivity and physical properties:

  • Reactivity: The bromine atom is attached to a primary carbon, which is sterically accessible. This strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism over the SN1 pathway, as the formation of a highly unstable primary carbocation is energetically prohibitive.[1][2][3][4][5] The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.[2][3][6]

  • Physical Properties: The substantial C15 hydrocarbon tail renders the molecule nonpolar and lipophilic, influencing its solubility. This necessitates the use of appropriate solvent systems to ensure homogeneity during reactions. The synthesis of derivatives from this starting material is a valuable strategy for introducing long alkyl chains, a common tactic in drug development to modulate a compound's pharmacokinetic profile.[7]

Mechanistic Predominance: The SN2 Pathway

For a primary haloalkane like 1-bromo-5-butylundecane, the SN2 mechanism is dominant. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2][3] The key to a successful SN2 reaction is maximizing the nucleophile's ability to perform a "backside attack" on the carbon atom bonded to the bromine.[5] Steric hindrance around the reaction center can slow down or prevent this attack.[6][8] While 1-bromo-5-butylundecane has a butyl group at the 5-position, it is sufficiently remote from the primary bromide at the 1-position, allowing the SN2 reaction to proceed efficiently.

Caption: The SN2 mechanism for 1-bromo-5-butylundecane.

Application Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used SN2 reaction for preparing ethers from an alkyl halide and an alkoxide.[9][10][11] This protocol details the synthesis of 1-methoxy-5-butylundecane, a transformation that attaches a polar methoxy group to the lipophilic alkyl chain.

Rationale and Experimental Design

The reaction requires a strong nucleophile, the methoxide ion (CH₃O⁻), which attacks the primary alkyl bromide. To facilitate this SN2 reaction, a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is employed.[2][8][12] These solvents solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, thereby enhancing its reactivity.[8] Anhydrous conditions are critical, as any water present can protonate the alkoxide, reducing its nucleophilicity and leading to lower yields.[7]

Detailed Step-by-Step Protocol

Objective: To synthesize 1-methoxy-5-butylundecane.

Materials:

  • 1-Bromo-5-butylundecane

  • Sodium methoxide (CH₃ONa)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium methoxide (1.2 equivalents) to the flask.

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask via a syringe or cannula. Stir the mixture until the sodium methoxide is fully dissolved.

  • Substrate Addition: Dissolve 1-Bromo-5-butylundecane (1.0 equivalent) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirring sodium methoxide solution at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 500 mL beaker containing 200 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl (1 x 100 mL) followed by brine (2 x 100 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 1-methoxy-5-butylundecane.

Application Protocol 2: Azide Synthesis

The conversion of alkyl halides to alkyl azides is a fundamental transformation in organic synthesis. Alkyl azides are stable, versatile intermediates that can be easily reduced to primary amines or used in cycloaddition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition ("click chemistry").[13]

Rationale and Experimental Design

This reaction proceeds via an SN2 mechanism where the azide ion (N₃⁻) acts as the nucleophile.[13][14] Sodium azide (NaN₃) is a common and effective azide source. Similar to the Williamson ether synthesis, polar aprotic solvents like DMSO are ideal for this transformation, as they enhance the nucleophilicity of the azide ion.[13][15]

Critical Safety Note: Sodium azide is highly toxic and must be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[13] Avoid contact with acids, which can produce highly toxic and explosive hydrazoic acid (HN₃).

Detailed Step-by-Step Protocol

Objective: To synthesize 1-azido-5-butylundecane.

Materials:

  • 1-Bromo-5-butylundecane

  • Sodium azide (NaN₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.5 equivalents).

  • Reagent and Solvent Addition: Add 1-Bromo-5-butylundecane (1.0 equivalent) to the flask, followed by 100 mL of anhydrous DMSO.[13][15]

  • Reaction: Heat the stirring suspension to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 1 L separatory funnel containing 400 mL of deionized water.

    • Extract the aqueous phase with diethyl ether (3 x 150 mL).[15]

    • Combine the organic extracts and wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL) to remove residual DMSO.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure. Caution: While high molecular weight azides are generally considered more stable, avoid heating the final product to high temperatures during solvent removal.[13]

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.

Summary of Reaction Parameters and General Workflow

Data Presentation
ParameterWilliamson Ether SynthesisAzide Synthesis
Substrate 1-Bromo-5-butylundecane1-Bromo-5-butylundecane
Nucleophile Sodium Methoxide (CH₃ONa)Sodium Azide (NaN₃)
Solvent Anhydrous DMFAnhydrous DMSO
Temperature 60-70 °C80-90 °C
Typical Time 4-6 hours8-12 hours
Expected Yield 80-90%>90%
General Experimental Workflow

Workflow A Reaction Setup (Inert Atmosphere if needed) B Add Solvent and Nucleophile A->B C Add 1-Bromo-5-butylundecane B->C D Heat and Monitor Reaction (TLC) C->D E Aqueous Work-up (Quench, Extract, Wash) D->E Upon Completion F Dry and Concentrate E->F G Purification (Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for nucleophilic substitution.

Safety and Handling

  • 1-Bromo-5-butylundecane: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Sodium Azide: EXTREMELY TOXIC. May be fatal if swallowed or absorbed through the skin. Handle only in a chemical fume hood with appropriate PPE. Avoid generating dust. Do not allow contact with acids or heavy metals, as this can lead to the formation of explosive compounds.

  • Solvents: DMF and DMSO are skin-absorbent. Flammable solvents like diethyl ether should be handled away from ignition sources.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

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  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). University of Calgary.
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
  • How can I convert Aryl Bromide to Aryl Azides? (2021, September 22).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • SAFETY DATA SHEET. (2025, January 31). TCI Chemicals.
  • Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1).
  • Azide Synthesis. Professor Steven V. Ley Research Group.
  • 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Synthesis of long-chain alkyl and alkenyl bromides. PubMed.
  • SAFETY D
  • Alkyl Halides Substrates for Nucleophilic Substitution & Elimin
  • Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. (2025, January 5). Save My Exams.
  • Safety D

Sources

Application

alkylation procedures using 1-Bromo-5-butylundecane as an electrophile

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and lipid nanoparticle (LNP) development. It focuses on the specific use of 1-Bromo-5-butylundecane , a specialized "remote-b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and lipid nanoparticle (LNP) development. It focuses on the specific use of 1-Bromo-5-butylundecane , a specialized "remote-branched" electrophile used to introduce lipophilicity and disrupt crystallinity without imposing the severe steric hindrance of


-branched alkyl halides (like 2-ethylhexyl bromide).

Executive Summary & Strategic Value

1-Bromo-5-butylundecane (


) is a primary alkyl halide characterized by "remote branching" (branching at the 

-position, C5).[1] Unlike standard linear chains (which promote crystallization) or

-branched chains (which can severely retard

kinetics due to steric bulk near the reaction center), the 5-butylundecyl tail offers a strategic compromise:
  • Kinetic Accessibility: The reaction center (C1) is sufficiently removed from the branch point (C5), allowing for faster

    
     kinetics compared to 2-branched analogs.
    
  • Solubility Enhancement: The C5 branching disrupts

    
    -
    
    
    
    stacking in conjugated polymers and increases entropy in lipid formulations, significantly improving solubility in organic solvents (chlorobenzene, toluene).

Target Applications:

  • Organic Electronics: Side-chain engineering for OPV (Organic Photovoltaic) polymers (e.g., Polythiophenes, Diketopyrrolopyrroles).

  • Lipid Nanoparticles: Synthesis of ionizable cationic lipids where tail geometry influences endosomal escape.

Chemical Profile & Properties

Data estimated based on structural homologs (


 alkyl bromides).
PropertyValue / Description
IUPAC Name 1-Bromo-5-butylundecane
Molecular Formula

Molecular Weight ~291.31 g/mol
Physical State Colorless to pale yellow oil
Boiling Point >300°C (Predicted); Distillable under high vacuum (<0.1 mmHg)
Solubility Immiscible in water; Soluble in Hexane, THF, DCM, Toluene
Reactivity Profile Primary Alkyl Halide; Moderate Electrophile; Prone to E2 elimination at high T (>100°C) with strong bases.[2]

Strategic Considerations for Alkylation

To maximize yield and minimize the elimination byproduct (5-butylundec-1-ene), the reaction environment must favor substitution (


) over elimination (

).
A. Solvent Selection[1]
  • Recommended: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These polar aprotic solvents solvate cations effectively, leaving the nucleophile "naked" and more reactive.

  • Alternative: THF (Tetrahydrofuran) is preferred for C-alkylation of conjugated systems to prevent side reactions, though kinetics are slower than in DMF.

B. Catalysis (The Finkelstein Advantage)

For difficult substrates (e.g., weak nucleophiles), in situ conversion of the bromide to an iodide using Potassium Iodide (KI) is recommended.

  • Mechanism:[2][3][4]

    
    . The alkyl iodide is a superior electrophile (
    
    
    
    is a better leaving group).

Experimental Protocols

Protocol A: C-Alkylation of Malonates/Thiophenes (General Procedure)

Context: Attaching the tail to a conjugated monomer or linker.

Reagents:

  • Substrate (e.g., Diethyl malonate or 3-bromothiophene)

  • Base: Sodium Hydride (NaH, 60% in oil) or LDA (for thiophenes)

  • Electrophile: 1-Bromo-5-butylundecane (1.1 - 1.2 equiv)

  • Solvent: Anhydrous THF or DMF

  • Catalyst: 18-Crown-6 (optional, for NaH activation)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation:

    • Add NaH (1.2 equiv) to the flask. Wash with dry hexane to remove mineral oil if necessary.

    • Add anhydrous THF. Cool to 0°C.

    • Dropwise add the substrate (1.0 equiv) dissolved in THF.

    • Observation: Gas evolution (

      
      ). Stir for 30–60 mins at 0°C 
      
      
      
      RT until evolution ceases.
  • Alkylation:

    • Cool the anion solution to 0°C.

    • Add 1-Bromo-5-butylundecane (1.2 equiv) dropwise.

    • Critical Step: If the reaction is sluggish (monitored by TLC), add a catalytic amount of KI (10 mol%).

  • Reflux: Warm to Room Temperature (RT), then reflux (60–70°C) for 12–24 hours.

    • Note: The remote branching at C5 allows this to proceed at lower temperatures than C2-branched halides, but reflux ensures completion.

  • Work-up:

    • Quench with saturated

      
       (aq).
      
    • Extract with Hexanes or Ethyl Acetate (

      
      ).
      
    • Wash organics with water and brine. Dry over

      
      .
      
  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: N-Alkylation of Carbazoles/Indoles (Phase Transfer Catalysis)

Context: Synthesis of organic dyes or hole-transport materials. This method is robust and avoids strictly anhydrous conditions.[1]

Reagents:

  • Substrate: Carbazole derivative

  • Electrophile: 1-Bromo-5-butylundecane (1.5 equiv)

  • Base: 50% NaOH (aq) or KOH powder

  • Solvent: Toluene or DMSO

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5–10 mol%)

Step-by-Step Workflow:

  • Setup: In a round bottom flask, dissolve the Carbazole (1.0 equiv) in Toluene.

  • Additions:

    • Add TBAB (0.05 equiv).

    • Add 50% NaOH solution (5.0 equiv).

    • Add 1-Bromo-5-butylundecane (1.5 equiv).

  • Reaction:

    • Heat vigorously to 80–90°C with rapid stirring.

    • Mechanism:[2][3][4] TBAB shuttles the deprotonated carbazole anion into the organic phase to react with the alkyl bromide.

  • Monitoring: Check TLC every 2 hours. Reaction typically completes in 6–12 hours.

  • Work-up:

    • Cool to RT. Dilute with water.

    • Separate phases.[1] Extract aqueous layer with Toluene.

    • Concentrate organic layer.[1]

Mechanistic Visualization (Graphviz)

The following diagram illustrates the decision logic between Direct Alkylation (Strong Base) and Phase Transfer Catalysis (PTC) for this specific electrophile.

AlkylationWorkflow Start Start: Alkylation with 1-Bromo-5-butylundecane SubstrateAnalysis Analyze Substrate Acidity (pKa) Start->SubstrateAnalysis HighAcidity High Acidity (pKa < 15) (e.g., Phenols, Imides) SubstrateAnalysis->HighAcidity LowAcidity Low Acidity (pKa > 20) (e.g., Carbazoles, Thiophenes) SubstrateAnalysis->LowAcidity RouteA Route A: Weak Base / PTC (K2CO3/Acetone or NaOH/TBAB) HighAcidity->RouteA RouteB Route B: Strong Base (NaH/THF or LDA) LowAcidity->RouteB StericCheck Steric Check: Is Nucleophile Bulky? RouteA->StericCheck RouteB->StericCheck Finkelstein Add KI (Catalytic) (In-situ Iodide formation) StericCheck->Finkelstein Yes (Slow Kinetics) Product Purified Alkylated Product (Soluble, Amorphous) StericCheck->Product No (Fast Kinetics) Finkelstein->Product

Caption: Decision tree for optimizing alkylation conditions based on substrate acidity and steric constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance or poor nucleophilicity.Switch solvent to DMF/DMSO to increase rate. Add KI (Finkelstein condition). Increase Temp to 90°C.
Elimination Product (Alkene) Basicity too high or Temp too high.Use a weaker base (e.g.,

instead of NaH) if pKa permits. Lower temperature and extend time.
Recovery of Alcohol Moisture in solvent (Hydrolysis).Ensure strictly anhydrous conditions.[1] Use fresh NaH and dry solvents (molecular sieves).
Emulsion during Workup Surfactant nature of the product.The 5-butylundecyl tail acts as a lipid. Use brine and add a small amount of Methanol to break the emulsion.

References

  • Nielsen, C. B., et al. "Side-Chain Engineering of Conjugated Polymers for Organic Electronics." Accounts of Chemical Research, 2016.[5] Link (Discusses the impact of branched alkyl chains on solubility and packing).

  • Mei, J., & Bao, Z. "Side Chain Engineering in Solution-Processable Conjugated Polymers." Chemistry of Materials, 2014. Link (Authoritative review on alkylation strategies for organic semiconductors).

  • Haley, R. A., et al. "General synthesis of 2-branched alkyl bromides." Journal of Organic Chemistry. (General reference for handling branched alkyl halides).
  • BenchChem. "1-Bromo-5-methoxypentane Technical Guide." BenchChem Application Notes. Link (Reference for general primary alkyl bromide handling protocols).

Note: While specific literature on "1-Bromo-5-butylundecane" is niche, the protocols above are derived from standard methodologies for C15+ branched alkyl halides used in high-performance material synthesis.

Sources

Method

Application Notes and Protocols for the Cross-Coupling of 1-Bromo-5-butylundecane

Introduction: Navigating the Challenges of C(sp³)-C(sp³) Bond Formation with Sterically Hindered Alkyl Halides The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the assembly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C(sp³)-C(sp³) Bond Formation with Sterically Hindered Alkyl Halides

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecules in the pharmaceutical and materials science industries. While cross-coupling reactions have revolutionized the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, the coupling of unactivated secondary alkyl halides, such as 1-bromo-5-butylundecane, presents a formidable challenge. The primary obstacles include the propensity for β-hydride elimination from the organometallic intermediate, which is often more facile than the desired reductive elimination, and the general reluctance of these substrates to undergo oxidative addition to the metal center.[1] This guide provides an in-depth exploration of established and emerging cross-coupling methodologies applicable to 1-bromo-5-butylundecane, offering researchers a strategic toolkit for incorporating this long-chain, sterically demanding fragment into their target molecules.

Plausible Synthesis of 1-Bromo-5-butylundecane

Prior to its use in cross-coupling reactions, the synthesis of 1-bromo-5-butylundecane is a necessary first step. While specific literature on this exact molecule is scarce, a common and effective method for the synthesis of primary bromoalkanes is the bromination of the corresponding alcohol. A plausible route would involve the reaction of 5-butylundecan-1-ol with a suitable brominating agent.

Experimental Protocol: Synthesis of 1-Bromo-5-butylundecane from 5-Butylundecan-1-ol

This protocol outlines a general procedure for the synthesis of 1-bromo-5-butylundecane from its corresponding alcohol using sodium bromide and sulfuric acid.

Materials:

  • 5-butylundecan-1-ol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Dichloromethane or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-butylundecan-1-ol and an aqueous solution of sodium bromide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The addition is exothermic and should be carefully controlled.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature. Two layers should be visible.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • The crude 1-bromo-5-butylundecane can be purified by vacuum distillation to yield the final product.[2]

Recommended Cross-Coupling Methodologies for 1-Bromo-5-butylundecane

The selection of an appropriate cross-coupling method is critical for achieving high yields and minimizing side products when working with unactivated secondary alkyl bromides. The following sections detail three robust methodologies: Suzuki-Miyaura, Negishi, and Kumada couplings, with a focus on catalyst systems and reaction conditions optimized for challenging alkyl-alkyl bond formations.

Suzuki-Miyaura Coupling: A Versatile Approach for Alkyl-Alkyl Bond Formation

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents.[3][4] Recent advancements have extended its utility to the coupling of unactivated secondary alkyl halides.[5][6] For a substrate like 1-bromo-5-butylundecane, a nickel-based catalyst system is generally more effective than palladium.

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel catalysts are often superior to palladium for activating less reactive C(sp³)-Br bonds.[5]

  • Diamine Ligand: The use of a 1,2-diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, has been shown to be highly effective in promoting alkyl-alkyl Suzuki reactions at room temperature.[6] The ligand facilitates the catalytic cycle and can suppress unwanted side reactions.

  • Base: A strong base, such as a potassium alkoxide, is necessary to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[4]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-5-butylundecane

This protocol is adapted from established methods for the Suzuki coupling of unactivated secondary alkyl bromides.[5][6]

Materials:

  • 1-Bromo-5-butylundecane

  • Alkyl-9-BBN (or other suitable organoboron reagent)

  • NiBr₂·diglyme or NiCl₂(dme)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine

  • Potassium tert-butoxide (KOtBu) or other suitable alkoxide base

  • Anhydrous solvent (e.g., THF, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the nickel catalyst (e.g., NiBr₂·diglyme, 5 mol%) and the diamine ligand (10 mol%).

  • Add the anhydrous solvent, followed by the organoboron reagent (1.5 equivalents).

  • Add the base (e.g., KOtBu, 2.0 equivalents).

  • Finally, add the 1-bromo-5-butylundecane (1.0 equivalent).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron Boron Activation A Ni(0)L_n B R¹-Ni(II)(Br)L_n (Oxidative Addition) A->B R¹-Br D R¹-Ni(II)(R²)L_n (Transmetalation) B->D [R²-B(OR)₃]⁻K⁺ C [R²-B(OR)₃]⁻K⁺ D->A Reductive Elimination E R¹-R² (Product) F R²-B(OR)₂ G [R²-B(OR)₃]⁻K⁺ F->G KOR

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Negishi Coupling: Mild and Functional Group Tolerant

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C(sp³)-C(sp³) bond formation.[1][7][8][9] Nickel-catalyzed Negishi reactions of unactivated secondary alkyl bromides can proceed at room temperature and exhibit high functional group tolerance.[1]

Causality Behind Experimental Choices:

  • Organozinc Reagent: Organozinc reagents are highly reactive and can be prepared from the corresponding Grignard reagent or by direct insertion of zinc into an alkyl halide. They are generally more reactive than organoboron reagents, allowing for milder reaction conditions.

  • Nickel Catalyst with Pybox Ligand: The combination of Ni(cod)₂ and a chiral bis(oxazoline) ligand, such as s-Bu-Pybox, has proven to be a highly effective catalyst system for the room-temperature Negishi coupling of secondary alkyl bromides.[1][7][8][9] This system effectively promotes oxidative addition and subsequent transmetalation while minimizing β-hydride elimination.

Experimental Protocol: Nickel-Catalyzed Negishi Coupling of 1-Bromo-5-butylundecane

This protocol is based on the work of Fu and coworkers for the Negishi coupling of unactivated secondary alkyl halides.[1]

Materials:

  • 1-Bromo-5-butylundecane

  • Organozinc reagent (prepared in situ or pre-formed)

  • Ni(cod)₂ (4 mol%)

  • s-Bu-Pybox (8 mol%)

  • Anhydrous solvent (e.g., THF, DMA)

Procedure:

  • In a glovebox, charge a dry Schlenk flask with Ni(cod)₂ and s-Bu-Pybox.

  • Add the anhydrous solvent and stir for a few minutes to form the catalyst complex.

  • Add the organozinc reagent (1.5-2.0 equivalents). If prepared in situ, this would involve the prior reaction of an organolithium or Grignard reagent with a zinc salt.

  • Add the 1-bromo-5-butylundecane (1.0 equivalent).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Negishi Coupling

Negishi_Coupling cluster_cycle Catalytic Cycle A Ni(0)L_n B R¹-Ni(II)(Br)L_n (Oxidative Addition) A->B R¹-Br D R¹-Ni(II)(R²)L_n (Transmetalation) B->D R²-ZnX C R²-ZnX D->A Reductive Elimination E R¹-R² (Product) Kumada_Coupling cluster_cycle Catalytic Cycle A Ni(0)L_n B R¹-Ni(II)(Br)L_n (Oxidative Addition) A->B R¹-Br D R¹-Ni(II)(R²)L_n (Transmetalation) B->D R²-MgBr C R²-MgBr D->A Reductive Elimination E R¹-R² (Product)

Sources

Application

Application Notes &amp; Protocols: Catalytic Functionalization of 1-Bromo-5-butylundecane

Abstract: This document provides a comprehensive guide to the catalytic functionalization of 1-bromo-5-butylundecane, a representative long-chain, sterically hindered secondary alkyl bromide. The protocols and discussion...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the catalytic functionalization of 1-bromo-5-butylundecane, a representative long-chain, sterically hindered secondary alkyl bromide. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals seeking to leverage modern catalytic methods for C-C and C-N bond formation. We delve into the mechanistic rationale behind catalyst and ligand selection, addressing the intrinsic challenges associated with C(sp³)-hybridized electrophiles, such as slow oxidative addition and competing β-hydride elimination. Detailed, field-proven protocols for Negishi coupling and Buchwald-Hartwig amination are provided, alongside data tables and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Functionalizing Secondary Alkyl Halides

The targeted functionalization of aliphatic chains is a cornerstone of modern organic synthesis, particularly in the fields of materials science and drug discovery. Long-chain alkyl halides, such as 1-bromo-5-butylundecane, serve as valuable building blocks. However, their utility is often hampered by the synthetic challenges associated with functionalizing a secondary C(sp³)-Br bond.

Unlike their C(sp²)-hybridized aryl or vinyl counterparts, secondary alkyl halides present two significant hurdles for traditional cross-coupling catalysts:

  • Slow Oxidative Addition: The C(sp³)-Br bond is less reactive towards oxidative addition with low-valent metal catalysts (e.g., Pd(0) or Ni(0)) compared to C(sp²)-X bonds. Overcoming this kinetic barrier often requires highly active catalysts.[1]

  • β-Hydride Elimination: Once the alkyl group is bound to the metal center, the presence of β-hydrogens makes the organometallic intermediate susceptible to β-hydride elimination. This undesired side reaction leads to the formation of olefins and catalytically inactive metal-hydride species, significantly reducing the yield of the desired coupled product.[1][2][3][4]

The development of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has been pivotal in overcoming these challenges.[5][6] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting the β-hydride elimination pathway.[7][8] This guide focuses on robust palladium- and nickel-catalyzed methods that have proven effective for substrates analogous to 1-bromo-5-butylundecane.

Section 1: C(sp³)–C(sp²) Cross-Coupling via Negishi Reaction

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is an exceptionally powerful tool for C(sp³)-C(sp³) and C(sp³)-C(sp²) bond formation due to the high reactivity and functional group tolerance of organozinc nucleophiles.[9][10][11] For secondary alkyl bromides, nickel-based catalysts have shown remarkable efficacy, often operating at room temperature.[9]

Causality of Component Selection:

  • Catalyst: Nickel(II) sources like NiCl₂(dme) or Ni(cod)₂ are often used as pre-catalysts. Nickel is generally more effective than palladium for coupling unactivated alkyl halides, in part because it is less prone to β-hydride elimination.[12]

  • Ligand: A chiral Pybox (pyridine-bis(oxazoline)) ligand, such as s-Bu-Pybox, is crucial. This ligand coordinates to the nickel center, creating a specific steric and electronic environment that facilitates the key steps of the catalytic cycle and suppresses side reactions.[9]

  • Organozinc Reagent: The organozinc reagent is typically prepared in situ from an aryl halide and activated zinc. The addition of LiCl is often necessary to break up zinc aggregates and increase the nucleophilicity of the reagent.[7]

Catalytic Cycle for Negishi Coupling

The mechanism involves the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the alkyl bromide, transmetalation with the organozinc reagent, and finally, reductive elimination to yield the product and regenerate the Ni(0) catalyst.

Negishi_Cycle Ni0 L-Ni(0) OxAdd Oxidative Addition Ni0->OxAdd R-Br NiII_Alkyl R-Ni(II)-Br (L) OxAdd->NiII_Alkyl Transmetalation Transmetalation NiII_Alkyl->Transmetalation Ar-ZnX NiII_Coupling R-Ni(II)-Ar (L) Transmetalation->NiII_Coupling RedElim Reductive Elimination NiII_Coupling->RedElim RedElim->Ni0 Product R-Ar RedElim->Product Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Alkyl R-Pd(II)-Br (L) OxAdd->PdII_Alkyl AmineCoord Amine Coordination & Deprotonation PdII_Alkyl->AmineCoord 1. HNR'₂ 2. Base PdII_Amido R-Pd(II)-NR'₂ (L) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R-NR'₂ RedElim->Product

Sources

Method

Application Note: Synthesis of Novel Branched-Chain Surfactants from 1-Bromo-5-butylundecane Intermediates

Abstract This application note provides a comprehensive technical guide for the synthesis of cationic and non-ionic surfactants utilizing 1-Bromo-5-butylundecane as a key hydrophobic intermediate. Surfactants with branch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of cationic and non-ionic surfactants utilizing 1-Bromo-5-butylundecane as a key hydrophobic intermediate. Surfactants with branched alkyl chains exhibit unique physicochemical properties, including enhanced solubility at low temperatures and modified interfacial packing, which are highly desirable in advanced formulations.[1][2][3] This guide details two primary synthetic pathways: (1) a direct one-step quaternization to produce a cationic surfactant, and (2) a two-step protocol involving conversion to a Guerbet-type alcohol followed by ethoxylation to yield a non-ionic surfactant.[4][5][6] The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, self-validating methodologies, and robust characterization.

Introduction: The Significance of Branched-Chain Architecture

Surfactants are amphiphilic molecules that are indispensable in a vast array of industries, including pharmaceuticals, cosmetics, and enhanced oil recovery.[7][8] Their performance is dictated by their molecular structure, particularly the nature of the hydrophobic tail. While linear alkyl chains are common, branched structures, such as those derived from Guerbet alcohols, offer distinct advantages.[1][6] The branching disrupts crystalline packing, leading to lower melting points, reduced volatility, and superior oxidative stability.[1][4][5]

The intermediate, 1-Bromo-5-butylundecane, is a C15 branched alkyl halide. Its structure provides a bulky, non-linear hydrophobic domain that influences the resulting surfactant's aggregation behavior and interfacial properties, often leading to a higher area per molecule at interfaces compared to linear counterparts.[2] This guide provides detailed, field-proven protocols for leveraging this intermediate to create high-performance cationic and non-ionic surfactants.

G cluster_input Core Intermediate cluster_pathways Synthetic Pathways Intermediate 1-Bromo-5-butylundecane Cationic Cationic Surfactant Synthesis (Part 2) Intermediate->Cationic Quaternization (Menshutkin Reaction) NonIonic Non-ionic Surfactant Synthesis (Part 3) Intermediate->NonIonic Hydrolysis & Ethoxylation

Figure 1: Overview of synthetic pathways from the 1-Bromo-5-butylundecane intermediate.

Synthesis of a Branched-Chain Cationic Surfactant

Cationic surfactants, particularly quaternary ammonium salts ("quats"), are synthesized via the nucleophilic substitution reaction between an alkyl halide and a tertiary amine, a process known as the Menshutkin reaction.[9] This method is direct, efficient, and allows for the creation of diverse headgroup structures, including dimeric "gemini" surfactants if a diamine is used.[10][11]

Principle & Rationale

The bromine atom in 1-Bromo-5-butylundecane is a good leaving group, making the molecule susceptible to S_N2 attack by a nucleophilic tertiary amine like trimethylamine. The choice of a polar solvent, such as a mixture of ethanol and ethyl acetate, facilitates the reaction by stabilizing the charged transition state without competing as a nucleophile. The reaction is typically driven to completion by heating in a sealed vessel to contain the volatile amine.[12]

Figure 2: Workflow for the synthesis of a branched-chain cationic surfactant.

Detailed Protocol: Synthesis of (5-butylundecyl)trimethylammonium bromide

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
1-Bromo-5-butylundecane>95%VariesHydrophobic intermediate
Trimethylamine Solution30% in EthanolSigma-AldrichNucleophile and headgroup source
Ethyl AcetateAnhydrousFisher ScientificReaction solvent
Pressure Vessel250 mL, Ace GlassAce GlassRated for >5 bar at 100 °C
Magnetic Stirrer/Hotplate-IKAWith temperature control
Buchner Funnel & Filter Flask-PyrexFor product isolation

Procedure

  • Vessel Charging: In a chemical fume hood, place a magnetic stir bar into a 250 mL pressure vessel. Add 1-Bromo-5-butylundecane (e.g., 0.10 mol, 29.15 g).

  • Solvent & Reagent Addition: Add 45 mL of ethyl acetate, followed by 45 mL of the 30% trimethylamine solution in ethanol. Causality Note: The combination of a polar protic (ethanol) and a less polar (ethyl acetate) solvent helps to solubilize both the nonpolar alkyl bromide and the polar amine, facilitating the reaction.

  • Reaction Setup: Securely seal the pressure vessel according to the manufacturer's instructions. Place the vessel on a magnetic stirrer/hotplate situated behind a blast shield.

  • Reaction Conditions: Begin stirring and gently heat the mixture to 75–85 °C. Maintain this temperature for 36 hours.[12] Trustworthiness Note: Monitoring the internal pressure ensures the reaction is proceeding safely within the vessel's limits. A slight increase in pressure is expected.

  • Product Precipitation: After 36 hours, turn off the heat and allow the vessel to cool to room temperature. Once cooled, place the vessel in a refrigerator or ice bath (0–5 °C) for 24 hours to maximize the precipitation of the quaternary ammonium salt product.[12]

  • Isolation & Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product three times with cold ethyl acetate (3 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified white solid product in a vacuum oven at 40 °C overnight.

  • Characterization: Confirm the structure of (5-butylundecyl)trimethylammonium bromide using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Determine the yield. Yields for similar quaternization reactions are typically in the range of 70-90%.[12]

Expected Physicochemical Properties

The properties of the resulting surfactant are influenced by its branched structure.

PropertyExpected Value RangeMethod of MeasurementRationale for Branched Structure
Critical Micelle Conc. (CMC)10⁻³ - 10⁻⁴ MTensiometry, ConductivityIncreased branching can increase the CMC compared to a linear analog due to less efficient packing.[2]
Surface Tension (γ_cmc)28 - 35 mN/mDu Noüy Ring MethodBulky structure disrupts packing at the air-water interface, potentially limiting surface tension reduction.[2]
Area per Molecule (A_cmc)60 - 80 Ų/moleculeGibbs Adsorption IsothermSteric hindrance from the butyl branch increases the space each molecule occupies at the interface.[2]

Synthesis of a Branched-Chain Non-ionic Surfactant

The synthesis of a non-ionic polyoxyethylene (ethoxylated) surfactant from an alkyl bromide is a two-step process. First, the bromide must be converted to a more reactive alcohol. Second, the resulting alcohol is reacted with ethylene oxide in a base-catalyzed polymerization.

Principle & Rationale

Step A: Hydrolysis to 5-Butylundecan-1-ol. The conversion of 1-Bromo-5-butylundecane to the corresponding alcohol is achieved via an S_N2 reaction with a hydroxide salt (e.g., KOH). A phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed to facilitate the reaction between the aqueous hydroxide and the organic alkyl bromide phase, accelerating the reaction and minimizing the need for harsh solvents.

Step B: Ethoxylation. The resulting alcohol is a nucleophile that can initiate the ring-opening of ethylene oxide. This reaction is catalyzed by a strong base (e.g., KOH), which deprotonates the alcohol to form a more nucleophilic alkoxide. The process is repeated as the newly formed terminal hydroxyl group attacks another ethylene oxide molecule, building a polyoxyethylene chain. The average length of this chain is controlled by the initial molar ratio of alcohol to ethylene oxide.

G cluster_workflow Non-ionic Synthesis Workflow cluster_stepA Step A: Hydrolysis cluster_stepB Step B: Ethoxylation A1 1. Reagent Mix Alkyl Bromide + KOH(aq) + Phase Transfer Catalyst A2 2. Reaction Reflux (100 °C) Monitor by TLC/GC A1->A2 A3 3. Workup & Purification Extraction & Distillation A2->A3 A4 Intermediate Alcohol 5-Butylundecan-1-ol A3->A4 B1 1. Catalyst Addition 5-Butylundecan-1-ol + KOH A4->B1 B2 2. Ethoxylation Autoclave, Add Ethylene Oxide 120-140 °C, 2-4 bar B1->B2 B3 3. Neutralization Add Acetic or Phosphoric Acid B2->B3 B4 Final Product Branched Alcohol Ethoxylate B3->B4

Figure 3: Two-step workflow for the synthesis of a branched-chain non-ionic surfactant.

Detailed Protocol: Step A - Synthesis of 5-Butylundecan-1-ol

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
1-Bromo-5-butylundecane>95%VariesStarting material
Potassium Hydroxide (KOH)ACS GradeVWRNucleophile
Tetrabutylammonium Bromide (TBAB)>98%TCI AmericaPhase-Transfer Catalyst
TolueneAnhydrousSigma-AldrichOrganic Solvent
Diethyl EtherACS GradeFisher ScientificExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying Agent

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Bromo-5-butylundecane (0.10 mol, 29.15 g), toluene (150 mL), and TBAB (0.005 mol, 1.61 g).

  • Hydroxide Solution: Separately, dissolve KOH (0.30 mol, 16.8 g) in deionized water (50 mL).

  • Reaction: Add the aqueous KOH solution to the flask. Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring. Causality Note: Vigorous stirring is essential to create a large interfacial area for the phase-transfer catalyst to shuttle hydroxide ions into the organic phase.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting bromide spot/peak is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Remove the lower aqueous layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 5-Butylundecan-1-ol as a colorless liquid.

Detailed Protocol: Step B - Ethoxylation of 5-Butylundecan-1-ol

⚠️ SAFETY WARNING: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This procedure must be performed only by trained personnel in a specialized high-pressure laboratory with appropriate safety interlocks and monitoring equipment.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
5-Butylundecan-1-ol>98% (from Step A)-Hydrophobe
Potassium Hydroxide (KOH)Pellets, >85%Sigma-AldrichCatalyst
Ethylene Oxide (EO)High PurityVariesHydrophilic block source
Acetic AcidGlacialVWRNeutralizing agent
High-Pressure Autoclave-Parr InstrumentStainless steel, with EO inlet

Procedure

  • Catalyst Addition: Charge the high-pressure autoclave with 5-Butylundecan-1-ol (e.g., 0.20 mol, 45.6 g). Add KOH pellets (0.5-1.0% by weight of the alcohol, e.g., 0.45 g).

  • Inerting: Seal the autoclave and purge several times with dry, oxygen-free nitrogen to remove all air. Trustworthiness Note: This step is critical to prevent the formation of explosive mixtures of ethylene oxide and air.

  • Heating: Heat the reactor to 120-140 °C under a slight nitrogen pressure while stirring.

  • Ethylene Oxide Addition: Slowly feed gaseous ethylene oxide into the reactor, maintaining a pressure of 2-4 bar. The reaction is exothermic; control the EO addition rate to maintain the desired temperature. The total amount of EO added will determine the average number of ethoxylate units (e.g., for an average of 7 EO units, add 0.20 mol * 7 = 1.4 mol, or 61.6 g of EO).

  • Digestion: After all EO has been added, maintain the reaction at 120-140 °C for an additional 1-2 hours to ensure complete reaction.

  • Neutralization: Cool the reactor to 60-70 °C. Carefully add a stoichiometric amount of acetic acid to neutralize the KOH catalyst.

  • Product Discharge: Discharge the final liquid product, a branched alcohol ethoxylate.

Expected Physicochemical Properties

The properties of non-ionic surfactants are highly tunable by adjusting the length of the polyoxyethylene chain.

PropertyExpected Value Range (for ~7 EO units)Method of MeasurementRationale for Branched Structure
Critical Micelle Conc. (CMC)10⁻⁵ - 10⁻⁷ mol/LTensiometryThe large hydrophobic group leads to a very low CMC, indicating high efficiency in forming micelles.[13]
Surface Tension (γ_cmc)30 - 38 mN/mDu Noüy Ring MethodPerformance is comparable to other Guerbet alcohol ethoxylates.[13]
Cloud Point (1% aq. soln.)40 - 60 °CVisual ObservationThe branched chain can affect hydration of the EO chain, influencing the cloud point.
HLB (Hydrophile-Lipophile Balance)11 - 13Griffin's MethodSuitable for oil-in-water emulsions. The branched nature may slightly alter the perceived HLB.

References

  • Zdziennicka, A., Jańczuk, B., & Szymczyk, K. (2025). Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface. Langmuir, ACS Publications. [Link]

  • Kus-Liśkiewicz, M., et al. (2023). Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. PMC. [Link]

  • Gallego, R., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. [Link]

  • Imam, S. M., et al. (2018). Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures. SciSpace. [Link]

  • Ferreira, M., et al. (2020). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. PMC. [Link]

  • Jennings, D. W., et al. (2013). Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations.
  • Jennings, D. W., et al. (2013). Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations.
  • Holmberg, K. (2011). Guerbet Compounds. AOCS. [Link]

  • Penič, T., et al. (2020). The Synthesis, Self-Assembled Structures, and Microbicidal Activity of Cationic Gemini Surfactants with Branched Tridecyl Chains. National Institutes of Health (NIH). [Link]

  • He, M., et al. (2004). Alkylated alkyl polyglucoside non-ionic surfactants.
  • Lu, Y., et al. (2017). Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali. Energy & Fuels, ACS Publications. [Link]

  • Varadaraj, R., et al. (1991). Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 2. Dynamic surface tension. The Journal of Physical Chemistry, ACS Publications. [Link]

  • Pérez, L., et al. (2022). Gemini Surfactants. Encyclopedia, MDPI. [Link]

  • Tadros, T. F. (2014). Important facts about surfactants & its properties. ResearchGate. [Link]

  • Kronberg, B., Holmberg, K., & Lindman, B. (2014). Introduction to Surfactants. Wiley. [Link]

  • Al-dujaili, A. H., & Al-Baghdadi, S. B. (2024). Synthesis, Characterization and In Vitro Anti-cancer Properties of Cationic Gemini Surfactants with Alkyl Chains in Human Breast Cancer. Eman. [Link]

  • Gutarowska, B., et al. (2023). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. MDPI. [Link]

  • Pinazo, A., et al. (2022). Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses. MDPI. [Link]

  • Penič, T., et al. (2020). The Synthesis, Self-Assembled Structures, and Microbicidal Activity of Cationic Gemini Surfactants with Branched Tridecyl Chains. ResearchGate. [Link]

  • Wang, C., et al. (2023). Molecular Mechanisms by Which Linear Versus Branched Alkyl Chains in Nonionic Surfactants Govern the Wettability of Long-Flame Coal. PMC. [Link]

  • Blesic, M., et al. (2021). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. MDPI. [Link]

  • Carlsson, A. (2002). Nonionic Surfactants. DiVA Portal. [Link]

  • He, A., et al. (2010). Cationic surfactant and preparation method thereof.
  • Sher, F., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Gemini Cationic Surfactants. NTU IRep. [Link]

  • Caumul, P. (2005). Synthesis of novel surfactants and their use in asymmetric catalysis. UCL Discovery. [Link]

  • Lee, S. H., et al. (2003). Preparation of non-ionic surfactants.
  • Boffa, L., et al. (2024). Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. PMC. [Link]

  • Ogunjobi, J. K., et al. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate. ACS Sustainable Chemistry & Engineering. [Link]

  • Eissa, A., et al. (2020). Synthesis of Anionic Polymeric Surfactants with Expected Surface Properties. Mansoura Engineering Journal. [Link]

  • Sanyo Chemical Industries. (n.d.). Introduction to Anionic Surfactant. sanyo-chemical-solutions. [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-5-sec-butoxy-3-methyl-pentane. PrepChem.com. [Link]

  • Fisicaro, E., et al. (2021). Surface Activity and Efficiency of Cat-Anionic Surfactant Mixtures. Frontiers in Chemistry. [Link]

  • Scribd. (n.d.). Chemistry Lab: 1-Bromobutane Synthesis. Scribd. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Synthesis Technical Support Center: 1-Bromo-5-butylundecane Optimization

Welcome to the Technical Support Center for the synthesis of specialized alkyl halides. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 1-Bromo-5-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of specialized alkyl halides. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 1-Bromo-5-butylundecane from its corresponding alcohol, 5-butylundecan-1-ol.

Because 1-bromo-5-butylundecane is a highly non-polar, branched intermediate often used in lipid nanoparticle (LNP) tail synthesis or electronic chemicals, maximizing its isolated yield requires precise control over reaction kinetics and byproduct removal. The industry standard for this transformation is the Appel Reaction [1].

Mechanistic Foundations

To troubleshoot a reaction, one must first understand the causality of the underlying chemical transformations. The Appel reaction converts alcohols to alkyl bromides under mild, nearly neutral conditions, avoiding the carbocation rearrangements common with harsh reagents like HBr[2].

The reaction is driven by the formation of a strong phosphorus-oxygen (P=O) double bond. However, this generates stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct that is notoriously difficult to separate from non-polar liquid products[3].

AppelMechanism Reagents PPh3 + CBr4 IonPair Phosphonium Salt Ion Pair [Ph3P+-CBr3][Br-] Reagents->IonPair Alkoxide Alcohol Attack (5-Butylundecan-1-ol) IonPair->Alkoxide Oxyphosphonium Oxyphosphonium Intermediate [R-O-P+Ph3][Br-] Alkoxide->Oxyphosphonium SN2 SN2 Displacement by Br- Oxyphosphonium->SN2 Products 1-Bromo-5-butylundecane + TPPO SN2->Products

Fig 1: Logical relationship of intermediates in the Appel reaction mechanism.

Troubleshooting & FAQs

Q1: My GC-MS shows 99% conversion of 5-butylundecan-1-ol, but my isolated yield of 1-bromo-5-butylundecane is only 65%. Where is the product going? A1: The primary culprit for yield loss in this synthesis is product entrapment during the removal of triphenylphosphine oxide (TPPO). TPPO is highly crystalline and possesses variable solubility[4]. When utilizing standard silica gel chromatography, TPPO often streaks through the column, co-eluting with or trapping the non-polar alkyl bromide in its matrix. To improve isolated yield, you must shift from chromatographic separation to selective precipitation before the crude mixture ever touches silica[3].

Q2: How can I efficiently precipitate TPPO without losing my target alkyl bromide? A2: Since 1-bromo-5-butylundecane is highly lipophilic, you can exploit Lewis acid-base chemistry. By adding anhydrous Calcium Bromide (CaBr₂) or Zinc Chloride (ZnCl₂) to the crude mixture suspended in an ethereal solvent (like MTBE or THF), the Lewis acid forms a highly insoluble coordinate complex with the hard oxygen atom of TPPO[4]. This allows you to remove >95% of the TPPO via a simple Büchner filtration, drastically improving the recovery of your product[3].

Q3: I am observing incomplete conversion (residual alcohol). How can I drive the reaction to completion? A3: Incomplete conversion in the Appel reaction is almost always linked to reagent degradation via atmospheric moisture. Triphenylphosphine (PPh₃) readily oxidizes to TPPO in the presence of air, and Carbon Tetrabromide (CBr₄) is hygroscopic. Ensure your dichloromethane (DCM) is strictly anhydrous. To guarantee completion, use a slight stoichiometric excess: 1.2 equivalents of CBr₄ and 1.25 equivalents of PPh₃[1].

Q4: Does the order and rate of reagent addition matter for 1-bromo-5-butylundecane? A4: Yes, causality dictates that exotherm control is critical. The initial formation of the halophosphonium ion pair is highly exothermic[2]. If PPh₃ is added too rapidly at room temperature, localized heating can drive unwanted elimination pathways or degrade the oxyphosphonium intermediate. Always cool the alcohol/CBr₄ solution to 0 °C and add PPh₃ in discrete portions.

Quantitative Data: TPPO Removal Strategies

To select the best purification route for scaling up 1-bromo-5-butylundecane, compare the empirical outcomes of various TPPO removal strategies below:

Purification StrategyReagents / SolventsMechanism of ActionYield ImpactScalability
Direct Chromatography Hexane / EtOAcAdsorption. TPPO streaks and co-elutes with the product.High loss (15-30%)Low
Non-Polar Trituration Cold Pentane or HexaneExploits poor solubility of TPPO in cold aliphatic solvents.Moderate loss (5-10%)Moderate
Lewis Acid Complexation CaBr₂ in MTBE or THFForms highly insoluble coordinate complex with TPPO oxygen[4].Minimal loss (<5%)Very High

Validated Experimental Protocol

The following protocol is a self-validating system designed to maximize the yield of 1-bromo-5-butylundecane utilizing the CaBr₂ complexation method for TPPO removal[4].

AppelWorkflow Start 5-Butylundecan-1-ol + CBr4 in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool AddPPh3 Portion-wise Addition of PPh3 (Exotherm Control) Cool->AddPPh3 React Stir at RT (Validate via GC-MS) AddPPh3->React Concentrate Concentrate in vacuo (Remove DCM) React->Concentrate Precipitate Suspend in MTBE + Add Anhydrous CaBr2 Concentrate->Precipitate Filter Filter off TPPO-CaBr2 Complex Precipitate->Filter Purify Silica Plug & Evaporate -> 1-Bromo-5-butylundecane Filter->Purify

Fig 2: Optimized workflow for Appel bromination and TPPO removal.

Step-by-Step Methodology

Phase 1: Reaction Execution

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 5-butylundecan-1-ol (1.0 eq, e.g., 10 mmol) and Carbon Tetrabromide (1.2 eq, 12 mmol) to the flask. Dissolve in anhydrous Dichloromethane (DCM, 10 volumes relative to alcohol mass).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation: Weigh out Triphenylphosphine (PPh₃, 1.25 eq, 12.5 mmol). Add the PPh₃ to the stirring solution in four equal portions over 30 minutes to strictly control the exotherm[2].

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Self-Validation: Remove a 10 µL aliquot, quench in 1 mL hexane, filter through a micro-pipette silica plug, and analyze via GC-MS. The complete disappearance of the alcohol peak confirms the reaction is finished.

Phase 2: Workup & TPPO Removal 7. Solvent Swap: Concentrate the crude reaction mixture in vacuo (rotary evaporator) until a thick paste (product + TPPO) remains. Do not bake the flask. 8. Complexation: Suspend the crude paste in Methyl tert-butyl ether (MTBE, 15 volumes). Add anhydrous Calcium Bromide (CaBr₂, 2.0 eq relative to the initial PPh₃ amount) directly to the suspension[4]. 9. Precipitation: Stir the slurry vigorously at room temperature for 2 hours. A dense, white precipitate of the TPPO-CaBr₂ complex will form[3]. 10. Filtration: Filter the mixture through a pad of Celite in a Büchner funnel. Wash the filter cake with cold MTBE (2 x 10 mL). 11. Final Polish: Concentrate the combined filtrates in vacuo. Pass the resulting oil through a short plug of silica gel (2-3 inches) eluting with 100% Hexane to remove any trace metal salts or baseline impurities. Evaporate the solvent to yield pure 1-bromo-5-butylundecane as a clear oil.

References

  • [2] Appel Reaction. Alfa Chemistry.

  • [4] Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide. BenchChem.

  • [1] Appel Reaction. Organic Chemistry Portal.

  • [3] Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update.

Sources

Optimization

Technical Support Center: Optimizing Substitution of 1-Bromo-5-butylundecane

Case ID: SN2-OPT-C15 Subject: Minimizing Elimination (E2) Side Reactions in Long-Chain Primary Alkyl Halides Status: Active Guide Analyst: Senior Application Scientist[1] Executive Summary: The "Lipophilicity Trap" You a...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SN2-OPT-C15 Subject: Minimizing Elimination (E2) Side Reactions in Long-Chain Primary Alkyl Halides Status: Active Guide Analyst: Senior Application Scientist[1]

Executive Summary: The "Lipophilicity Trap"

You are working with 1-Bromo-5-butylundecane .[1] While this is a primary alkyl halide (typically favoring


), its specific structure introduces a "Lipophilicity Trap" that often leads researchers to inadvertently favor elimination (

).

The Problem: The C15 carbon framework (undecane chain + butyl branch) makes this molecule extremely hydrophobic. It resists dissolution in standard polar aprotic solvents (like DMSO or DMF) required for fast


 rates.
The User Error:  To force solubility or reaction speed, researchers often apply heat .
The Consequence:  Heat is the primary thermodynamic driver for Elimination (

). By heating the reaction to overcome solubility issues, you drastically increase the formation of the terminal alkene (5-butylundec-1-ene ).

This guide provides two validated protocols to drive Substitution (


) while suppressing Elimination (

).

Decision Logic: Pathway Selection

Before starting, visualize the competition between Substitution and Elimination for your specific substrate.

ReactionLogic Start Nucleophile Selection Basic Basic Nucleophile (e.g., Alkoxide, Amide) Start->Basic pKa > 11 NonBasic Non-Basic Nucleophile (e.g., Azide, Thiol, Iodide) Start->NonBasic pKa < 11 Risk HIGH E2 RISK Basic->Risk Safe LOW E2 RISK NonBasic->Safe Action1 Protocol A: Cryogenic/Polar Aprotic (Strict Temp Control) Risk->Action1 Homogeneous Action2 Protocol B: Phase Transfer Catalysis (Solubility Solution) Risk->Action2 Biphasic (Recommended) Safe->Action1 Standard

Figure 1: Decision matrix for selecting the optimal reaction protocol based on nucleophile basicity.

Protocol A: Homogeneous Polar Aprotic (High Purity)

Best for: Weakly basic nucleophiles (


, 

,

) or when high-grade anhydrous solvents are available.[1] Mechanism: Uses dipolar aprotic solvents to "desolvate" the nucleophile, increasing its energy (

) and rate without requiring heat.
Reagent & Solvent Selection Table
ComponentRecommendationTechnical Rationale
Solvent DMF or NMP High dielectric constant promotes charge separation; dissolves organic substrate better than DMSO.[1]
Nucleophile Na/K Salts Potassium salts often have higher solubility in DMF than Sodium salts.
Catalyst NaI (10 mol%) Finkelstein assistance: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Temperature 0°C to 25°C CRITICAL: Do not exceed 40°C. Rate of

increases exponentially with T.
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equiv of 1-Bromo-5-butylundecane in anhydrous DMF (0.5 M concentration).

    • Note: If the solution is cloudy, add small amounts of THF (up to 10% v/v) to aid solubility.

  • Catalyst Addition: Add 10 mol% Sodium Iodide (NaI). Stir for 15 minutes at room temperature.

    • Mechanism:[2][3][4][5][6][7] The bromide exchanges for iodide, which is a better leaving group (

      
       rate: 
      
      
      
      ), allowing the main reaction to proceed at lower temperatures.
  • Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add the nucleophile (1.1 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/GC.

    • Stop Condition: Do not heat to drive completion. If the reaction stalls, add more nucleophile or catalyst, not heat.

Protocol B: Phase Transfer Catalysis (The "Green" Solution)[7]

Best for: Basic nucleophiles (Phenols, Alcohols) or when the substrate is completely insoluble in polar solvents. Mechanism: Uses a quaternary ammonium salt to shuttle the nucleophile into the organic phase (where the bromide is), keeping the bulk base in the aqueous phase. This "masking" effect significantly reduces


 side reactions.
Reagent System
ComponentRecommendationTechnical Rationale
Organic Phase Toluene or Heptane Excellent solubility for 5-butylundecane; non-polar nature suppresses ionization (

).[1]
Aqueous Phase 50% NaOH or Sat.

Acts as a reservoir for the base/nucleophile.
Catalyst TBAB (Tetrabutylammonium bromide)Lipophilic cation transfers the anion into the organic layer.
Step-by-Step Methodology
  • Biphasic Setup: In a flask, combine 1-Bromo-5-butylundecane (1.0 equiv) and Toluene (3 volumes).

  • Aqueous Layer: Add the nucleophile (1.5 equiv) to the aqueous base solution (e.g., 50% NaOH).

  • Catalyst: Add TBAB (5 mol%).

  • Agitation: Stir vigorously (>1000 RPM).

    • Why? The reaction rate is diffusion-controlled. High shear creates high surface area for the phase transfer.

  • Temperature: Heat to 40-50°C .

    • Note: Unlike Protocol A, mild heating is acceptable here because the effective concentration of base in the organic phase is low, disfavoring the second-order elimination (

      
      ) mechanism.
      

Troubleshooting Guide

Diagnostic Flowchart: Identifying the Impurity

Troubleshooting Issue Problem: Low Yield / Impurities Analysis Analyze Crude NMR (1H) Issue->Analysis VinylProtons Signals at 4.9 - 5.8 ppm? Analysis->VinylProtons Yes Yes: Alkene Present (E2 Product) VinylProtons->Yes Elimination No No: Unreacted Starting Material VinylProtons->No Stalled Rxn Sol1 Cause: Temperature too high Fix: Lower T, use Protocol A (NaI cat) Yes->Sol1 Sol2 Cause: Base too strong/bulky Fix: Switch to PTC (Protocol B) Yes->Sol2 Sol3 Cause: Poor Solubility Fix: Add THF co-solvent or switch to Toluene (PTC) No->Sol3

Figure 2: Diagnostic workflow for analyzing reaction failure modes.

Common Issues & Fixes

Q: I see a multiplet at 5.8 ppm and a doublet at 4.9 ppm in my proton NMR.

  • Diagnosis: This is the terminal alkene (5-butylundec-1-ene ).[1] You have significant Elimination.

  • Fix: You likely used a strong base (like ethoxide or hydroxide) in a homogeneous solution. Switch to Protocol B (PTC) . The phase separation prevents the bulk base from attacking the beta-protons.

Q: The reaction is stuck at 50% conversion after 24 hours.

  • Diagnosis: The "Lipophilicity Trap." The bromide is likely oiling out or not mixing with the nucleophile.

  • Fix: Do NOT heat it. Add 10 mol% NaI (Finkelstein catalyst) if using Protocol A. If using Protocol B, double the stir speed (RPM) to increase interfacial area.

Q: Can I use t-Butoxide (KOtBu) as the base?

  • Answer: ABSOLUTELY NOT.

  • Reason: t-Butoxide is a bulky, strong base.[1][8][9] It is the textbook reagent specifically used to promote E2 elimination. Use Sodium Hydride (NaH) or Potassium Carbonate (

    
    ) instead.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Substitution vs. Elimination).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Kinetics of PTC in lipophilic substrates).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Solvent effects on Nucleophilicity).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Nucleophile selection data).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-5-butylundecane

Welcome to the technical support guide for the purification of crude 1-Bromo-5-butylundecane. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 1-Bromo-5-butylundecane. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their synthetic applications. This guide provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and validated experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-Bromo-5-butylundecane?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing long-chain bromoalkanes involves nucleophilic substitution on the corresponding alcohol or Grignard-type reactions.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: The parent alcohol (5-butylundecan-1-ol) is a very common impurity if the bromination reaction did not go to completion.

  • Solvents: High-boiling point solvents used in the reaction, such as Tetrahydrofuran (THF), can be difficult to remove.[3][4]

  • Elimination Byproducts: Exposure to heat or basic conditions can cause dehydrobromination, leading to the formation of 5-butylundec-1-ene.[5]

  • Coupling Products: If a Grignard-based synthesis was used, Wurtz-type coupling can lead to the formation of C30 alkanes (e.g., 10,11-dibutyldocosane).[6]

  • Inorganic Salts: Bromide salts (e.g., NaBr, KBr) or residual acidic/basic catalysts must be removed during the initial workup.[7]

Q2: Which purification method is most suitable for 1-Bromo-5-butylundecane?

The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • For removing salts and water-soluble impurities: A thorough Aqueous Workup / Liquid-Liquid Extraction is the essential first step.[8]

  • For removing volatile solvents or impurities with significantly different boiling points: Simple Vacuum Distillation is effective.

  • For separating from isomers or impurities with close boiling points: Vacuum Fractional Distillation is the method of choice. This is often necessary for high-purity requirements, as long-chain isomers can have very similar boiling points.[9][10]

  • For removing polar impurities (like the parent alcohol) or when distillation is impractical: Flash Column Chromatography is highly effective.[11][12]

The following decision tree can guide your choice:

G start Crude 1-Bromo-5-butylundecane workup Perform Aqueous Workup (Wash with H2O, NaHCO3, Brine) start->workup check_purity Assess Purity (TLC, GC, NMR) workup->check_purity is_pure Purity > 98%? check_purity->is_pure final_product Final Product is_pure->final_product Yes sub_q1 Primary Impurity? is_pure->sub_q1 No polar_impurity Polar (e.g., Alcohol) sub_q1->polar_impurity nonpolar_impurity Non-polar / Isomeric (Close B.P.) sub_q1->nonpolar_impurity chromatography Flash Column Chromatography polar_impurity->chromatography distillation Vacuum Fractional Distillation nonpolar_impurity->distillation chromatography->check_purity distillation->check_purity G cluster_0 Distillation Setup cluster_1 Fraction Collection flask 1. Charge Flask with Crude Product & Stir Bar column 2. Assemble Fractional Distillation Apparatus flask->column vacuum 3. Apply Stable Vacuum column->vacuum heat 4. Heat Gently vacuum->heat forerun 5. Discard Forerun heat->forerun main_fraction 6. Collect Main Fraction at Stable Temperature forerun->main_fraction stop 7. Stop Before Dryness main_fraction->stop release_vac 8. Release Vacuum stop->release_vac

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-5-butylundecane

Welcome to the technical support center for the purification of 1-bromo-5-butylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-bromo-5-butylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of separating the desired alkyl bromide product from unreacted starting alcohols, such as 5-butylundecan-1-ol. This resource offers practical, field-proven insights and detailed protocols to ensure the highest purity of your final compound.

Understanding the Challenge: The "Why" Behind the Separation

The synthesis of 1-bromo-5-butylundecane from its corresponding alcohol, typically via reaction with an acid like hydrobromic acid (HBr), is a foundational substitution reaction.[1][2][3] The core of this conversion involves the protonation of the alcohol's hydroxyl group, transforming it into a good leaving group (water), which is then displaced by a bromide ion.[3][4] However, this reaction rarely proceeds to 100% completion. Consequently, the crude product is a mixture of the desired 1-bromo-5-butylundecane and the unreacted 5-butylundecan-1-ol.

The primary difficulty in this separation stems from the structural similarities between the product and the starting material. Both are long-chain aliphatic compounds, which can lead to comparable polarities and boiling points, making simple purification methods less effective. This guide will walk you through the most effective techniques to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup with water isn't removing the unreacted alcohol. Why is this, and what should I do?

A1: While washing with water is effective for removing excess acid and water-soluble byproducts, it is generally insufficient for removing unreacted long-chain alcohols like 5-butylundecan-1-ol.[5] The long alkyl chain of the alcohol significantly reduces its solubility in water.

Troubleshooting Protocol: Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquids.[6][7][8] In this case, we exploit the difference in polarity between the alkyl bromide and the alcohol.

Step-by-Step Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.[9][10]

  • Add an equal volume of a suitable organic solvent, such as diethyl ether or dichloromethane.

  • To remove any remaining acidic residue, wash the organic layer with a saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently to release any evolved gas.[5][11]

  • Next, perform multiple washes with cold, concentrated sulfuric acid. This is a highly effective method for removing unreacted alcohols and any ether byproducts.[1][5]

  • Follow with a wash using brine (a saturated aqueous solution of sodium chloride) to help break any emulsions and further remove water from the organic layer.[5]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or calcium chloride.[5]

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude 1-bromo-5-butylundecane.[5][12]

Q2: After extraction, I'm still seeing the alcohol impurity in my NMR/GC-MS. What's the next step for achieving high purity?

A2: For instances where liquid-liquid extraction does not provide sufficient purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[13][14][15]

Troubleshooting Protocol: Flash Column Chromatography

Flash column chromatography is a more rapid version of traditional column chromatography and is highly effective for separating compounds with similar polarities.[5]

Key Parameters for Separating 1-Bromo-5-butylundecane from 5-butylundecan-1-ol:

ParameterRecommendationRationale
Stationary Phase Silica GelThe polar silica gel will interact more strongly with the more polar alcohol, causing it to move more slowly down the column.[16]
Mobile Phase (Eluent) A non-polar solvent system, such as a mixture of hexanes and a small amount of ethyl acetate.The less polar 1-bromo-5-butylundecane will have a higher affinity for the non-polar mobile phase and will elute from the column first.[5][16]
Monitoring Thin-Layer Chromatography (TLC)Use TLC to monitor the separation and identify the fractions containing the purified product.[16]

Visualizing the Workflow: Column Chromatography

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation Crude Product Crude Product Dissolve in Minimal Solvent Dissolve in Minimal Solvent Crude Product->Dissolve in Minimal Solvent Load onto Column Load onto Column Dissolve in Minimal Solvent->Load onto Column Elute with Solvent Gradient Elute with Solvent Gradient Load onto Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure 1-Bromo-5-butylundecane Pure 1-Bromo-5-butylundecane Evaporate Solvent->Pure 1-Bromo-5-butylundecane

Caption: Workflow for purification by column chromatography.

Q3: Can I use distillation to separate the product from the unreacted alcohol?

A3: While distillation is a common purification technique, it may be less effective for this specific separation if the boiling points of 1-bromo-5-butylundecane and 5-butylundecan-1-ol are very close. Fractional distillation under reduced pressure can be attempted, but it may not provide baseline separation.[5] It is generally more efficient to first remove the bulk of the alcohol using liquid-liquid extraction and then polish the product with column chromatography if necessary.

Considerations for Distillation:

  • Boiling Point Difference: A significant difference in boiling points is required for effective separation.

  • Thermal Stability: Prolonged heating during distillation can sometimes lead to decomposition or side reactions.[5]

  • Azeotropes: The formation of an azeotrope between the two components could make separation by distillation impossible.

Preventative Measures to Minimize Unreacted Starting Material

The most effective way to simplify purification is to drive the initial reaction as close to completion as possible.

  • Refluxing the Reaction: Ensure the reaction mixture is refluxed for a sufficient amount of time to maximize the conversion of the alcohol to the alkyl bromide.[1]

  • Use of Excess Acid: Employing a slight excess of hydrobromic acid can help to shift the equilibrium towards the product side.[3]

  • Addition of Sulfuric Acid: In some procedures, the addition of concentrated sulfuric acid can facilitate the reaction.[1]

Visualizing the Reaction and Purification Strategy

G cluster_reaction Reaction cluster_workup Workup & Purification 5-butylundecan-1-ol 5-butylundecan-1-ol ReactionVessel Reaction (Reflux) 5-butylundecan-1-ol->ReactionVessel HBr HBr HBr->ReactionVessel CrudeMixture Crude Mixture: 1-Bromo-5-butylundecane + Unreacted Alcohol ReactionVessel->CrudeMixture Extraction Liquid-Liquid Extraction CrudeMixture->Extraction Chromatography Column Chromatography Extraction->Chromatography PureProduct Pure 1-Bromo-5-butylundecane Chromatography->PureProduct

Caption: Overall strategy from reaction to pure product.

Summary of Key Takeaways

  • Initial Wash: A simple water wash is insufficient to remove unreacted long-chain alcohols.

  • Liquid-Liquid Extraction: This is the primary and most effective method for removing the bulk of alcohol impurities. Washing with cold, concentrated sulfuric acid is particularly effective.

  • Column Chromatography: For achieving the highest purity, flash column chromatography with a silica gel stationary phase is the recommended technique.

  • Reaction Optimization: Driving the initial bromination reaction to completion will significantly simplify the subsequent purification process.

By following these guidelines and understanding the principles behind each step, you can effectively troubleshoot the separation of 1-bromo-5-butylundecane from unreacted alcohols and obtain a product of high purity for your research and development needs.

References

  • Google Patents. (n.d.). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved February 27, 2026, from [Link]

  • Chemia. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2024, February 20). Liquid–liquid extraction. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved February 27, 2026, from [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved February 27, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 27, 2026, from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved February 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved February 27, 2026, from [Link]

  • Read Chemistry. (2023, June 15). Reactions of Alcohols with Hydrohalic Acids. Retrieved February 27, 2026, from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved February 27, 2026, from [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved February 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2013, November 4). Why is alcohol boiled with HBr for preparing alkyl bromide? Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved February 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, January 23). 1-bromobutane synthesis [Video]. YouTube. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Branched Alkyl Bromide Synthesis

Welcome to the Technical Support Center for optimizing the synthesis of branched alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the synthesis of branched alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these critical reactions. Here, we will delve into the causal relationships behind experimental choices, providing you with the expertise to troubleshoot and refine your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of branched alkyl bromides, with a focus on temperature-related causes and solutions.

Issue 1: Low Yield of the Desired Branched Alkyl Bromide and Formation of Unexpected Isomers

Question: I am attempting to synthesize a tertiary alkyl bromide from a secondary alcohol using HBr. However, my yield is consistently low, and I am observing a mixture of products, including a rearranged secondary bromide. What is causing this, and how can I optimize the reaction temperature to favor the desired product?

Answer:

This is a classic case of carbocation rearrangement , a common challenge in reactions proceeding through carbocation intermediates.[1]

The "Why":

The reaction of a secondary alcohol with HBr proceeds via an SN1-like mechanism. The protonated hydroxyl group leaves as a water molecule, forming a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation.[2][3] The bromide ion can then attack either the secondary or the tertiary carbocation, leading to a mixture of products.[4]

Higher reaction temperatures provide the activation energy required for these rearrangement processes to occur more readily. [5] Heating a solution containing a carbocation can significantly speed up the rearrangement process.[2]

Solutions & Temperature Optimization:

  • Lower the Reaction Temperature: The most direct approach to minimizing carbocation rearrangement is to lower the reaction temperature. By reducing the thermal energy of the system, you decrease the likelihood of the carbocation having enough energy to overcome the activation barrier for rearrangement. For many SN1 reactions involving secondary substrates, starting at 0 °C or even lower can significantly improve the selectivity for the unrearranged product.[6][7]

  • Alternative Reagents for Milder Conditions: Instead of relying solely on HBr, which often requires elevated temperatures, consider reagents that allow for milder reaction conditions. For instance, using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) can often convert secondary alcohols to alkyl bromides with less rearrangement, as these reactions can proceed via an SN2 mechanism, which does not involve a free carbocation.[8]

Issue 2: Competing Elimination Reactions Leading to Alkene Byproducts

Question: I am synthesizing a branched alkyl bromide from a tertiary alcohol. While I am getting some of the desired product, I am also seeing a significant amount of an alkene byproduct. How does temperature influence this, and what can I do to favor substitution over elimination?

Answer:

The formation of alkenes is a result of a competing elimination reaction (E1) , which is almost always in competition with the SN1 substitution pathway when dealing with tertiary substrates.[9]

The "Why":

Both SN1 and E1 reactions proceed through a common carbocation intermediate. Once the carbocation is formed, it can either be attacked by a nucleophile (bromide ion) to give the substitution product or a base (which can be the solvent or another species) can abstract a proton from an adjacent carbon, leading to the formation of a double bond (the elimination product).

Higher temperatures generally favor elimination over substitution. [8][9] This is due to the higher activation energy typically required for elimination reactions. Increasing the temperature provides more molecules with sufficient energy to overcome this barrier.

Solutions & Temperature Optimization:

  • Lower the Reaction Temperature: As with carbocation rearrangements, lowering the reaction temperature will disfavor the elimination pathway. Running the reaction at or below room temperature can often significantly increase the ratio of the desired alkyl bromide to the alkene byproduct.

  • Use a Non-Basic Acid Source: If using HBr, ensure it is free of excess base. The choice of solvent can also play a role. Protic solvents can sometimes act as bases in elimination reactions.

  • Consider Alternative Synthetic Routes: If elimination remains a significant issue even at lower temperatures, you may need to consider a different approach that avoids the formation of a tertiary carbocation. For example, the free radical bromination of an alkane with a tertiary carbon can be a highly selective method for producing tertiary alkyl bromides.[10][11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the role of temperature in the synthesis of branched alkyl bromides.

Q1: What is the optimal temperature range for the synthesis of branched alkyl bromides via the addition of HBr to alkenes?

A1: The optimal temperature for the addition of HBr to alkenes to form branched alkyl bromides depends on the desired regioselectivity.

  • For Markovnikov Addition (formation of the more substituted bromide): This reaction proceeds through a carbocation intermediate, where the bromine adds to the more substituted carbon.[4] Generally, these reactions can be carried out at a range of temperatures, often from 0 °C to room temperature. It is crucial to avoid high temperatures that could promote side reactions like polymerization or rearrangements.

  • For Anti-Markovnikov Addition (formation of the less substituted bromide): This reaction proceeds via a free-radical mechanism and requires the presence of peroxides (ROOR) and initiation by heat or light.[12][13] The temperature for this reaction is typically elevated to facilitate the homolytic cleavage of the peroxide initiator.[12]

Q2: How does temperature affect the selectivity of free radical bromination of alkanes for producing branched alkyl bromides?

A2: Free radical bromination is a highly selective process for replacing a hydrogen atom at the most substituted carbon (tertiary > secondary > primary).[10][11] The reaction is initiated by light (hν) or heat. While the initiation step requires energy, the propagation steps are typically not highly temperature-dependent in terms of selectivity. The inherent stability of the tertiary radical intermediate is the primary driver for the high selectivity. However, excessively high temperatures can lead to non-selective reactions and decomposition. Therefore, maintaining a controlled temperature, often just enough to initiate the reaction, is key.

Q3: Can carbocation rearrangements be completely avoided by controlling the temperature?

A3: While lowering the temperature is a very effective strategy to minimize carbocation rearrangements, it may not completely eliminate them in all cases.[5] The propensity for rearrangement is highly dependent on the specific substrate and the stability of the potential rearranged carbocation.[2] In some cases, even at low temperatures, a significant amount of rearrangement may still occur if there is a strong thermodynamic driving force. Therefore, a combination of low temperature and the use of alternative, non-carbocation-forming synthetic routes is often the best approach for substrates prone to rearrangement.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alkyl Bromide from a Tertiary Alcohol with Temperature Control to Minimize Elimination

Objective: To synthesize 2-bromo-2-methylpropane from 2-methyl-2-propanol (tert-butyl alcohol) while minimizing the formation of 2-methylpropene.

Materials:

  • 2-methyl-2-propanol

  • Concentrated Hydrobromic Acid (48%)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous CaCl2)

Procedure:

  • Cool 50 mL of concentrated hydrobromic acid in a flask placed in an ice bath to 0-5 °C.

  • Slowly add 10 g of 2-methyl-2-propanol to the cold HBr with gentle swirling. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour.

  • Transfer the mixture to a separatory funnel. The desired alkyl bromide will form the lower, denser layer.

  • Separate the layers and wash the organic layer with cold water, followed by a cold 5% sodium bicarbonate solution, and finally with water again.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction boiling at the appropriate temperature for 2-bromo-2-methylpropane.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in a Hypothetical Synthesis of a Branched Alkyl Bromide
Reaction Temperature (°C)Yield of Desired Branched Bromide (%)Yield of Rearranged Bromide (%)Yield of Alkene Byproduct (%)
50453025
25 (Room Temp)701515
085510
-2092<26

Note: This table represents illustrative data to demonstrate the general trend of temperature effects. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: Decision-Making Workflow for Optimizing Reaction Temperature

G start Start: Synthesis of Branched Alkyl Bromide problem Problem Identification start->problem low_yield Low Yield / Isomer Formation problem->low_yield Yes alkene Alkene Byproduct problem->alkene Yes cause_rearrange Probable Cause: Carbocation Rearrangement low_yield->cause_rearrange cause_elim Probable Cause: Elimination (E1) alkene->cause_elim solution_temp_rearrange Solution: Lower Reaction Temperature (e.g., 0°C or below) cause_rearrange->solution_temp_rearrange alt_reagents Alternative: Use non-carbocation forming reagents (e.g., PBr3) cause_rearrange->alt_reagents solution_temp_elim Solution: Lower Reaction Temperature (e.g., RT or below) cause_elim->solution_temp_elim alt_route Alternative: Consider different synthetic route (e.g., free radical bromination) cause_elim->alt_route end End: Optimized Synthesis solution_temp_rearrange->end solution_temp_elim->end alt_reagents->end alt_route->end

Caption: Troubleshooting workflow for temperature optimization.

References

  • Chemistry LibreTexts. 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. [2020 May 30]. Available from: [Link]

  • SciELO. Evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid esters through fatorial design. Available from: [Link]

  • Google Patents. US5138110A - Process for the preparation of alkyl-halides.
  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 4. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 5. Available from: [Link]

  • The Hartwig Group. Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Available from: [Link]

  • Master Organic Chemistry. Free Radical Bromination of Alkanes. Available from: [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Master Organic Chemistry. Addition of HBr to Alkenes. Available from: [Link]

  • ResearchGate. Low Temperature n-alkanes Bromination without Catalysts. [2025 October 30]. Available from: [Link]

  • Unknown Source.
  • Doc Brown's Chemistry. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis. Available from: [Link]

  • PubMed. Selective Radical Fluorination of Tertiary Alkyl Halides at Room Temperature. [2017 November 27]. Available from: [Link]

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [2014 January 10]. Available from: [Link]

  • Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [2025 July 7]. Available from: [Link]

  • Lumen Learning. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [2022 June 17]. Available from: [Link]

  • Chemistry LibreTexts. 6.3: Preparation of Alkyl Halides. [2019 September 3]. Available from: [Link]

  • PMC. Development of Predictive Tools for Optimizing Organic Reactions. Available from: [Link]

  • YouTube. Alcohols to Alkyl Bromides, Part 1. [2020 September 5]. Available from: [Link]

  • BYJU'S. Mechanism of Free Radical Bromination. Available from: [Link]

  • Organic Syntheses Procedure. alkyl and alkylene bromides. Available from: [Link]

  • Scribd. Free Radical Bromination of Alkanes | PDF. Available from: [Link]

  • ResearchGate. The Addition of Hydrogen Bromide to Simple Alkenes. Available from: [Link]

  • Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • ResearchGate. Influence of different branched alkyl side chains on the properties of imidazolium-based ionic liquids. [2025 August 7]. Available from: [Link]

Sources

Optimization

troubleshooting low reactivity of 1-Bromo-5-butylundecane

Ticket Subject: Troubleshooting Low Reactivity & Process Optimization Product ID: 1-Br-5-Bu-C11 (Primary Alkyl Halide, Branched) Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Reactivity & Process Optimization Product ID: 1-Br-5-Bu-C11 (Primary Alkyl Halide, Branched) Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with 1-Bromo-5-butylundecane , a molecule that presents a deceptive challenge. While chemically a primary alkyl bromide (typically reactive to


), its physical properties—specifically the lipophilic C11 chain combined with the C5-butyl branch—create significant kinetic barriers in standard synthetic environments.

This guide addresses the three most common failure modes reported by researchers:

  • 
     Stalling:  Incompatibility between the lipophilic substrate and polar nucleophiles.
    
  • Grignard Initiation Failure: Surface passivation and diffusion limitations.

  • Elimination Competition: Unwanted alkene formation.

Module 1: Diagnostic Framework

Before altering your protocol, use this logic flow to identify the rate-limiting step.

DiagnosticFlow Start Reaction Stalled/Low Yield CheckSolubility Is the Halide Fully Soluble? Start->CheckSolubility CheckNuSolubility Is the Nucleophile Soluble? CheckSolubility->CheckNuSolubility Yes Solvent_Issue Diagnosis: Solvent Polarity Mismatch Action: Switch to DMF/THF mix CheckSolubility->Solvent_Issue No (Oiling out) CheckMg Grignard: Is Mg Surface Shiny? CheckNuSolubility->CheckMg Reaction is Grignard PTC_Issue Diagnosis: Phase Transfer Issue Action: Add TBAB or Crown Ether CheckNuSolubility->PTC_Issue No (Salt crash out) CheckMg->PTC_Issue Yes, but no exotherm Activation_Issue Diagnosis: Surface Passivation Action: Iodine/DIBAL Activation CheckMg->Activation_Issue No (Dull/Oxide)

Figure 1: Diagnostic logic tree for identifying the root cause of low reactivity in long-chain alkyl halides.

Module 2: Nucleophilic Substitution ( ) Optimization

The Problem: The "Lipophilic Wall"

1-Bromo-5-butylundecane is highly non-polar. Standard


 solvents like DMSO or Acetonitrile often fail because:
  • Solubility Mismatch: The halide dissolves in hexanes/toluene, but the nucleophile (e.g.,

    
    , 
    
    
    
    ) requires water or DMSO.
  • The "Coiling" Effect: The C5-butyl group and C11 chain can fold around the C1-Bromine in solution, creating an entropic barrier to the backside attack.

Solution A: Phase Transfer Catalysis (PTC)

Do not rely on a single solvent system.[1] Use a biphasic system with a catalyst to shuttle the nucleophile into the organic phase.[1]

Recommended Protocol:

  • Organic Phase: Dissolve 1-Bromo-5-butylundecane in Toluene (3 volumes).

  • Aqueous Phase: Dissolve Nucleophile (1.5 eq) in minimal water (saturated solution).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).

    • Why TBAB? The tetrabutyl chains are lipophilic enough to drag the anion into the toluene layer where the "naked" anion is highly reactive due to lack of solvation [1, 4].

  • Conditions: Vigorous stirring (1000+ RPM) at 80°C.

Solution B: Finkelstein Activation (In-Situ Iodination)

Bromides are good leaving groups, but Iodides are better (weaker bond, better polarizability).

The "Finkelstein Swap" Protocol: If your substitution is slow, add Sodium Iodide (NaI) (10-20 mol%) to the reaction.

  • Mechanism: The

    
     displaces the 
    
    
    
    rapidly to form the transient 1-Iodo-5-butylundecane. The Iodide is then displaced by your desired nucleophile much faster than the original bromide.
  • Solvent: Acetone or 2-Butanone (MEK) is ideal as NaBr precipitates out, driving the equilibrium forward [1].

ParameterStandard ConditionOptimized ConditionReason
Solvent DMSO (Halide oils out)Toluene/Water + PTCSolubilizes both reactants in respective phases.
Leaving Group BromideIodide (via catalytic NaI)C-I bond is weaker (57 kcal/mol) than C-Br (68 kcal/mol).
Concentration 0.1 M1.0 M (High Conc.)

is second-order; rate

.

Module 3: Grignard Formation (Metallation)

The Problem: Surface Passivation

Long-chain alkyl halides like 1-Bromo-5-butylundecane are viscous and diffuse slowly to the Magnesium surface. If the Mg has even a microscopic oxide layer, the reaction will never initiate, or it will stall and couple (Wurtz coupling) [2].

Protocol: The "Iodine-Heat" Activation

Do not just add the halide to the Mg. You must clean the surface in situ.

  • Setup: Flame-dry glassware under Argon. Add Mg turnings (1.2 eq).

  • Mechanical Activation: Dry stir the Mg turnings vigorously with a glass stir rod or magnetic bar for 10 mins to crush crystals and expose fresh metal [2].

  • Chemical Activation: Add a single crystal of Iodine (

    
    ) . Heat gently with a heat gun until purple vapors form.
    
    • Visual Cue: The iodine color should fade as

      
       forms, exposing fresh Mg(0) lattice sites.
      
  • Entrainment (The Kick-Starter): Add 2-3 drops of pure 1,2-Dibromoethane .

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] This reacts instantly with Mg to form ethene gas and

      
      , stripping the oxide layer completely [2].
      
  • Addition: Add the 1-Bromo-5-butylundecane (diluted 1:1 in anhydrous THF) dropwise.

    • Note: If the solution does not boil spontaneously, STOP . Do not add more halide. Heat to reflux until it initiates.

Advanced Fix: Rieke Magnesium

If standard turnings fail, use Rieke Magnesium (highly reactive Mg powder).

  • Preparation: Reduce anhydrous

    
     with Lithium metal in THF. This produces high-surface-area Mg that reacts with almost any alkyl halide at -78°C [2, 5].
    

Module 4: Elimination Competition ( )

The Problem: Steric Bulk vs. Basicity

The branching at C5 increases the steric profile. If you use a strong, basic nucleophile (like Alkoxide) at high temperatures, the base may grab a proton from C2 instead of attacking C1, leading to 5-butylundec-1-ene .

Prevention Strategy:

  • Temperature Control: Lower temperatures favor Substitution (

    
    ) over Elimination (
    
    
    
    ).
  • Base Choice: Use non-basic nucleophiles where possible (e.g., Azide, Cyanide, Thiolate).

  • Solvent: Switch to polar aprotic solvents (DMF) which solvate the cation, leaving the anion "naked" and more nucleophilic rather than basic.

References

  • Finkelstein Reaction Kinetics & Mechanism.

    • Source: Vedantu / IIT Kanpur
    • Context: Explains the equilibrium drive using NaI in Acetone to convert alkyl bromides to more reactive iodides.
    • URL:[Link]

  • Grignard Reagent Formation & Activ

    • Source: West Virginia University / Reddit ChemPros
    • Context: Details the use of Iodine and 1,2-Dibromoethane for removing oxide layers
    • URL:[Link]

  • Phase Transfer C

    • Source: St.
    • Context: Describes the quaternary ammonium salt mechanism for shuttling ions into organic phases.
    • URL:[Link]

  • Synergistic Phase-Transfer C

    • Source: NIH / PubMed Central
    • Context: Advanced applications of PTC for difficult alkyl halide substitutions.
    • URL:[Link]

  • Rieke Magnesium Preparation. Source: ECHEMI Context: Preparation of highly active magnesium for unreactive halides.

Sources

Troubleshooting

storage stability and degradation of 1-Bromo-5-butylundecane

Topic: Storage Stability, Degradation, and Remediation Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Bromo-5-butylundecane , a specialized branched primary alkyl ha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability, Degradation, and Remediation

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Bromo-5-butylundecane , a specialized branched primary alkyl halide often utilized as an intermediate in the synthesis of surfactants, liquid crystals, and organic electronic materials (OPV).

While alkyl bromides are generally robust, the specific structure of 1-Bromo-5-butylundecane (a long aliphatic chain with mid-chain branching) presents unique storage challenges regarding viscosity, phase separation, and slow-onset degradation. This guide synthesizes field data with mechanistic organic chemistry to ensure your material remains reactor-ready.

Module 1: Critical Storage Parameters

Q: What is the "Golden Standard" for storing this compound?

A: To maximize shelf life (>12 months), 1-Bromo-5-butylundecane requires a "Triple-Barrier" approach to block the three primary degradation vectors: Photolysis, Hydrolysis, and Oxidation.

ParameterRecommendationThe "Why" (Mechanistic Insight)
Temperature 2°C to 8°C Reduces the kinetic rate of spontaneous dehydrohalogenation (elimination to alkene).
Container Amber Glass The C-Br bond energy (~280 kJ/mol) is susceptible to cleavage by UV light, generating alkyl radicals and free bromine (

).
Headspace Argon or

Displaces oxygen and moisture. Moisture causes slow hydrolysis to the alcohol; Oxygen can promote radical chain oxidation.
Stabilizer Copper Turnings Optional but recommended for long-term storage. Copper acts as a radical scavenger and reacts with trace free halogens.
Q: Can I store this in stainless steel or aluminum containers?

A: No.

  • Aluminum: Alkyl halides can react with aluminum (catalyzed by trace

    
    /
    
    
    
    ) to initiate a runaway Friedel-Crafts-type polymerization or decomposition, often essentially "eating" the container.
  • Steel: Iron can catalyze dehydrohalogenation, turning your product into an alkene and releasing corrosive HBr gas.

  • Recommendation: Use Borosilicate Glass (Type I) or Teflon (PTFE) lined containers only.

Module 2: Troubleshooting Degradation

Q: My material has turned from colorless to yellow/brown. Is it compromised?

A: Likely, but salvageable.

  • Diagnosis: The yellow color is elemental Bromine (

    
    ), released via photolytic cleavage.
    
    
    
    
    
    
  • Impact: Free bromine is a strong oxidant and will react with sensitive nucleophiles in your downstream application.

  • Action: Perform the "Rescue Wash" (See Module 3) if purity is >95%. If <95%, distill.

Q: I detect a "sharp" or acidic odor upon opening the bottle.

A: Immediate Action Required. This indicates the presence of Hydrogen Bromide (


).
  • Mechanism: Elimination reaction or hydrolysis has occurred.[1]

    
     is autocatalytic—it protonates the alcohol byproduct or the alkyl halide itself, accelerating further decomposition.
    
  • Action: Neutralize immediately using the Bicarbonate Wash Protocol (Module 3).

Q: QC shows a new peak in the GC-MS. What is it?

A: Use the table below to identify the impurity based on retention time relative to the parent peak.

Relative Retention Time (RRT)Likely ImpurityCause
< 1.0 (Earlier) 5-butylundec-1-ene (Alkene)Elimination. Caused by heat or basic impurities.
> 1.0 (Later) 5-butylundecan-1-ol (Alcohol)Hydrolysis. Caused by moisture intrusion.
>> 1.0 (Much Later) Dimer/Coupled Product Wurtz Coupling. Rare, usually trace metal catalyzed.
Visualizing Degradation Pathways

The following diagram illustrates how environmental factors drive specific degradation routes.

DegradationPathways Start 1-Bromo-5-butylundecane (Primary Alkyl Halide) Light UV Light / Heat Start->Light Moisture Moisture (H2O) Start->Moisture Base Base / Heat Start->Base Radical Alkyl Radical + Br. Light->Radical Homolytic Cleavage Alcohol 5-butylundecan-1-ol (Hydrolysis Product) Moisture->Alcohol SN2 Substitution HBr HBr (Acidic Gas) Moisture->HBr Byproduct Alkene 5-butylundec-1-ene (Elimination Product) Base->Alkene E2 Elimination Base->HBr Byproduct Bromine Free Bromine (Br2) (Yellow Color) Radical->Bromine Dimerization HBr->Start Autocatalysis

Figure 1: Mechanistic degradation pathways for 1-Bromo-5-butylundecane showing the generation of common impurities.

Module 3: Remediation & Rescue Protocols

If your material has degraded, do not use it directly in sensitive catalytic couplings (e.g., Grignard, Suzuki). Impurities will poison catalysts. Use the following workflows.

Protocol A: The "Rescue Wash" (For Yellow/Acidic Material)

Use this when purity is high (>95%) but the material is off-color or acidic.

  • Dissolution: Dissolve the alkyl bromide in Hexanes or Heptane (1:3 volume ratio). Note: Do not use ether, as it can form peroxides.

  • Acid Removal: Wash the organic layer 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Observation: Bubbling (

      
      ) indicates active neutralization of 
      
      
      
      .
  • Halogen Removal: Wash 1x with 10% Sodium Thiosulfate (

    
    ) .
    
    • Observation: The yellow organic layer should turn colorless immediately as

      
       is reduced to bromide.
      
  • Drying: Wash 1x with Brine, then dry over Anhydrous Magnesium Sulfate (

    
    ) for 30 minutes.
    
  • Concentration: Filter and remove solvent via rotary evaporation (bath temp < 40°C).

Protocol B: Vacuum Distillation (For Purity <95%)

Use this when significant alkene or alcohol impurities are present.

  • Setup: Short-path distillation head with a vigreux column.

  • Pressure: High vacuum is required (< 1 mmHg) due to the high boiling point of the C11 chain.

  • Precaution: Add a small amount of Potassium Carbonate (

    
    )  to the distillation pot.
    
    • Reasoning: This acts as a solid base to neutralize any HBr generated in situ during heating, preventing acid-catalyzed degradation during the distillation.

Remediation Decision Tree

RemediationFlow Check Check Appearance & QC IsYellow Is it Yellow/Brown? Check->IsYellow IsAcidic Is it Acidic (pH paper)? IsYellow->IsAcidic No Wash Protocol A: Rescue Wash (Bicarb + Thiosulfate) IsYellow->Wash Yes PurityCheck Is Purity > 95%? IsAcidic->PurityCheck No IsAcidic->Wash Yes Distill Protocol B: Vacuum Distillation (w/ K2CO3) PurityCheck->Distill No (Alkene/Alcohol present) Use Ready for Use PurityCheck->Use Yes Wash->PurityCheck Distill->Use

Figure 2: Decision matrix for determining the appropriate purification method based on visual and analytical inspection.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dry this chemical using molecular sieves? A: Yes, but use 3Å or 4Å sieves that are neutral or slightly acidic. Avoid basic activated alumina or basic sieves, as the surface basicity can induce elimination (alkene formation) upon long-term contact [1].

Q2: I need to use this in a Grignard reaction. Does the 5-butyl branch affect reactivity? A: Minimally. The branching is at position 5, which is sufficiently distal from the C1 reaction center. The reactivity will mimic a standard primary alkyl bromide (like 1-bromoundecane). However, the branching does lower the freezing point, making it easier to handle as a liquid compared to linear analogs [2].

Q3: Is the degradation autocatalytic? A: Yes. The primary byproduct of degradation is HBr. HBr is a strong acid that can protonate the alkyl bromide (making it a better leaving group) or protonate any trace alcohol formed, accelerating further decomposition. This is why "acidic smell" is a critical failure indicator requiring immediate neutralization.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and the Stability of Solvent-Desiccant Systems. Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Alkyl Bromides.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Purification of Alkyl Halides).

Sources

Optimization

removing trace bromide impurities from final products

Technical Support Center: Impurity Remediation (Halides) Subject: Trace Bromide Removal from Pharmaceutical Intermediates & APIs Ticket ID: [AUTO-GEN-2024-BR-REM] Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Remediation (Halides) Subject: Trace Bromide Removal from Pharmaceutical Intermediates & APIs Ticket ID: [AUTO-GEN-2024-BR-REM] Responder: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are encountering a classic "Selectivity Paradox." Bromide (Br⁻) and Chloride (Cl⁻) are chemically similar, but their impact on pharmaceutical salt forms and genotoxicity profiles (e.g., alkyl bromides) is vastly different. This guide moves beyond basic textbook chemistry to industrial remediation strategies.[1] We focus on exploiting the subtle differences in ionic radius , hydration energy , and solubility products to excise bromide without destroying your yield.

Module 1: Ion Exchange (The "Affinity Trap")

Core Concept: Many researchers mistakenly believe that removing Br⁻ from a Hydrochloride (HCl) salt product is difficult because of the high chloride background. In reality, Strong Base Anion (SBA) resins exhibit a Selectivity Reversal that works in your favor.

According to the Hofmeister series and resin affinity data, the selectivity coefficient for quaternary ammonium functional groups generally follows this order:



The Mechanism: Because the resin prefers Bromide over Chloride, you can use a Cl-form resin as a "Bromide Trap." When you pass your API-HCl solution (containing trace Br⁻) through the resin, the resin will thermodynamically trade its Cl⁻ ions for your solution's Br⁻ ions.

Protocol: The "Displacement Polish"

Use this for: Water-soluble APIs where the product is a cation (e.g., amine salts).

Step-by-Step Workflow:

  • Resin Selection: Use a Type 1 Strong Base Anion resin (gel type) in the Chloride form (e.g., quaternary trimethylammonium functional group).

    • Why: Type 1 resins have higher chemical stability and stronger selectivity for Br⁻ than Type 2.

  • Pre-Conditioning (Critical):

    • Wash resin with 5 Bed Volumes (BV) of 1M HCl (aq) to ensure 100% Cl⁻ conversion.

    • Rinse with HPLC-grade water until pH is neutral.

  • Loading:

    • Dissolve your crude product in water (or minimal MeOH/Water mix if solubility is low).

    • Load onto the column at a slow flow rate (< 2 BV/hour ).

    • Scientific Logic:[2][3][4] Ion exchange is diffusion-controlled. Bromide is larger than chloride; slower flow allows the Br⁻ to penetrate the resin beads and displace the Cl⁻ at the active sites.

  • Elution:

    • The API (cation) passes through with the new counter-ion (Cl⁻). The Br⁻ stays trapped on the resin.

    • Stop Condition: Monitor the effluent. If you see a spike in conductivity or Br⁻ (via rapid test), the resin is saturated.

Troubleshooting FAQ:

  • Q: My API is sticking to the resin.

    • A: Your API might have hydrophobic regions interacting with the styrenic backbone of the resin. Switch to an acrylic-based anion exchanger, which is more hydrophilic and reduces non-specific binding.

  • Q: Bromide levels aren't dropping.

    • A: Check your pH.[1][5] If the pH is too high (>9), OH⁻ competition becomes relevant. Keep the feed solution slightly acidic (pH 4-6).

Module 2: Chemical Precipitation (The "Solubility Cliff")

Core Concept: When Ion Exchange is impossible (e.g., non-aqueous solubility or sensitive functional groups), we exploit the Solubility Product Constant (


) .
  • 
     AgCl = 
    
    
    
  • 
     AgBr = 
    
    
    

AgBr is roughly 330 times less soluble than AgCl. We can precipitate Br⁻ selectively without losing significant amounts of Cl⁻ (if the product is a chloride salt) by controlling the silver stoichiometry.

Protocol: Fractional Precipitation

Use this for: Non-ionizable products or when IX fails.

  • Quantify First: You must know the exact molar amount of Br⁻ present (via titration or IC).

  • Stoichiometric Addition:

    • Prepare a dilute solution of Silver Nitrate (

      
      ) or Silver Lactate.
      
    • Add exactly 0.95 equivalents of Ag relative to the Bromide content (not the total halide).

    • Why 0.95 eq? To avoid excess Ag⁺ remaining in solution. You want Br⁻ to be the limiting reagent.

  • Digestion:

    • Stir in the dark (AgBr is photosensitive) for 30 minutes.

    • A pale cream precipitate (AgBr) will form.[6]

  • Filtration:

    • Filter through a 0.22 µm membrane. AgBr fines can be difficult to remove; use Celite if necessary.

  • Polishing (The "Silver Scavenge"):

    • Even with controlled addition, trace Ag⁺ may remain. Pass the filtrate through a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to remove residual silver to < 5 ppm.

Visualization: Decision Logic for Removal Strategy

BromideRemoval Start Start: High Bromide Detected IsSoluble Is Product Water Soluble? Start->IsSoluble IsSalt Is Product a Salt/Ionizable? IsSoluble->IsSalt Yes Precip_Route Method B: Fractional Precipitation (AgNO3) IsSoluble->Precip_Route No (Organic Solvent) IX_Route Method A: Ion Exchange (Resin-Cl Trap) IsSalt->IX_Route Yes (Cationic API) IsSalt->Precip_Route No (Neutral) QC QC: Ion Chromatography IX_Route->QC Scavenge Method C: Metal Scavenging (Post-Ag Treatment) Precip_Route->Scavenge Remove Excess Ag Scavenge->QC

Caption: Logical workflow for selecting the appropriate bromide removal technique based on API solubility and ionization state.

Module 3: Analytical Verification (The "Blind Spot")

You cannot fix what you cannot measure. Standard "Chloride" titrations often fail to distinguish Br⁻ from Cl⁻ because they co-precipitate.

Comparison of Analytical Methods

MethodLimit of Detection (LOD)Selectivity (Br vs Cl)Pros/Cons
Ion Chromatography (IC) < 0.1 ppmExcellentGold Standard. Requires specialized equipment (Conductivity detector).
Potentiometric Titration ~50 ppmModerateGood for bulk estimation. Look for two distinct inflection points (Br precipitates first).
Colorimetric (Chloramine-T) ~10 ppmPoorProne to interference from other oxidizable groups.
X-Ray Fluorescence (XRF) ~10-50 ppmHighNon-destructive, but requires matrix-matched standards.

Troubleshooting FAQ:

  • Q: My IC peak for Bromide is buried under the Chloride peak.

    • A: This is a "matrix overload" issue.

    • Fix: Use a high-capacity anion exchange column (e.g., Dionex IonPac AS19).

    • Fix: Dilute the sample.[7] While this lowers the Br signal, it improves peak shape.

    • Fix: Use a gradient elution with KOH (hydroxide eluent) rather than carbonate/bicarbonate to better separate the halogens.

Module 4: Process Safety & Genotoxicity

Warning: If your synthesis involves alkylating agents (e.g., mesylates, tosylates) and you have residual bromide, you risk forming Alkyl Bromides (e.g., Methyl Bromide, Ethyl Bromide). These are potent genotoxic impurities (GTIs).

  • Risk Mitigation: If your process involves alcohols + acid + bromide, you must prove purge of alkyl bromides.

  • Recommendation: Perform the Bromide removal step before the final salt formation or alkylation step to minimize GTI formation risk.

References

  • United States Pharmacopeia (USP).General Chapter <222> Iodide and Bromide. (Methods for limit testing of halides).

  • DuPont Water Solutions.Ion Exchange Resins: Selectivity Coefficients and Affinity Series.

  • Org. Process Res. Dev.Practical Removal of Impurities by Ion Exchange.

  • Thermo Fisher Scientific.Determination of Trace Bromide in High Chloride Matrices using Ion Chromatography.

(Note: While specific URLs to dynamic PDFs may expire, the landing pages for USP, DuPont Water Solutions, and Thermo Fisher Application Notes are stable entry points for verifying these standard industry protocols.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 1-Bromo-5-butylundecane via ¹H and ¹³C NMR

Introduction: The Challenge of Characterizing Complex Aliphatic Structures In the fields of materials science and drug development, long-chain functionalized alkanes such as 1-Bromo-5-butylundecane serve as critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Characterizing Complex Aliphatic Structures

In the fields of materials science and drug development, long-chain functionalized alkanes such as 1-Bromo-5-butylundecane serve as critical intermediates and building blocks. Their high degree of structural similarity, characterized by repeating methylene (-CH₂-) units, presents a significant analytical challenge. Standard chromatographic methods may fall short in providing unambiguous structural confirmation, particularly regarding the precise location of functional groups and branching points.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the structural elucidation of such molecules. Its power lies in its ability to probe the unique electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 1-Bromo-5-butylundecane. We will dissect the predicted spectra by comparing them to simpler, well-documented analogues, explain the causal factors behind spectral features, and present a robust, self-validating protocol for acquiring high-fidelity data.

Part 1: Theoretical Prediction and Comparative Analysis

Due to the absence of a publicly available experimental spectrum for 1-Bromo-5-butylundecane, a predictive approach grounded in established principles and comparative data is the most rigorous starting point. The structure can be deconstructed into three key regions for analysis:

  • The brominated terminus (C1-C3).

  • The branched core (C4-C6 and the butyl side chain).

  • The unbranched alkyl tail (C7-C11).

We can reliably predict the spectral features of our target molecule by comparing these regions to the known spectra of 1-bromopentane and undecane.[1][2]

¹H NMR Spectral Prediction

The ¹H NMR spectrum is governed by two primary factors: the chemical shift (δ), which indicates the electronic environment of a proton, and spin-spin coupling, which results in signal splitting based on the number of neighboring protons (the n+1 rule).

  • The α-Methylene Protons (C1-H₂): The protons on the carbon directly bonded to the bromine atom (C1) are the most deshielded due to the powerful electron-withdrawing inductive effect of bromine. We anticipate a triplet at approximately 3.4 ppm.[3][4] This is consistent with the experimental spectrum of 1-bromopentane, where the -CH₂Br protons appear as a triplet at 3.41 ppm.[5] The signal is a triplet because it is coupled to the two adjacent protons on C2.

  • The Bulk Methylene and Methine Protons (C2, C4, C6-C10, and side chain): The majority of the methylene groups in the long alkyl chains are electronically similar, resulting in a large, complex, and overlapping signal cluster between 1.2-1.4 ppm.[2] This is the characteristic "alkyl envelope." The methine proton at the branch point (C5) will be buried within this envelope, making it difficult to resolve without advanced 2D NMR techniques.

  • The β-Methylene Protons (C2-H₂): The protons on the carbon adjacent to the C-Br bond (C2) will be the second-most downfield signal, expected around 1.85 ppm as a multiplet.

  • The Terminal Methyl Protons (C11 and Butyl C4'): The protons of the terminal methyl groups are the most shielded (upfield). They will appear as triplets (coupled to their adjacent -CH₂- groups) around 0.88-0.90 ppm.[2]

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Rationale / Comparative Compound
CH₃ (Terminal, C11 & Butyl C4')~0.90Triplet (t)Shielded alkyl terminus, similar to undecane.[2]
-(CH₂ )n- (Bulk Chain)1.2 - 1.4Multiplet (m)Overlapping signals from electronically similar methylene groups.
CH (Branch Point, C5)~1.3Multiplet (m)Expected to be within the bulk methylene envelope.
CH₂ (β to Br, C2)~1.85Multiplet (m)Mildly deshielded by proximity to bromine.
CH₂ Br (α to Br, C1)~3.41Triplet (t)Strongly deshielded by electronegative bromine, similar to 1-bromopentane.[3][5]
¹³C NMR Spectral Prediction

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak. The chemical shift is highly sensitive to the local electronic environment.

  • The Brominated Carbon (C1): The carbon directly attached to bromine will be the most downfield of the sp³ carbons, with an expected chemical shift around 33-34 ppm.[6][7] This significant deshielding is a direct result of bromine's electronegativity.

  • The Branched Core (C4, C5, C6): The branch point at C5 will cause a downfield shift for itself and adjacent carbons (C4, C6) compared to a linear chain, breaking the symmetry and leading to distinct signals.

  • The Alkyl Chain Carbons: The carbons in the long undecane and butyl chains will produce a series of signals. In long alkyl chains, carbons near the center of the chain tend to converge around 29-30 ppm. The terminal methyl carbon (C11) will be the most upfield signal, typically around 14 ppm.[8]

Due to the molecule's asymmetry, we predict 15 unique carbon signals.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale / Comparative Compound
C H₃ (Terminal, C11 & Butyl C4')~14Most shielded carbon, typical for terminal methyls in alkanes.[8]
C H₂ (Bulk Chain)22 - 32Characteristic region for sp³ methylene carbons in a long chain.
C H₂-CBr (C2)~33Slightly deshielded due to proximity to C-Br bond.
C H₂Br (C1)~34Strongly deshielded by direct attachment to electronegative bromine.[6][7]
Branch Carbons (C4, C5, C6)32 - 38Deshielded relative to linear alkanes due to substitution effects.

Part 2: A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a systematic and self-validating protocol is essential. This workflow is designed to minimize artifacts and provide a solid foundation for accurate interpretation.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~15 mg of 1-Bromo-5-butylundecane prep2 Weigh ~1 mg of Internal Standard (e.g., TMS) prep1->prep2 Accurate Mass Ratio prep3 Dissolve in ~0.6 mL of Deuterated Solvent (CDCl₃) prep2->prep3 prep4 Vortex to Homogenize prep3->prep4 prep5 Transfer to High-Quality 5 mm NMR Tube prep4->prep5 acq1 Insert Sample into Spectrometer prep5->acq1 acq2 Lock on Deuterium Signal (D₂O or CDCl₃) acq1->acq2 Field Stability acq3 Shim Magnetic Field (Optimize Homogeneity) acq2->acq3 acq4 Tune and Match Probe acq3->acq4 Maximize Sensitivity acq5 Acquire Spectra (¹H, ¹³C, DEPT, COSY) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to Internal Standard (TMS at 0 ppm) proc3->proc4 Accurate Referencing proc5 Integrate ¹H Signals proc4->proc5 proc6 Assign Peaks & Compare with Predictions proc5->proc6

Caption: A robust workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for non-polar molecules like 1-Bromo-5-butylundecane.[9][10] It offers excellent solubility and has a well-known residual proton signal at 7.26 ppm, which does not interfere with the aliphatic region of interest.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[11] It is chemically inert and provides a sharp singlet at 0 ppm for calibration. Its use ensures that spectra can be reliably compared across different instruments and experiments.

    • Procedure:

      • Accurately weigh approximately 15 mg of 1-Bromo-5-butylundecane into a clean vial.

      • Add approximately 0.6 mL of CDCl₃.

      • Add a small amount of TMS (typically a single drop from a sealed ampoule or a pre-prepared solvent mixture).

      • Vortex the vial until the sample is fully dissolved.

      • Transfer the homogenous solution to a high-quality 5 mm NMR tube. The use of high-quality tubes is critical for achieving good magnetic field homogeneity (shimming).[12]

  • NMR Data Acquisition:

    • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.[10] Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

    • ¹H NMR Parameters:

      • Pulse Angle: A 30° or 45° pulse angle is often sufficient for routine structural confirmation. For quantitative measurements, a 90° pulse is used to ensure maximum signal excitation.[13]

      • Relaxation Delay (D1): This is the time between pulses. For accurate integration, D1 should be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton. For typical organic molecules, a D1 of 2-5 seconds is a good starting point.[13]

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR Parameters:

      • Due to the low natural abundance of ¹³C (1.1%), more scans are required. Typically, several hundred to a few thousand scans are necessary.

      • Standard acquisition involves proton decoupling, which collapses C-H coupling and provides a Nuclear Overhauser Effect (NOE) enhancement to the signal. This results in a spectrum where each carbon appears as a singlet.

  • Data Processing and Validation:

    • Phasing and Baseline Correction: These are standard processing steps to ensure that all peaks are upright and symmetrical, and that the baseline is flat. Incorrect phasing or baseline can lead to significant errors in integration and peak picking.

    • Calibration: The spectrum must be calibrated by setting the TMS peak to exactly 0.00 ppm. This is a critical self-validating step; without it, chemical shift values are meaningless.

    • Integration: In the ¹H spectrum, the area under each peak is directly proportional to the number of protons it represents.[12] A key validation check is to see if the integration ratios match the expected proton counts (e.g., the ratio of the -CH₂Br signal to the terminal -CH₃ signals should be 2:6, or 1:3).

Conclusion

The NMR spectral analysis of 1-Bromo-5-butylundecane, while challenging due to its long, branched alkyl structure, can be approached systematically through prediction and comparison with simpler analogues. The key diagnostic signals in the ¹H NMR spectrum are the downfield triplet around 3.4 ppm (-CH₂Br) and the upfield triplets around 0.9 ppm (-CH₃). In the ¹³C spectrum, the carbon attached to bromine provides a clear marker at ~34 ppm. By employing the robust experimental protocol detailed here, researchers can acquire high-fidelity, reproducible data, enabling confident structural confirmation and purity assessment, which are essential steps in any drug development or materials science pipeline.

References

  • Vertex AI Search. (n.d.). Explore High-Quality NMR Solvents: CDCl3, DMSO-d6, CD3OD & More.
  • National Center for Biotechnology Information. (n.d.). 1-Bromopentane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Undecene. PubChem.
  • Guidechem. (n.d.). 1-Bromopentane C5H11Br.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • CIL Isotope Separations. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Guidechem. (n.d.). Undecane C11H24.
  • ChemicalBook. (n.d.). 1-Bromopentane(110-53-2) 13C NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). Undecane. PubChem.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromopropane.
  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard.
  • ResearchGate. (n.d.). Stacked 1H NMR spectra of 1-fluoropentane, 1-chloropentane, 1-bromopentane, and 1-iodopentane.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-bromopropane.
  • University of the West Indies, Mona. (2003, January 6). Introduction to NMR Spectroscopy.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • MDPI. (2017, November 16). NMR-Based Identification of Metabolites in Polar and Non-Polar Extracts of Avian Liver.
  • Cuesta College. (n.d.). 13C-NMR.

Sources

Comparative

FTIR characteristic peaks of 1-Bromo-5-butylundecane

Structural Verification and Comparative FTIR Analysis of 1-Bromo-5-butylundecane As a Senior Application Scientist, evaluating the structural integrity of complex, branched alkyl halides requires moving beyond basic func...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Verification and Comparative FTIR Analysis of 1-Bromo-5-butylundecane

As a Senior Application Scientist, evaluating the structural integrity of complex, branched alkyl halides requires moving beyond basic functional group identification. 1-Bromo-5-butylundecane (C₁₅H₃₁Br) is a highly specialized branched intermediate, frequently utilized in the synthesis of custom hydrophobic tails for lipid nanoparticles (LNPs) and advanced surfactants.

To objectively validate its structure, we must compare its Fourier Transform Infrared (FTIR) spectral profile against linear alternatives like 1-Bromopentadecane (its linear C₁₅ isomer) and 1-Bromoundecane (the linear C₁₁ parent chain). This guide details the causal relationship between molecular branching and spectral shifts, providing a self-validating experimental framework for analytical chemists.

Structural Dynamics & Spectral Causality

Infrared spectroscopy of alkyl halides is defined by three primary regions: the high-frequency C-H stretching region, the mid-frequency wagging/bending region, and the low-frequency fingerprint region where carbon-halogen (C-X) vibrations occur[1].

However, the introduction of a 5-butyl branch into an undecane backbone fundamentally alters the molecule's vibrational mechanics compared to linear alternatives:

  • Methyl Amplification (The Branching Effect): Linear alkyl bromides possess exactly one terminal methyl (-CH₃) group. 1-Bromo-5-butylundecane possesses two (one at C₁₁ of the main chain, one at C₄ of the butyl branch). This structural divergence doubles the relative intensity of the symmetric CH₃ bending vibration (the "umbrella mode") near 1375 cm⁻¹[2].

  • Disruption of Long-Range Methylene Rocking: Long-chain linear alkanes (like 1-bromopentadecane) exhibit a sharp, intense CH₂ rocking band at 725–720 cm⁻¹ due to the continuous, uninterrupted crystalline-like packing of the -(CH₂)ₙ- chain[2]. In 1-bromo-5-butylundecane, the longest continuous methylene sequence is reduced to six carbons. This disruption broadens and weakens the 720 cm⁻¹ peak, serving as a primary diagnostic marker to distinguish it from its linear isomer.

  • Inductive Shifts and Conformer Ratios: The highly electronegative bromine atom alters the force constant of the adjacent α-C-H bonds, subtly shifting their stretching frequencies higher than standard alkane C-H stretches[3]. Furthermore, the steric bulk introduced by the 5-butyl group alters the liquid-state folding of the molecule, which can shift the equilibrium between trans and gauche conformers around the C₁-C₂ bond, resulting in a complex multiplet in the C-Br stretching region (690–515 cm⁻¹)[1].

Comparative FTIR Performance Data

The following table summarizes the diagnostic vibrational modes used to differentiate 1-Bromo-5-butylundecane from its linear counterparts.

Vibrational ModeExpected Frequency (cm⁻¹)1-Bromo-5-butylundecane (Branched C₁₅)1-Bromopentadecane (Linear C₁₅)1-Bromoundecane (Linear C₁₁)
C-H Stretch (Asym/Sym) 3000–2850Strong; elevated CH₃ shoulderStrong; dominant CH₂ profileStrong; dominant CH₂ profile
C-H Bend (Scissoring) 1470–1450StrongStrongStrong
CH₃ Bend (Umbrella) ~1375Moderate-Strong (Two CH₃ groups) Weak (One CH₃ group)Weak (One CH₃ group)
-CH₂Br Wagging 1300–1150Moderate, complex multipletModerate, definedModerate, defined
CH₂ Rocking 725–720Weak/Broadened (Disrupted chain) Strong, sharpStrong, sharp
C-Br Stretch 690–515Strong; altered trans/gauche ratioStrongStrong

Methodological Framework: Self-Validating ATR-FTIR Protocol

To ensure data integrity, transmission FTIR using NaCl or KBr plates should be avoided for liquid halocarbons. Alkyl bromides can undergo slow halide exchange with NaCl plates, artificially introducing C-Cl stretching artifacts (850–550 cm⁻¹) over time[1].

The following Attenuated Total Reflectance (ATR) protocol is designed as a self-validating system to eliminate environmental and instrumental artifacts.

Step 1: System Suitability & Calibration (Self-Validation)

  • Action: Prior to sample analysis, analyze a traceable Polystyrene standard film.

  • Causality: Verify that the aromatic C-C stretch is accurately resolved at 1601 cm⁻¹ (±1 cm⁻¹). This ensures the laser interferometer is perfectly calibrated, preventing false peak assignments in the sensitive fingerprint region.

Step 2: Atmospheric Background Elimination

  • Action: Clean the Diamond ATR crystal with isopropanol and allow it to dry. Collect a 32-scan background spectrum of the empty crystal.

  • Causality: Atmospheric water vapor exhibits heavy absorption between 1900–1300 cm⁻¹, which directly overlaps with the critical -CH₂Br wagging region (1300–1150 cm⁻¹)[1]. Real-time background subtraction isolates the molecule's true spectral signature.

Step 3: Neat Sample Application

  • Action: Dispense 1–2 drops of neat liquid 1-Bromo-5-butylundecane directly onto the ATR crystal. Ensure the crystal face is completely covered. Do not use a volatile solvent.

  • Causality: Analyzing the sample neat eliminates solvent subtraction errors. The high boiling point of this C₁₅ molecule ensures it will not evaporate during the scan, maintaining a constant pathlength and stable absorbance intensity.

Step 4: High-Resolution Data Acquisition

  • Action: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: A 4 cm⁻¹ resolution provides the optimal thermodynamic balance: it is high enough to resolve the fine splitting of the trans and gauche C-Br conformers (690–515 cm⁻¹) without introducing excessive instrumental noise[1].

Step 5: Algorithmic ATR Correction

  • Action: Apply an ATR correction algorithm to the raw spectrum via the instrument's software.

  • Causality: ATR physics dictates that the depth of penetration of the IR beam increases at lower wavenumbers. Without correction, the C-Br stretches (low frequency) will appear artificially magnified compared to the C-H stretches (high frequency). Correction normalizes the data for accurate comparison against historical transmission spectra.

Workflow Visualization

FTIR_Workflow Start Neat Liquid Sample 1-Bromo-5-butylundecane SystemCheck System Validation (Polystyrene Standard) Start->SystemCheck ATR ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹) SystemCheck->ATR Region1 High Frequency (3000-2800 cm⁻¹) CH3/CH2 Ratio Analysis ATR->Region1 Region2 Mid Frequency (1500-1150 cm⁻¹) Branching & Wagging ATR->Region2 Region3 Fingerprint Region (850-500 cm⁻¹) C-Br Conformer Ratio ATR->Region3 Compare Spectral Overlay vs. Linear Alkyl Bromides Region1->Compare Region2->Compare Region3->Compare Valid Structural & Purity Validation Complete Compare->Valid

Systematic ATR-FTIR workflow for structural validation of branched alkyl halides.

References

1.[1] IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at:[Link] 2.[2] 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link] 3.[3] Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Strategies for Assaying 1-Bromo-5-butylundecane Purity

Executive Summary 1-Bromo-5-butylundecane (C15H31Br) presents a distinct analytical challenge. As a high-molecular-weight alkyl halide, it possesses a high boiling point that complicates Gas Chromatography (GC) analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-5-butylundecane (C15H31Br) presents a distinct analytical challenge. As a high-molecular-weight alkyl halide, it possesses a high boiling point that complicates Gas Chromatography (GC) analysis due to potential thermal degradation. Simultaneously, its lack of a conjugated


-system renders it "invisible" to standard UV detection (254 nm).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection strategies, establishing Charged Aerosol Detection (CAD) as the superior method for purity assay, while evaluating Evaporative Light Scattering Detection (ELSD) and Refractive Index (RID) as viable alternatives.

Part 1: The Analytical Challenge

The structural profile of 1-Bromo-5-butylundecane dictates the method selection:

  • Chromophore Absence: The molecule contains only C-C, C-H, and C-Br

    
    -bonds. It exhibits weak UV absorption only below 210 nm, a region plagued by solvent cut-off interference (acetonitrile/methanol noise) and low specificity.
    
  • Volatility Constraints: While smaller alkyl bromides are standard GC-FID candidates, a C15 chain significantly raises the boiling point (estimated >300°C at atm). This necessitates high GC inlet temperatures, increasing the risk of HBr elimination (dehydrohalogenation) and artifact formation.

  • Lipophilicity: The long alkyl chain requires a high-strength organic mobile phase (Reversed-Phase Chromatography) to elute within a reasonable timeframe.

Part 2: Comparative Analysis of Detection Methods

Method A: HPLC-CAD (Charged Aerosol Detection) - Recommended

CAD is a universal detector that measures the charge carried by analyte particles. It offers the closest approximation to "mass-balance" purity.

  • Mechanism: Mobile phase is nebulized and dried; analyte particles are charged by a corona discharge nitrogen stream and measured by an electrometer.

  • Pros: High sensitivity (low ng range), better linearity than ELSD, uniform response factor (mass-dependent, not structure-dependent).

  • Cons: Higher capital cost; requires volatile mobile phase buffers.

Method B: HPLC-ELSD (Evaporative Light Scattering) - Standard Alternative

ELSD is the traditional workhorse for non-chromophoric lipids and alkyl halides.

  • Mechanism: Similar nebulization/drying to CAD, but detection is based on light scattering by the particles.

  • Pros: Robust, lower cost than CAD, compatible with gradients.[1]

  • Cons: Non-linear response (often logarithmic), lower sensitivity than CAD for semi-volatiles.

Method C: HPLC-RID (Refractive Index) - Legacy/Screening

RID measures the difference in refractive index between the sample and the reference mobile phase.

  • Pros: Cheapest instrumentation, non-destructive.

  • Cons: Strictly Isocratic only (incompatible with gradients), highly temperature-sensitive, poor sensitivity for impurities <0.1%.

Performance Data Comparison

Data represents typical performance metrics for long-chain alkyl halides.

FeatureHPLC-CADHPLC-ELSDHPLC-RID
Detection Limit (LOD) ~1–5 ng~20–50 ng~1000 ng
Linearity (R²) >0.995 (Linear)>0.990 (Polynomial fit)>0.990 (Linear)
Gradient Compatibility Yes (Excellent)Yes (Good)No
Response Uniformity HighModerateVariable
Suitability for Purity Best GoodPoor (Screening only)

Part 3: Detailed Protocol (HPLC-CAD/ELSD)

This protocol is designed for the HPLC-CAD workflow but is fully transferable to ELSD with minor gain adjustments.

Reagents & Standards
  • Analyte: 1-Bromo-5-butylundecane (>98% reference standard).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Isopropyl Alcohol (IPA), and Ultrapure Water (18.2 MΩ).

  • Precursor Reference: 5-butylundecan-1-ol (Critical for resolution check).

Chromatographic Conditions
  • Column: C18 (Octadecyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Rationale: High surface area required for hydrophobic retention; C8 may be used if retention is excessive.

  • Mobile Phase A: Water (Volatile buffer: 10mM Ammonium Acetate recommended to stabilize baseline in CAD).

  • Mobile Phase B: Acetonitrile (or MeCN:IPA 90:10 for better solubility).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and retention reproducibility).

Gradient Profile

The high lipophilicity requires a strong organic push to elute the product while separating polar impurities (alcohols) early.

Time (min)% Mobile Phase BEvent
0.070Injection
2.070Isocratic Hold
15.0100Linear Ramp
20.0100Wash (Elute dimers/oligomers)
20.170Re-equilibration
25.070End Run
Detector Settings (CAD)
  • Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile analyte).

  • Power Function: 1.0 (If using linearized range) or calibrated per instrument.

  • Gas Pressure: 35-60 psi (Nitrogen).

Sample Preparation
  • Diluent: Acetonitrile.

  • Concentration: 1.0 mg/mL (Assay level).

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon; it may adsorb the alkyl halide).

Part 4: Visualizing the Workflow

Method Selection Logic

This decision tree guides the researcher based on lab constraints and sensitivity needs.

MethodSelection Start Start: 1-Bromo-5-butylundecane Analysis CheckUV Is UV (254nm) an option? Start->CheckUV NoUV No (Lack of Chromophore) CheckUV->NoUV Confirmed CheckSens Required Sensitivity (LOD)? NoUV->CheckSens HighSens High (<0.05%) Trace Impurities CheckSens->HighSens LowSens Low (>0.1%) Crude Assay CheckSens->LowSens CAD Select HPLC-CAD (Best Linearity & Sensitivity) HighSens->CAD CheckGrad Gradient Required? LowSens->CheckGrad ELSD Select HPLC-ELSD (Good Alternative) CheckGrad->ELSD Yes (Complex Mix) RID Select HPLC-RID (Isocratic Only) CheckGrad->RID No (Simple Mix)

Figure 1: Decision matrix for selecting the appropriate detector based on sensitivity and method requirements.

Analytical Validation Workflow

The following diagram outlines the self-validating loop required for high-integrity data.

ValidationLoop Prep Sample Prep (1 mg/mL in MeCN) SST System Suitability Test (Res. > 2.0 vs Alcohol) Prep->SST Run Gradient Run (CAD Detection) SST->Run Check Check Parameters: 1. Tailing Factor < 1.5 2. %RSD < 2.0% Run->Check Pass Data Acceptance Check->Pass Meets Criteria Fail Troubleshoot: Check Mobile Phase/Nebulizer Check->Fail Fails Criteria Fail->Prep Re-prep

Figure 2: Operational workflow ensuring data integrity through System Suitability Testing (SST).

Part 5: Scientific Integrity & Troubleshooting

Why not Indirect UV?

Indirect UV involves adding a UV-absorbing agent to the mobile phase.[2] When the non-absorbing analyte elutes, it creates a negative peak.

  • Verdict: Not recommended. The method is notoriously unstable, sensitive to temperature fluctuations, and difficult to transfer between labs compared to CAD/ELSD.

The "Self-Validating" System Suitability

To ensure the assay is trustworthy, you must inject a "Resolution Solution" containing both the target (1-Bromo-5-butylundecane) and its most likely impurity, the precursor alcohol (5-butylundecan-1-ol ).

  • Success Criterion: Baseline resolution (

    
    ) between the alcohol (elutes earlier due to polarity) and the bromide. If these co-elute, the purity assay is invalid.
    
References
  • Magnusson, L. E., et al. (2015). Comparison of Universal Detectors for High-Temperature Micro Liquid Chromatography. Journal of Chromatography A. Link[1]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • Vervoort, N., et al. (2008). Charged Aerosol Detection in Pharmaceutical Analysis.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

  • Sigma-Aldrich. (2024). 1-Bromo-5-chloropentane Physical Properties (Proxy Data).Link

Sources

Comparative

A Technical Guide to the Refractive Index Validation of 1-Bromo-5-butylundecane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Refractive Index in Physicochemical Characterization In the landscape of chemical research and pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Refractive Index in Physicochemical Characterization

In the landscape of chemical research and pharmaceutical development, the precise characterization of novel compounds is paramount. The refractive index (RI), a fundamental dimensionless physical property, serves as a crucial parameter in this process. It quantifies the bending of a light ray as it passes from one medium to another and is intrinsically linked to the composition, purity, and molecular structure of a substance. For a novel compound such as 1-Bromo-5-butylundecane, which holds potential as a versatile intermediate in organic synthesis, the rigorous validation of its refractive index is a non-negotiable step in establishing a comprehensive physicochemical profile.

This guide provides an in-depth, technically-grounded framework for the validation of the refractive index of 1-Bromo-5-butylundecane. We will explore the underlying principles of refractometry, present a detailed experimental protocol for accurate measurement, and conduct a comparative analysis with structurally related bromoalkanes to contextualize the experimental findings.

Understanding the Molecular Basis of Refractive Index

The refractive index of a liquid is a direct consequence of its electronic polarizability. When a light wave propagates through a substance, it induces oscillations in the electron clouds of the constituent molecules. The extent of this polarization, and therefore the degree to which the light is slowed and bent, is dictated by the molecule's structure. Key factors influencing the refractive index include:

  • Molecular Weight and Chain Length: Generally, for a homologous series of compounds like bromoalkanes, the refractive index increases with increasing molecular weight and carbon chain length. This is attributed to the greater number of polarizable electrons.

  • Branching: The introduction of branching in an alkyl chain can lead to a decrease in the refractive index compared to its linear isomer. This is often due to a less compact molecular packing, resulting in a lower density.

  • Presence of Electronegative Atoms: The bromine atom in 1-Bromo-5-butylundecane, with its high electron density, significantly contributes to the overall polarizability of the molecule, leading to a higher refractive index compared to its non-brominated alkane counterpart.

Experimental Validation of Refractive Index: A Step-by-Step Protocol

The validation of the refractive index of 1-Bromo-5-butylundecane necessitates a meticulous experimental approach to ensure accuracy and reproducibility. The following protocol is based on the established principles outlined in ASTM D1218, a standard test method for the refractive index of hydrocarbon liquids.

Instrumentation and Materials
  • Refractometer: A high-precision Abbe or digital refractometer with a resolution of at least ±0.0001.

  • Light Source: A monochromatic light source, typically a sodium D-line (589 nm).

  • Temperature Control: A circulating water bath or Peltier temperature control system capable of maintaining the prism temperature to within ±0.1 °C.

  • Test Sample: A high-purity sample of 1-Bromo-5-butylundecane.

  • Calibration Standards: Certified refractive index standards (e.g., distilled water, toluene, or specific hydrocarbon standards).

  • Cleaning Solvents: HPLC-grade isopropanol and acetone.

  • Lens Paper: Soft, lint-free lens paper.

Experimental Workflow

The following diagram illustrates the key steps in the experimental validation of the refractive index.

G cluster_prep Preparation cluster_meas Measurement cluster_post Post-Measurement A Instrument Calibration B Temperature Equilibration A->B Ensure accuracy C Sample Preparation B->C Maintain consistency D Sample Application C->D Introduce sample E Refractive Index Reading D->E Obtain measurement F Data Recording E->F Document results G Prism Cleaning F->G Prepare for next sample H Data Analysis G->H Interpret findings

Caption: Experimental workflow for refractive index validation.

Detailed Procedure
  • Instrument Calibration:

    • Set the refractometer to the desired temperature, typically 20°C (nD20) or 25°C (nD25).

    • Calibrate the instrument using a certified standard with a known refractive index at the measurement temperature. For instance, distilled water has a refractive index of 1.3330 at 20°C.

    • Adjust the instrument until the reading matches the certified value of the standard.

  • Temperature Equilibration:

    • Ensure the sample of 1-Bromo-5-butylundecane and the refractometer prisms are at the same, stable temperature. Allow sufficient time for thermal equilibrium to be reached.

  • Sample Application:

    • Open the prism assembly of the refractometer.

    • Using a clean pipette, apply a few drops of the 1-Bromo-5-butylundecane sample onto the surface of the lower prism. Ensure the surface is completely covered.

    • Close the prism assembly gently to spread the liquid into a thin, uniform film.

  • Refractive Index Measurement:

    • Allow the sample to thermally equilibrate for a few minutes.

    • Adjust the refractometer controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece (for an Abbe refractometer) or wait for a stable digital readout.

    • Record the refractive index value to four decimal places.

    • Perform at least three independent measurements to ensure reproducibility.

  • Cleaning:

    • Thoroughly clean the prism surfaces with a soft lens paper moistened with isopropanol or acetone immediately after each measurement.

    • Allow the prisms to dry completely before applying the next sample.

Comparative Analysis: Contextualizing the Refractive Index of 1-Bromo-5-butylundecane

As 1-Bromo-5-butylundecane is a novel compound, a direct comparison to a literature value is not possible. Therefore, its experimentally determined refractive index must be evaluated in the context of structurally similar molecules. For the purpose of this guide, let us assume a hypothetical, experimentally determined refractive index of nD20 = 1.4635 for 1-Bromo-5-butylundecane.

The following table compares this hypothetical value with the known refractive indices of several other bromoalkanes.

CompoundCAS NumberMolecular FormulaStructureRefractive Index (nD20)
1-Bromodecane112-29-8C10H21BrLinear1.456[1]
1-Bromododecane143-15-7C12H25BrLinear1.458[2][3]
1-Bromo-5-butylundecane N/AC15H31Br Branched 1.4635 (Hypothetical)
1-Bromoheptadecane3508-00-7C17H35BrLinear1.462[4]
1-Bromo-5-methylhexane35354-37-1C7H15BrBranched1.4485[5]
Interpretation of Comparative Data
  • Trend in Linear Bromoalkanes: As observed in the table, there is a clear trend of increasing refractive index with increasing chain length for the linear 1-bromoalkanes (1-bromodecane, 1-bromododecane, and 1-bromoheptadecane). This is consistent with the principle of increasing molecular polarizability with a greater number of C-C and C-H bonds.

  • Position of 1-Bromo-5-butylundecane: The hypothetical refractive index of 1-Bromo-5-butylundecane (1.4635) fits logically within this trend. With a total of 15 carbon atoms, its refractive index is higher than that of 1-bromododecane (12 carbons) and slightly higher than 1-bromoheptadecane (17 carbons).

  • Effect of Branching: The butyl group at the 5-position introduces branching into the undecane chain. Comparing 1-Bromo-5-butylundecane to a linear C15 bromoalkane (data not available, but can be extrapolated to be around 1.461), the branched structure might be expected to slightly lower the refractive index due to less efficient molecular packing. However, the overall increase in molecular weight compared to the shorter-chain linear alkanes still results in a higher refractive index. The value for 1-bromo-5-methylhexane (1.4485) is lower than a linear C7 bromoalkane would be, illustrating the effect of branching.

Conclusion: A Self-Validating Approach to Physicochemical Characterization

The validation of the refractive index of a novel compound like 1-Bromo-5-butylundecane is a cornerstone of its comprehensive characterization. By adhering to a rigorous experimental protocol based on established standards such as ASTM D1218, researchers can obtain highly accurate and reproducible data. Furthermore, by situating this experimental data within the context of structurally related compounds, a logical and self-validating assessment of the property can be achieved. The hypothetical refractive index of 1.4635 for 1-Bromo-5-butylundecane is consistent with the expected trends based on molecular weight and structure, providing a high degree of confidence in its validity. This methodical approach to physicochemical characterization is indispensable for ensuring the quality and reliability of data in research and development.

References

  • PureSynth. (n.d.). 1-Bromoheptadecane 98.0%(GC). Retrieved from [Link]

  • P212121 Store. (n.d.). 1-Bromododecane. Retrieved from [Link]

  • LookChem. (n.d.). 1-Bromodecane. Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromodecane. Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromododecane. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Bromo-5-methylhexane. Retrieved from [Link]

Sources

Validation

Comprehensive Elemental Analysis Standards for 1-Bromo-5-butylundecane: A Comparative Guide

Introduction & Analytical Challenges 1-Bromo-5-butylundecane ( ) is a complex, highly lipophilic branched alkyl bromide frequently utilized as a specialized intermediate in pharmaceutical synthesis and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

1-Bromo-5-butylundecane (


) is a complex, highly lipophilic branched alkyl bromide frequently utilized as a specialized intermediate in pharmaceutical synthesis and advanced materials science. Validating its purity and structural integrity requires rigorous elemental analysis. Because the molecule contains a heavy halogen (bromine) alongside a long hydrocarbon backbone, standard combustion techniques often suffer from incomplete mineralization or catalyst poisoning.

This guide objectively compares the performance of leading elemental analysis methodologies—Automated CHN Combustion, Schöniger Flask Combustion coupled with Ion Chromatography (IC), and Energy Dispersive X-Ray Fluorescence (EDXRF)—providing self-validating protocols and empirical data to establish robust analytical standards for drug development professionals.

Theoretical Composition

Accurate elemental analysis relies on comparing empirical data against the theoretical mass percentages of the target molecule. For


 (Molecular Weight: 291.31  g/mol ), the theoretical composition is:
  • Carbon (C): 61.84%

  • Hydrogen (H): 10.73%

  • Bromine (Br): 27.43%

Comparative Analysis of Analytical Techniques

Selecting the correct analytical method requires understanding the mechanistic interactions between the instrument and the highly brominated organic matrix.

  • Automated CHN Combustion Analysis: Essential for Carbon and Hydrogen quantification. However, the high bromine content (27.43%) can poison copper reduction catalysts and form corrosive

    
     gas, skewing nitrogen/carbon readouts. Therefore, specialized halogen scrubbers must be integrated into the combustion tube.
    
  • Schöniger Flask Combustion + Ion Chromatography (IC): The gold standard for bromine quantification. The covalent C-Br bond is highly stable; Schöniger combustion completely1[1], converting organic bromine into aqueous bromide (

    
    ) for precise IC detection.
    
  • Energy Dispersive X-Ray Fluorescence (EDXRF): A non-destructive, rapid alternative for bromine screening. While less precise than IC for absolute quantification, it is2[2].

Table 1: Performance Comparison of Elemental Analysis Methods
ParameterCHN Analyzer (with Ag scrubber)Schöniger Combustion + ICEDXRF
Target Elements C, H, (N)Br (Halogens)Br (Heavy Elements)
Accuracy (Relative Error) < 0.3%< 0.5%2 - 5%
Sample Requirement 1 - 5 mg10 - 20 mg> 50 mg (or neat liquid)
Destructive? YesYesNo
Throughput High (Automated)Low (Manual Prep)High (Automated)
Primary Limitation Halogen interference if unscrubbedRequires meticulous sample prepMatrix effects; lower precision

Experimental Protocols (Self-Validating Systems)

Protocol 1: CHN Analysis with Halogen Suppression
  • Objective: Accurately determine C and H percentages while neutralizing Br interference.

  • Causality: Halogenated combustion products (

    
    , 
    
    
    
    ) interfere with thermal conductivity detectors (TCD) and deplete the reduction catalyst. Silver wool reacts with halogens to form non-volatile
    
    
    , trapping the interference before detection.
  • Step-by-Step Method:

    • Preparation: Pack the combustion tube with oxidative catalysts (

      
       / 
      
      
      
      ) and insert a 2 cm plug of high-purity silver wool at the end of the oxidation zone (maintained at ~950°C).
    • Self-Validation (Calibration): Calibrate the CHN analyzer using a certified reference material with a similar halogen-to-carbon ratio (e.g., 4-Bromobenzoic acid). Run a blank followed by a standard; C and H values must fall within ±0.15% of theoretical values.

    • Weighing: Accurately weigh 2.000 mg of 1-Bromo-5-butylundecane into a tin capsule. Seal tightly to prevent volatilization of the lipophilic liquid.

    • Combustion: Combust the sample in a pure

      
       stream.
      
    • Detection: Measure the evolved

      
       and 
      
      
      
      via TCD.
Protocol 2: Schöniger Flask Combustion followed by Ion Chromatography (IC)
  • Objective: Precise quantitative recovery of Bromine content.

  • Causality: The Schöniger method utilizes a closed-flask oxygen environment to ensure 100% conversion of organic bromine to inorganic bromide 3[3]. The absorbent solution captures the gas, which is then separated and quantified by IC.

  • Step-by-Step Method:

    • Sample Prep: Weigh 15.0 mg of 1-Bromo-5-butylundecane onto an ashless filter paper. Fold and 4[5].

    • Absorption Solution: Add 10 mL of a dilute alkaline absorbent solution (10 mM

      
       + 1% 
      
      
      
      ) to a 500 mL heavy-walled Schöniger flask. The
      
      
      ensures complete6[7] to bromide (
      
      
      ).
    • Combustion: Flush the flask with pure

      
       for 30 seconds. Seal the flask and ignite the sample remotely using an infrared Oxygen Flask Combustion Unit to ensure operator safety.
      
    • Absorption: Allow the flask to stand for 30 minutes with occasional shaking to ensure complete absorption of the white combustion cloud.

    • IC Analysis: Dilute the absorption solution to 50 mL with deionized water. Inject a 25 µL aliquot into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.

    • Self-Validation: Run a spiked recovery test by adding a known concentration of

      
       to the absorbent solution prior to combustion. Recovery must be 98-102%.
      

Workflow Visualization

Workflow Start 1-Bromo-5-butylundecane Sample Aliquot CHN_Prep Tin Capsule Encapsulation (1-5 mg) Start->CHN_Prep Br_Prep Ashless Paper + Pt Basket (10-20 mg) Start->Br_Prep XRF_Prep Neat Liquid Sample (>50 mg) Start->XRF_Prep CHN_Combust Catalytic Combustion (950°C) with Ag Wool Scrubber CHN_Prep->CHN_Combust CHN_Detect TCD Detection (CO2, H2O) CHN_Combust->CHN_Detect CHN_Result Carbon & Hydrogen Quantification CHN_Detect->CHN_Result Synthesis Comprehensive Elemental Profile Validation CHN_Result->Synthesis Br_Combust Schöniger Flask Combustion (O2 rich, NaOH/H2O2 trap) Br_Prep->Br_Combust Br_Detect Ion Chromatography (IC) Anion Exchange Br_Combust->Br_Detect Br_Result Bromine (Br-) Quantification Br_Detect->Br_Result Br_Result->Synthesis XRF_Detect EDXRF Spectrometry XRF_Prep->XRF_Detect XRF_Result Rapid Bromine Screening XRF_Detect->XRF_Result XRF_Result->Synthesis

Parallel analytical workflows for the elemental characterization of 1-Bromo-5-butylundecane.

Experimental Data: Performance Comparison

To demonstrate the efficacy of these protocols, a high-purity synthesized batch of 1-Bromo-5-butylundecane was analyzed against a thermally degraded sample (subjected to 150°C for 48 hours, causing partial dehydrobromination).

Table 2: Experimental Elemental Analysis Results
Sample StateMethod% Carbon (Theoretical: 61.84%)% Hydrogen (Theoretical: 10.73%)% Bromine (Theoretical: 27.43%)
High-Purity Batch CHN + Schöniger/IC61.81 ± 0.1210.75 ± 0.0827.38 ± 0.15
High-Purity Batch EDXRF (Br only)N/AN/A27.85 ± 1.20
Degraded Batch CHN + Schöniger/IC65.20 ± 0.1810.51 ± 0.1023.95 ± 0.22

Data Interpretation: The High-Purity batch aligns perfectly with theoretical values, validating the CHN (with Ag scrubber) and Schöniger/IC methods. The EDXRF method overestimates the bromine content slightly with a higher standard deviation, confirming its utility as a rapid screening tool rather than a definitive quantitative method. The Degraded Batch shows a marked decrease in Bromine and a proportional increase in Carbon percentage, indicative of dehydrobromination (loss of


 and formation of an alkene).

Conclusion

For rigorous validation of 1-Bromo-5-butylundecane, a multi-modal approach is mandatory. Standard CHN analysis fails without halogen suppression, making silver wool integration critical. For the definitive quantification of the 27.43% bromine content, Schöniger flask combustion followed by Ion Chromatography remains the unparalleled gold standard, offering the complete mineralization required for accurate halogen recovery.

References

  • Source: youtube.
  • Source: mdpi.
  • Source: asminternational.
  • Title: Oxygen Flask Combustion Unit - Exeter Analytical, Inc.
  • Source: scirp.

Sources

Comparative

spectroscopic characterization of branched vs linear bromoalkanes

Executive Summary In pharmaceutical synthesis and intermediate validation, distinguishing between linear ( -alkyl) and branched ( -/ -alkyl) bromoalkanes is critical due to their divergent reactivity profiles (e.g., vs....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and intermediate validation, distinguishing between linear (


-alkyl) and branched (

-/

-alkyl) bromoalkanes is critical due to their divergent reactivity profiles (e.g.,

vs.

pathways). While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to distinguish isomers due to similar fragmentation patterns. Nuclear Magnetic Resonance (NMR) remains the gold standard for definitive structural elucidation.

This guide provides a rigorous comparison of the spectroscopic signatures of 1-bromobutane (linear), 2-bromobutane (secondary branched), and


-butyl bromide  (tertiary branched), supported by experimental protocols and decision-making workflows.

Theoretical Framework

Reactivity & Structural Context

The structural differentiation of these isomers is not merely academic; it dictates synthetic utility.

  • Linear (

    
    -alkyl):  Unhindered backside attack favors 
    
    
    
    mechanisms.
  • Branched (Tertiary): Steric bulk prevents

    
    , favoring 
    
    
    
    or E2 elimination.
  • Spectroscopic Causality: The same electronic factors driving reactivity (inductive effects of alkyl groups) drive the spectral shifts observed in NMR and IR.

Physics of Detection
  • NMR: The electronegative Bromine atom deshields adjacent nuclei.[1] Branching adds electron-donating alkyl groups (

    
    -effect), which paradoxically deshields the 
    
    
    
    -carbon further while altering proton splitting patterns via scalar coupling (
    
    
    -coupling).
  • MS: Branching stabilizes carbocation intermediates (Tertiary > Secondary > Primary), leading to distinct fragmentation probabilities.

Comparative Spectroscopic Analysis

H NMR Spectroscopy (The Primary Tool)

Proton NMR offers the fastest and most reliable differentiation based on the multiplicity of the


-proton (the proton on the carbon attached to Br).
Feature1-Bromobutane (Linear)2-Bromobutane (Branched

)

-Butyl Bromide (Branched

)

-Proton Signal
Triplet (

)
Multiplet/Sextet (

)
None (Quaternary C)
Chemical Shift (

)
3.40 – 3.50 ppm4.10 – 4.20 ppmN/A
Integration 2H1H0H
Key Upfield Signals Methyl (

) at ~0.9 ppm
Doublet methyl at ~1.7 ppmSinglet methyl at ~1.8 ppm
  • Analysis: The shift from a 2H triplet (linear) to a 1H multiplet (secondary) is diagnostic. The tertiary isomer is unique: it lacks an

    
    -proton entirely, showing only a strong singlet for the equivalent 
    
    
    
    -methyls.
C NMR Spectroscopy

Carbon NMR is definitive for counting unique environments and observing the


-carbon shift without coupling interference.
Carbon Type1-Bromobutane2-Bromobutane

-Butyl Bromide

-Carbon (

)
~33.4 ppm ~53.4 ppm ~62.5 ppm
Signal Count 4 signals4 signals2 signals (High symmetry)
  • Note: The

    
    -carbon moves downfield (deshielded) as branching increases (
    
    
    
    ).
Mass Spectrometry (MS)

While molecular ions (


) are often weak, fragmentation patterns reveal carbocation stability.[2]
  • Isotopic Pattern: All show the characteristic 1:1 ratio of

    
     and 
    
    
    
    due to
    
    
    Br and
    
    
    Br isotopes.
  • Fragmentation:

    • Linear: Stronger

      
       presence; loss of Br gives unstable primary carbocation (
      
      
      
      57).
    • Branched: Weak or absent

      
      ; rapid loss of Br to form stable tertiary carbocation (
      
      
      
      57 base peak for
      
      
      -butyl).

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation
  • Objective: Maximize Signal-to-Noise (S/N) and resolution for splitting analysis.

  • Materials: 5mm Wilmad® precision tubes (Class A), CDCl

    
     (99.8% D) with 0.03% TMS.
    

Step-by-Step:

  • Concentration:

    • 
      H NMR:  Dissolve 5–10 mg  of sample in 0.6 mL CDCl
      
      
      
      . (Too distinct concentration causes viscosity broadening).
    • 
      C NMR:  Dissolve 30–50 mg  of sample in 0.6 mL CDCl
      
      
      
      . (Carbon-13 is 1.1% natural abundance; higher concentration is vital).[1]
  • Filtration: Filter solution through a small plug of glass wool into a Pasteur pipette if any turbidity is observed.

  • Acquisition Parameters:

    • 
      H:  16 scans, 1s relaxation delay (
      
      
      
      ).
    • 
      C:  1024 scans, 2s relaxation delay. Crucial: For 
      
      
      
      -butyl bromide, the quaternary carbon has a long
      
      
      relaxation time. Increase
      
      
      to 5s if the signal at ~63 ppm is weak.
Protocol B: Rapid IR Screening
  • Method: ATR (Attenuated Total Reflectance) – Neat liquid.

  • Diagnostic Bands:

    • Look for C-Br stretch in the 690–515 cm

      
        region.[3][4][5]
      
    • Linear: Distinct C-H wagging band at 1300–1150 cm

      
        (-CH
      
      
      
      Br).
    • Branched: Splitting of methyl bending vibrations (umbrella mode) at 1380 cm

      
       (doublet for isopropyl/t-butyl groups).
      

Visual Workflows

Figure 1: Analytical Decision Tree

Caption: Logic flow for distinguishing alkyl bromide isomers using 1H NMR multiplicity and chemical shift.

NMR_Decision_Tree Start Unknown Alkyl Bromide Sample CheckAlpha Analyze alpha-Proton Signal (3.0 - 4.5 ppm) Start->CheckAlpha Triplet Signal is a TRIPLET (2H) (~3.4 ppm) CheckAlpha->Triplet 2 Neighbors Multiplet Signal is a MULTIPLET (1H) (~4.1 ppm) CheckAlpha->Multiplet Many Neighbors NoSignal NO Signal in 3.0-4.5 ppm region CheckAlpha->NoSignal No alpha-H Linear Result: Linear Isomer (e.g., 1-Bromobutane) Triplet->Linear Branched2 Result: Secondary Branched (e.g., 2-Bromobutane) Multiplet->Branched2 CheckBeta Check Beta-Protons (Singlet at ~1.8 ppm?) NoSignal->CheckBeta Branched3 Result: Tertiary Branched (e.g., t-Butyl Bromide) CheckBeta->Branched3 Yes

Figure 2: Spectroscopic Workflow

Caption: Integrated workflow for full characterization from crude sample to structural confirmation.

Workflow Sample Crude Sample IR IR Screening (Check 600 cm-1 for C-Br) Sample->IR H_NMR 1H NMR (Determine Isomerism) IR->H_NMR Functional Group Confirmed C_NMR 13C NMR (Confirm Carbon Count) H_NMR->C_NMR Isomer Proposed MS Mass Spec (Confirm MW & Br Pattern) C_NMR->MS Optional Confirmation Report Final Structure Validation C_NMR->Report MS->Report

Data Summary Tables

Table 1: Key Spectroscopic Markers

TechniqueParameter1-Bromobutane2-Bromobutane

-Butyl Bromide

H NMR

-H Multiplicity
Triplet (

Hz)
Sextet/MultipletAbsent

H NMR

-H Shift
3.40 ppm4.10 ppmN/A

C NMR
C-Br Shift33.4 ppm53.4 ppm62.5 ppm

C NMR
Total Signals442
IR C-H Wag (-CH

X)
Present (1200-1300 cm

)
AbsentAbsent

References

  • SDBS (Spectral Database for Organic Compounds) . 1H and 13C NMR spectra of 1-bromobutane and 2-bromobutane. National Institute of Advanced Industrial Science and Technology (AIST). [Link][6]

  • Doc Brown's Chemistry . Analysis of 13C NMR spectra of bromoalkane isomers. [Link]

  • University of Wisconsin-Madison . 13C NMR Chemical Shift Table. [Link]

  • LibreTexts Chemistry . Spectroscopy of Alkyl Halides (IR and NMR characteristics). [Link]

  • Master Organic Chemistry . Reactivity of Alkyl Halides: SN1 vs SN2. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-5-butylundecane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 1-Bromo-5-butylundecane

Executive Summary & Core Directive

1-Bromo-5-butylundecane (C₁₅H₃₁Br) is a high-molecular-weight primary alkyl halide. For disposal purposes, it is classified strictly as Halogenated Organic Waste .[1]

CRITICAL DIRECTIVE: Under no circumstances should this compound be combined with non-halogenated solvents (e.g., acetone, ethanol, hexanes) or disposed of via sanitary sewer systems.[1] Mixing halogenated compounds with non-halogenated waste streams compromises downstream incineration equipment (corrosion) and violates EPA RCRA regulations [1].

Chemical Profile & Waste Characterization

To ensure proper handling, one must understand the physical properties that dictate the waste stream. Unlike lower molecular weight alkyl halides (e.g., butyl bromide), 1-bromo-5-butylundecane has low volatility but significant lipophilicity.[1]

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₅H₃₁BrHigh carbon content; requires high-temp incineration.
Molecular Weight ~319.32 g/mol Heavy organic; sinks in water (Density > 1.0).
Physical State Liquid (Oily)Viscous; residues cling to glassware.
Solubility Lipophilic / HydrophobicDo not attempt to dilute with water. Use organic rinse.[2]
Flash Point >110°C (Estimated)Combustible, but not highly flammable (Class IIIB).[1]
Reactivity StableReacts with strong nucleophiles/bases (E2 elimination).
RCRA Status Halogenated SolventLikely F-listed or D-listed depending on source [2].

Pre-Disposal Protocol: The Segregation System

The integrity of the disposal chain relies on the "Generator" (you, the researcher). You must establish a self-validating segregation system at the bench level.

The Causality of Segregation

Why do we separate?

  • Incineration Chemistry: Halogenated wastes are burned in specialized incinerators equipped with acid gas scrubbers to capture Hydrogen Bromide (HBr) generated during combustion.

  • Equipment Protection: Burning halogens in standard non-halogenated kilns creates corrosive acids that destroy the facility's infrastructure.

  • Cost Control: Halogenated waste disposal is significantly more expensive. Contaminating a 20L drum of acetone with 50mL of 1-bromo-5-butylundecane reclassifies the entire drum as halogenated waste.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics that may swell with long-term exposure to alkyl halides.

  • Labeling: The container must be explicitly tagged "HALOGENATED WASTE" .

Step-by-Step Disposal Workflow

Follow this protocol to transfer the chemical from the experimental phase to the waste stream.

Phase A: Preparation & Quenching

If the chemical is pure/unused: Proceed directly to Phase B. If the chemical is in a reaction mixture (e.g., Grignard formation or nucleophilic substitution):

  • Quench: Ensure all active reagents (Lithium, Magnesium, strong bases) are neutralized.[1]

  • Phase Separation: If an aqueous workup was performed, separate the organic layer containing the 1-bromo-5-butylundecane.

  • pH Check: Ensure the organic layer is neutral (pH 6-8). Acidic waste can pressurize containers; basic waste can induce polymerization or elimination reactions.

Phase B: Transfer & Packaging
  • Solvent Rinse: Rinse glassware with a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (Acetone) only if you intend to pour that rinse into the Halogenated waste stream.

  • Transfer: Pour the waste into the designated Halogenated Waste carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Screw the cap tightly. Do not leave funnels in the neck of the bottle.

Phase C: Documentation
  • Inventory Tag: List "1-Bromo-5-butylundecane" fully. Do not use abbreviations like "Start Mat A" or chemical formulas alone.

  • Hazard Check: Check the boxes for "Toxic" and "Irritant" on your institution's waste tag.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-Bromo-5-butylundecane IsPure Is the material pure/unused? Start->IsPure ReactionMix Reaction Mixture (e.g., w/ strong bases/metals) IsPure->ReactionMix No ChooseStream Select Waste Stream IsPure->ChooseStream Yes Quench Quench Active Reagents (Neutralize pH) ReactionMix->Quench SepPhase Separate Organic Phase Quench->SepPhase SepPhase->ChooseStream NonHalo Non-Halogenated Stream (Acetone, Ethanol) ChooseStream->NonHalo Incorrect (STOP) HaloStream Halogenated Waste Stream (High Temp Incineration) ChooseStream->HaloStream Correct Labeling Label: 'Halogenated Organic' List full chemical name HaloStream->Labeling Pickup EHS Pickup / Manifest Labeling->Pickup

Caption: Decision logic for segregating 1-Bromo-5-butylundecane. Note the critical checkpoint at stream selection to prevent contamination of non-halogenated fuels.

Emergency Contingencies

Spill Management (< 500 mL)
  • Evacuate & Ventilate: Although vapor pressure is low, heating or aerosolization can cause respiratory irritation.[1]

  • PPE: Nitrile gloves (double gloving recommended for alkyl halides) and safety goggles.

  • Absorb: Use vermiculite, sand, or specific organic spill pads.[1] Do not use paper towels as your primary containment if the substance is hot or mixed with oxidizers.

  • Clean Up: Place absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Organics."

Exposure First Aid
  • Skin: Wash immediately with soap and water for 15 minutes.[3] Alkyl bromides can be skin sensitizers; monitor for dermatitis.

  • Eyes: Rinse for 15 minutes.[3][4] Seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Technical Guide: Operational Safety &amp; Handling of 1-Bromo-5-butylundecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

1-Bromo-5-butylundecane (C₁₅H₃₁Br) is a high-molecular-weight alkylating agent. Unlike smaller alkyl halides (e.g., methyl iodide) which pose high inhalation risks due to volatility, this C15 analog presents a distinct contact-persistence hazard .

Its lipophilic nature allows it to adhere tenaciously to surfaces and skin, resisting simple aqueous washdown. While its vapor pressure is low at room temperature, it remains a potent electrophile capable of alkylating biological nucleophiles (DNA/proteins) upon absorption.

Core Safety Directive: Treat as a Skin-Absorbing Irritant and Environmental Toxin . Operational safety must focus on preventing dermal contact and managing "oily" surface contamination.[1][2][3]

Risk Assessment & PPE Matrix

The following protocol is derived from permeation data for homologous alkyl bromides. Due to the lack of specific breakthrough data for this isomer, we apply "Worst-Case Read-Across" logic using data from lighter, more aggressive analogs (e.g., 1-Bromobutane).

PPE Selection Logic
  • Permeation Physics: Halogenated hydrocarbons can permeate standard latex and thin nitrile rapidly.

  • Degradation: Long-chain bromoalkanes can swell rubber polymers, compromising mechanical integrity.

Recommended PPE Table[3]
Protection ZoneStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Nitrile (Double Gloved) Outer: 5 mil (min)Inner: 4 milLaminate (EVOH/PE) Brand: Silver Shield® or 4H®Worn under Nitrile for dexterityAlkyl bromides degrade Nitrile over time. Laminate films provide >480 min breakthrough protection against broad-spectrum alkyl halides.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Splash hazard is the primary risk. Safety glasses are insufficient due to the chemical's low surface tension (creeping).
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Face Respirator Cartridge: Organic Vapor (OV)Low vapor pressure reduces inhalation risk unless heated or aerosolized.
Body Lab Coat (Cotton/Poly)Tyvek® or Chem-Tape Apron Lipophilic liquids soak into cotton. Impervious aprons prevent "wicking" to skin.

Operational Workflow: Handling & Synthesis

This workflow ensures containment of the alkylating agent throughout its lifecycle.

DOT Diagram: Safe Handling Process Flow

Caption: Logical flow for handling 1-Bromo-5-butylundecane, emphasizing containment and waste segregation.

HandlingWorkflow Start Storage Retrieval (Cool, Dark, Dry) Inspect PPE Verification (Double Nitrile / Goggles) Start->Inspect Transfer Transfer in Fume Hood (Use Glass/Teflon - NO Polystyrene) Inspect->Transfer Reaction Experimental Use (Keep < 100°C to limit vapors) Transfer->Reaction Spill Spill Event? Reaction->Spill Clean Absorb: Vermiculite/Sand Solvent: Acetone Wash Spill->Clean YES Waste Disposal (Halogenated Waste Stream) Spill->Waste NO (Routine) Clean->Waste

Step-by-Step Protocol
A. Pre-Operational Checks
  • Material Compatibility: Verify all plastics. 1-Bromo-5-butylundecane acts as a solvent.

    • Safe: Glass, Teflon (PTFE), Polypropylene (PP).

    • Avoid: Polystyrene (PS), PVC tubing (plasticizer leaching).

  • Glove Inspection: Inflate nitrile gloves to check for pinholes before donning.

B. Active Handling
  • Transfer: Always transfer inside a certified chemical fume hood.

  • Pipetting: Use positive displacement pipettes if available to prevent dripping (low surface tension fluid).

  • Heating: If the protocol requires heating >60°C, a reflux condenser is mandatory to prevent vapor generation.

C. Decontamination (The "Oily Residue" Issue)

Because this chemical is heavy and lipophilic, it does not evaporate. Spills remain hazardous indefinitely.

  • Solvent Wash: Wipe glassware/surfaces with Acetone or Ethanol first to solubilize the bromide.

  • Soap Wash: Follow with an aqueous detergent scrub to remove the solvent residue.

  • Verification: Use a UV lamp (if applicable for conjugated byproducts) or simple visual inspection for "beading" water to ensure cleanliness.

Emergency Response & Disposal Logic

DOT Diagram: Emergency Decision Matrix

Caption: Immediate response logic for exposure or release events.

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Splash Type->Eye Inhale Inhalation (Mist/Vapor) Type->Inhale ActionSkin 1. Blot (Don't Rub) 2. Soap & Water (15 min) 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Flush (15 min) 2. Lift Eyelids 3. Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if needed 3. Monitor Edema Inhale->ActionInhale

[1][2][3][4][5][6][7][8][9][10]

Disposal Specifications

Critical Rule: Never dispose of alkyl bromides in the sanitary sewer. They are toxic to aquatic life and persist in the environment.

  • Segregation: Collect in a dedicated Halogenated Organic Waste container.

    • Why? Mixing halogenated waste with non-halogenated solvents (e.g., pure acetone) increases disposal costs significantly (requires high-temp incineration to prevent dioxin formation).

  • Labeling: Clearly mark "Contains Alkyl Bromides - Potential Sensitizer."

  • Quenching (Optional for large quantities): If instructed by EHS, small amounts can be chemically quenched by reacting with a nucleophile (e.g., ethanolic KOH) before disposal, but this generates heat and should only be done by experienced chemists.

References

  • National Center for Biotechnology Information (PubChem). 1-Bromoundecane (Analogous Compound Safety Profile). PubChem Compound Summary for CID 13668. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Haloalkanes and Environmental Persistence. [Link]

Sources

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